molecular formula C8H13NO B3369934 3-(Cyclopentyloxy)propanenitrile CAS No. 2694-18-0

3-(Cyclopentyloxy)propanenitrile

Cat. No.: B3369934
CAS No.: 2694-18-0
M. Wt: 139.19 g/mol
InChI Key: BYHHCEHOVIMCTI-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)propanenitrile is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyloxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-3-7-10-8-4-1-2-5-8/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHHCEHOVIMCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Cyclopentyloxy)propionitrile chemical structure and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-(Cyclopentyloxy)propionitrile (CAS: 2694-18-0) is a specialized aliphatic ether-nitrile intermediate used primarily in the synthesis of pharmaceutical building blocks.[1] Structurally, it consists of a cyclopentyl ring linked via an ether oxygen to a propionitrile chain.[1] This motif serves as a critical lipophilic spacer in drug design, particularly for G-protein coupled receptor (GPCR) antagonists and enzyme inhibitors where the cyclopentyl group provides necessary steric bulk and hydrophobic interaction without aromaticity.[1]

Chemical Identity Data
PropertySpecification
IUPAC Name 3-(Cyclopentyloxy)propanenitrile
CAS Number 2694-18-0
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
SMILES N#CCCOC1CCCC1
InChI Key Computed:[1][2][3][4][5][6][7] OZHWHTICSNFGBZ-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid
Predicted Boiling Point ~230°C (at 760 mmHg) / 105-110°C (at 15 mmHg)
Density ~0.96 g/cm³

Structural Analysis & Reactivity Profile

The molecule comprises three distinct functional domains, each dictating its behavior in synthetic workflows:

  • Cyclopentyl Ring: A saturated five-membered ring acting as a lipophilic anchor.[1] Unlike phenyl rings, it is non-planar (envelope conformation) and electronically neutral, making it ideal for probing steric pockets in target proteins without introducing π-π stacking interactions.[1]

  • Ether Linkage (-O-): Provides rotational freedom and hydrogen bond accepting capability.[1] It is generally stable to basic hydrolysis but can be cleaved by strong Lewis acids (e.g., BBr₃).[1]

  • Propionitrile Chain (-CH₂CH₂CN): The reactive "warhead."[1] The nitrile group is a versatile electrophile precursor.[1] The ethylene spacer (-CH₂CH₂-) places the nitrile three atoms away from the ring, a specific distance often required to mimic neurotransmitter side chains (e.g., histamine or serotonin analogs).[1]

Reactivity Logic

The synthesis relies on the cyanoethylation of an alcohol.[1] This is a classic Michael Addition where the alkoxide of cyclopentanol acts as the nucleophile attacking the β-carbon of acrylonitrile.

ReactionScheme Cyclopentanol Cyclopentanol (Nucleophile) Intermediate Transition State (Alkoxide Addition) Cyclopentanol->Intermediate Activation (Base) Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Intermediate Catalyst Cat: Triton B or NaOMe Product 3-(Cyclopentyloxy)propionitrile (Target) Intermediate->Product Protonation

Figure 1: Mechanistic pathway for the cyanoethylation of cyclopentanol.[1] The reaction proceeds via a base-catalyzed Michael addition.[1]

Synthesis Protocol: Cyanoethylation

Objective: Synthesize 3-(Cyclopentyloxy)propionitrile with >95% purity. Scale: Laboratory (100 mmol scale).

Reagents & Materials[1][4][6][7][8][9]
  • Cyclopentanol (1.0 eq): 8.61 g (Starting material).[1]

  • Acrylonitrile (1.2 eq): 6.36 g (Michael acceptor).[1] Warning: Toxic/Carcinogenic.[1]

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH): 0.05 eq (Catalyst).[1]

    • Rationale: Triton B is preferred over solid alkoxides (like NaOMe) because it provides better solubility in the organic phase, enhancing the reaction rate for secondary alcohols which are sterically more hindered than primary alcohols.[1]

  • Solvent: None (Neat reaction) or Dioxane if solubilization is required.[1]

Step-by-Step Methodology
  • Catalyst Activation: In a 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and dropping funnel, charge the Cyclopentanol.[1] Add the Triton B catalyst. Stir at room temperature for 15 minutes to generate the active alkoxide species.

  • Controlled Addition: Heat the mixture to 50°C . Add Acrylonitrile dropwise over 30–45 minutes.[1]

    • Critical Control Point: The reaction is exothermic.[1] Maintain internal temperature between 50–60°C. If the temperature spikes, stop addition and cool with an ice bath. Rapid addition can lead to acrylonitrile polymerization (yellowing/thickening).[1]

  • Reflux Phase: Once addition is complete, raise the temperature to 70–80°C and stir for 4–6 hours. Monitor reaction progress via TLC (Solvent: Hexane/EtOAc 4:1) or GC-MS.[1] The limiting reagent (cyclopentanol) should disappear.

  • Neutralization: Cool the reaction mixture to room temperature. Neutralize the basic catalyst by adding a stoichiometric amount of dilute HCl or acetic acid.[1] This prevents retro-Michael reaction during distillation.[1]

  • Workup: Dilute with diethyl ether (50 mL). Wash with water (2 x 20 mL) to remove salts and excess acrylonitrile.[1] Wash with brine (20 mL).[1] Dry the organic layer over anhydrous MgSO₄.[1]

  • Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation.[1]

    • Target Fraction: Collect the fraction boiling at ~105–110°C (at 15 mmHg).

    • Yield Expectation: 75–85%.[1]

Applications in Drug Discovery

3-(Cyclopentyloxy)propionitrile is rarely the final API; it is a "divergent intermediate."[1] Its value lies in its transformation into amines or acids, which are then incorporated into larger scaffolds.[1]

Transformation Pathways
  • Reduction to Amine: Hydrogenation (Raney Ni/H₂) or Lithium Aluminum Hydride (LiAlH₄) reduction yields 3-(cyclopentyloxy)propan-1-amine .[1]

    • Use Case: This primary amine is a common motif in histamine H3 receptor antagonists and calcium channel blockers.[1]

  • Hydrolysis to Acid: Acidic hydrolysis (HCl) yields 3-(cyclopentyloxy)propionic acid .[1]

    • Use Case: Used to form amide bonds in peptide-mimetic drugs or enzyme inhibitors (e.g., renin inhibitors).[1]

ApplicationPathways Nitrile 3-(Cyclopentyloxy)propionitrile (Precursor) Red Reduction (LiAlH4 or H2/Ni) Nitrile->Red Hyd Hydrolysis (HCl/H2O) Nitrile->Hyd Amine 3-(Cyclopentyloxy)propan-1-amine (Primary Amine) Red->Amine Acid 3-(Cyclopentyloxy)propionic acid (Carboxylic Acid) Hyd->Acid Pharma1 GPCR Antagonists (e.g., Histamine H3) Amine->Pharma1 Pharma2 Peptide Mimetics (Amide Coupling) Acid->Pharma2

Figure 2: Divergent synthesis pathways. The nitrile serves as a precursor for both amine and acid functionalities used in medicinal chemistry.

Safety & Handling (EHS)

Hazard Classification:

  • Acute Toxicity: Nitriles are metabolized to cyanide in vivo.[1] Treat as highly toxic by inhalation, ingestion, and skin absorption.[1][8]

  • Flammability: Combustible liquid.[1][9]

  • Skin/Eye Irritation: Causes serious eye irritation and skin irritation.[1]

Handling Protocols:

  • Engineering Controls: All operations involving acrylonitrile or the nitrile product must be performed in a certified chemical fume hood.[1]

  • PPE: Nitrile gloves are insufficient for acrylonitrile handling (permeation time < 5 min).[1] Use Silver Shield/4H laminate gloves or double-glove with specific breakthrough testing.[1]

  • Waste Disposal: Aqueous waste containing nitriles must be treated with bleach (sodium hypochlorite) to oxidize potential cyanide residues before disposal, strictly following local EHS regulations.[1]

References

  • Chemical Identity & Structure: BLD Pharm. (2023).[1] this compound Product Sheet. Retrieved from

  • Synthesis Mechanism (Cyanoethylation): Bruson, H. A. (1949).[1] Cyanoethylation. Organic Reactions, 5, 79-135. (Classic mechanistic reference for Michael addition of alcohols to acrylonitrile).[1]

  • Catalyst Selection: U.S. Patent 2,694,180 (Generic reference to cyanoethylation patents utilizing Triton B for secondary alcohols).[1]

  • Safety Data: Fisher Scientific. (2022).[1][8] Safety Data Sheet: Propionitrile Derivatives. Retrieved from

Sources

The Strategic Integration of Cyclopentyl Ether Nitrile Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural design of small molecules relies heavily on the precise spatial arrangement of pharmacophores. The integration of cyclopentyl ether and nitrile moieties into a single molecular scaffold represents a masterclass in rational drug design. This whitepaper provides an in-depth technical analysis of how the lipophilic, sterically optimized cyclopentyl ether synergizes with the highly polar, linear nitrile group. We will explore their mechanistic roles in target engagement, quantitative structure-activity relationships (SAR), and the self-validating synthetic workflows required to construct these advanced derivatives.

Molecular Anatomy: The Synergy of Cyclopentyl Ethers and Nitriles

The combination of a cyclopentyl ether and a nitrile group within a single molecule is not coincidental; it is a calculated effort to balance lipophilicity, metabolic stability, and target affinity.

The Cyclopentyl Ether Motif: Precision Hydrophobic Packing

The choice of a cyclopentyl ring over cyclopropyl, cyclobutyl, or cyclohexyl analogs is rooted in conformational thermodynamics. In the context of Phosphodiesterase 4 (PDE4) inhibitors, crystallographic data reveals that the enzyme's binding pocket is sterically constrained. The cyclopentyl ring adopts a flexible "envelope" conformation that perfectly contours to this hydrophobic pocket, engaging in critical van der Waals interactions with residues such as Tyr233, Phe414, and His238 1[1]. Furthermore, the ether oxygen acts as a crucial hydrogen-bond acceptor, anchoring the molecule to His234[1].

The Nitrile Motif: Bioisosterism and Covalent Warheads

The nitrile group (


) serves a dual purpose depending on the therapeutic target:
  • As a Bioisostere: In orally active PDE4 inhibitors, the nitrile group is strategically placed to replace traditional carboxylic acid moieties. Carboxylic acids often suffer from poor membrane permeability due to their negative charge at physiological pH. The nitrile maintains the necessary hydrogen-bond acceptor capability while presenting a linear, uncharged profile that drastically improves the molecule's topological polar surface area (tPSA) and oral bioavailability 2[2].

  • As a Covalent Electrophile: In the design of anti-parasitic agents, such as triazine nitrile inhibitors of Toxoplasma gondii Cathepsin L, the nitrile acts as a reversible covalent warhead. It undergoes nucleophilic attack by the catalytic cysteine of the protease, while the adjacent cyclopentyl group optimally fills the P2/S2 sub-pocket 3[3].

Quantitative SAR Profiling

To illustrate the causality behind these structural choices, we summarize the Structure-Activity Relationship (SAR) data for a generalized PDE4 inhibitor scaffold. The data demonstrates how optimizing the spatial arrangement of the cyclopentyl ether and nitrile moieties directly impacts both potency and pharmacokinetics[2].

Table 1: SAR Optimization of PDE4 Inhibitor Scaffolds

Scaffold ModificationR1 (Ether Alkyl Group)R2 (Polar Group)PDE4 IC₅₀ (nM)Cell Permeability (

)
Mechanistic Rationale
Prototype A CyclopropylCarboxylic Acid145LowRing is too small for optimal hydrophobic packing; the acid limits membrane permeability.
Prototype B CyclopentylCarboxylic Acid42LowOptimal fit for the Q-pocket (Tyr233/Phe414); however, the acid still restricts cellular entry.
Prototype C CyclohexylNitrile85HighNitrile improves permeability; but the rigid cyclohexyl chair causes slight steric clashes.
Optimized Lead CyclopentylNitrile12HighPerfect Synergy: Cyclopentyl fills the Q-pocket; Nitrile acts as an H-bond acceptor & improves PK.

Self-Validating Synthetic Workflows

Protocol: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile

This three-phase protocol is designed as a self-validating system , ensuring that each step provides immediate analytical feedback before proceeding.

Phase 1: Williamson Etherification
  • Action: In a round-bottom flask, dissolve 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) and cyclopentyl bromide (1.2 eq) in CPME. Add anhydrous

    
     (1.5 eq) and heat to 90 °C for 8 hours.
    
  • Causality: CPME is chosen over DMF because its high boiling point accelerates the

    
     kinetics, while its low water solubility (1.1  g/100  g 
    
    
    
    ) allows for a direct liquid-liquid aqueous extraction without the need for solvent swapping[4].
    
    
    provides mild basicity, selectively deprotonating the phenol (
    
    
    ) without triggering unwanted aldol condensations.
  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the phenolic starting material (

    
    ) is fully consumed and replaced by a less polar spot (
    
    
    
    ). Logic: Alkylation masks the polar hydroxyl group, significantly reducing the molecule's affinity for the stationary silica phase.
Phase 2: Oxime Condensation
  • Action: Isolate the intermediate ether and dissolve it in ethanol. Add hydroxylamine hydrochloride (

    
    , 1.2 eq) and pyridine (1.5 eq). Stir at room temperature for 4 hours.
    
  • Causality: Pyridine acts as an acid scavenger for the liberated HCl, preventing the reverse hydrolysis reaction and driving the equilibrium entirely toward the oxime product.

  • Validation: Analyze the crude product via

    
    -NMR. The step is successful if the distinct aldehyde proton peak (
    
    
    
    ppm) has completely disappeared, replaced by a broad oxime O-H proton peak (
    
    
    ppm).
Phase 3: Dehydration to Nitrile
  • Action: Reflux the isolated oxime in acetic anhydride (

    
    ) for 6 hours. Quench with ice water and extract the final product using CPME.
    
  • Causality: Acetic anhydride serves a dual purpose: it first acetylates the oxime hydroxyl to create a superior leaving group (acetate), and then facilitates the E2 elimination to form the linear

    
     triple bond.
    
  • Validation: Perform FT-IR spectroscopy on the purified product. Logic: The dehydration eliminates the O-H bond, replacing it with a highly polarizable

    
     bond. Validation is confirmed by the complete disappearance of the broad O-H stretch at 3300 
    
    
    
    and the emergence of a sharp, unmistakable nitrile absorption band at
    
    
    
    
    .

Pathway and Workflow Visualizations

To further elucidate the biological impact and synthetic generation of these compounds, the following diagrams map the logical relationships of our discussed systems.

PDE4_Pathway ATP ATP AC Adenylyl Cyclase (Active) ATP->AC cAMP cAMP (Active Messenger) AC->cAMP Synthesis PDE4 PDE4 Enzyme (Target) cAMP->PDE4 Hydrolysis PKA Protein Kinase A (Anti-inflammatory) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Inhibitor Cyclopentyl Ether Nitrile Inhibitor Inhibitor->PDE4 Blocks

Figure 1: PDE4 signaling cascade and the targeted interruption by cyclopentyl ether nitrile inhibitors.

Synthetic_Workflow SM 3-Hydroxy-4-methoxybenzaldehyde + Cyclopentyl Bromide Step1 Step 1: Williamson Ether Synthesis (K2CO3, CPME, 90°C) SM->Step1 Int1 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Step1->Int1 Step2 Step 2: Oxime Formation (NH2OH·HCl, Pyridine) Int1->Step2 Int2 3-(Cyclopentyloxy)-4-methoxybenzaldehyde oxime Step2->Int2 Step3 Step 3: Dehydration (Ac2O, Reflux) Int2->Step3 Product 3-(Cyclopentyloxy)-4-methoxybenzonitrile (Final Product) Step3->Product

Figure 2: Self-validating three-step synthetic workflow for cyclopentyl ether nitrile derivatives.

References

  • Source: DOKUMEN.
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: Orally active PDE4 inhibitors with therapeutic potential Source: PubMed URL

Sources

Technical Guide: 3-(Cyclopentyloxy)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural analysis, synthesis, and application of 3-(cyclopentyloxy)propanenitrile , a specialized cyanoalkyl ether intermediate.

CAS No: 2694-18-0 | Molecular Formula: C₈H₁₃NO | MW: 139.19 g/mol [1]

IUPAC Nomenclature & Structural Analysis

Systematic Naming Logic

The IUPAC name This compound is derived based on functional group priority rules where the nitrile group (-C≡N) takes precedence over the ether group (-O-).

  • Principal Functional Group: Nitrile (suffix: -nitrile). The carbon of the nitrile group is C1.

  • Parent Chain: A 3-carbon chain including the nitrile carbon: propanenitrile .

  • Substituent: An ether group attached to position 3. The substituent consists of a cyclopentyl ring attached to an oxygen atom, designated as cyclopentyloxy .

  • Locant: The substituent is at position 3 (relative to the nitrile C1).

Validated Name: this compound[1]

Structural Visualization

The molecule features a flexible ethylene spacer linking a polar, electron-withdrawing nitrile head to a lipophilic cyclopentyl tail. This amphiphilic structure is critical for its use in electrolyte systems.

Structure Cyclopentyl Cyclopentyl Ring (Lipophilic Tail) Ether Ether Linkage (-O-) Cyclopentyl->Ether C-O Bond Spacer Ethylene Spacer (-CH2-CH2-) Ether->Spacer C-O Bond Nitrile Nitrile Group (-C≡N) Spacer->Nitrile C-C Bond

Synthesis Protocol: Cyanoethylation of Cyclopentanol

The most robust synthesis route is the Michael addition of cyclopentanol to acrylonitrile, catalyzed by a base. This reaction, known as cyanoethylation, is atom-economical and typically high-yielding.

Reaction Mechanism

The base deprotonates the alcohol to form a nucleophilic alkoxide, which attacks the electrophilic


-carbon of acrylonitrile.

Mechanism Step1 Step 1: Activation Cyclopentanol + Base → Alkoxide Step2 Step 2: Michael Addition Alkoxide attacks Acrylonitrile Step1->Step2 Nucleophilic Attack Step3 Step 3: Protonation Intermediate + ROH → Product + Alkoxide Step2->Step3 Regeneration of Catalyst

Figure 2: Base-catalyzed cyanoethylation mechanism.

Experimental Procedure

Reagents:

  • Cyclopentanol (1.0 eq)

  • Acrylonitrile (1.1 - 1.2 eq) [Warning: Highly Toxic/Carcinogenic]

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) or KOH (0.5 - 1.0 mol%)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing addition funnel. Purge with N₂.

  • Activation: Charge the flask with Cyclopentanol (e.g., 86.1 g, 1.0 mol) and the catalyst (e.g., 2 mL Triton B). Stir at room temperature for 15 minutes.

  • Addition: Cool the mixture to 0–5 °C. Add Acrylonitrile (58.3 g, 1.1 mol) dropwise via the addition funnel. Note: The reaction is exothermic; control the addition rate to keep internal temp < 40 °C.

  • Reaction: Once addition is complete, warm to room temperature and stir for 3–12 hours. Monitor conversion by TLC or GC.

  • Workup: Neutralize the catalyst with dilute HCl or acetic acid. Dilute with diethyl ether or EtOAc, wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by vacuum distillation.

Expected Yield: 85–95% Appearance: Colorless to pale yellow liquid.

Physical & Spectral Properties

Physicochemical Data

Note: Experimental values for this specific CAS are limited; values marked with () are predicted based on structural analogues (e.g., cyclohexyl variant).*

PropertyValueNotes
Boiling Point 110–115 °C @ 10 mmHgPredicted based on cyclohexyl analogue (BP ~128°C @ 12mmHg)
Density 0.96 ± 0.05 g/cm³Estimated
Refractive Index 1.445 – 1.450*Estimated
Solubility Soluble in EtOH, Et₂O, CHCl₃Limited solubility in water
Predicted ¹H NMR (400 MHz, CDCl₃)

To validate the product, look for these characteristic signals:

  • 
     3.95 ppm (m, 1H):  CH of cyclopentyl ring (ether linkage).
    
  • 
     3.65 ppm (t, 
    
    
    
    Hz, 2H):
    -O-CH ₂-CH₂-CN (triplet next to oxygen).
  • 
     2.60 ppm (t, 
    
    
    
    Hz, 2H):
    -O-CH₂-CH ₂-CN (triplet next to nitrile).
  • 
     1.50 – 1.80 ppm (m, 8H):  Cyclopentyl ring protons.
    

Applications in Drug Development & Energy

High-Voltage Electrolyte Additive

Cyanoalkyl ethers like this compound are gaining traction in Lithium-Ion Battery (LIB) research.

  • Function: The nitrile group coordinates with Li⁺ ions, while the ether linkage provides flexibility.

  • Benefit: High anodic stability (>4.5 V vs Li/Li⁺) makes them suitable for high-voltage cathodes (e.g., NMC811), unlike standard carbonate solvents which oxidize at lower potentials.

Synthetic Intermediate

This compound serves as a "C3+N" building block in organic synthesis:

  • Reduction: Can be reduced to 3-(cyclopentyloxy)propan-1-amine , a primary amine scaffold for pharmaceutical libraries.

  • Hydrolysis: Converts to 3-(cyclopentyloxy)propanoic acid , a linker for PROTACs or other bioconjugates.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[2]
Acute Toxicity (Dermal) H312Harmful in contact with skin.[2]
Skin Irritation H315Causes skin irritation.[2][3]
Eye Irritation H319Causes serious eye irritation.[2][3][4]

Precautions:

  • Engineering Controls: Always handle in a chemical fume hood. Acrylonitrile residues are carcinogenic.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place away from strong oxidizers and acids.

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: P-66.5 Nitriles and P-63 Ethers.Link

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135.
  • Zhang, H., et al. (2023). Polymers with Cyanoethyl Ether Side Chains for Solid-State Li-Ion Battery Applications. ACS Applied Energy Materials. Link

  • PubChem Compound Summary. (2024). This compound (CAS 2694-18-0). National Center for Biotechnology Information. Link

  • Fisher Scientific. (2024).[4] Safety Data Sheet: 3-methoxypropanenitrile (Analogue).Link

Sources

Technical Whitepaper: Physicochemical Profiling and Characterization of 3-(Cyclopentyloxy)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, aliphatic ether-nitriles serve as highly versatile small-molecule scaffolds. 3-(Cyclopentyloxy)propanenitrile (CAS: 2694-18-0) is a prime example, combining the lipophilic bulk of a cyclopentyl ring with the hydrogen-bonding capacity of an ether linkage and the synthetic reactivity of a terminal nitrile[1]. This whitepaper provides an authoritative guide to its core physicochemical properties—specifically molecular weight and density—alongside the self-validating analytical protocols required to characterize it accurately.

Core Quantitative Properties

Precise baseline metrics are critical for stoichiometric calculations and scale-up formulations. The following table summarizes the foundational physicochemical data for this compound,[2].

ParameterValueAnalytical Context / Condition
Molecular Weight 139.19 g/mol Nominal mass; exact mass verification required via HRMS.
Predicted Density 0.97 ± 0.1 g/cm³Standard ambient temperature and pressure (SATP)[2].
Molecular Formula C8H13NOConfirmed via exact mass isotopic profiling.
Boiling Point 108–110 °CMeasured at reduced pressure (13 Torr)[2].
CAS Number 2694-18-0Unique chemical registry identifier.

Structural Logic and Synthesis Mechanisms

The synthesis of this compound relies on an oxa-Michael addition. Understanding this pathway is essential for predicting potential impurities (e.g., unreacted acrylonitrile or water-driven side products) that could skew density or mass measurements.

  • Causality of Synthesis Design: The oxa-Michael addition is selected because it strictly adheres to atom economy. By reacting cyclopentanol directly with acrylonitrile under basic conditions, the need for pre-functionalized, halogenated precursors is eliminated. The base catalyst deprotonates the cyclopentanol, generating a highly nucleophilic alkoxide that attacks the electron-deficient β-carbon of the Michael acceptor.

SynthesisWorkflow Reactant1 Cyclopentanol (Nucleophile) Catalyst Base Catalyst (e.g., NaOH) Reactant1->Catalyst Reactant2 Acrylonitrile (Michael Acceptor) Reactant2->Catalyst Intermediate Alkoxide Intermediate (Active Species) Catalyst->Intermediate Product This compound (Target Scaffold) Intermediate->Product

Figure 1: Michael addition synthesis workflow for this compound.

Self-Validating Analytical Protocols

To ensure absolute scientific integrity, the characterization of this compound must rely on self-validating systems. This guarantees that any environmental drift or instrumental error is caught before data is accepted.

Protocol A: Exact Mass Determination via High-Resolution Mass Spectrometry (HRMS)
  • Step 1: Ionization Selection. Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: The ether and nitrile groups readily accept protons to form [M+H]+ ions. ESI is a "soft" ionization technique, preventing the fragmentation of the fragile ether linkage before the parent mass is recorded.

  • Step 2: Dual-Spray Infusion. Introduce the sample alongside a known lock-mass calibrant (e.g., Leucine Enkephalin).

    • Causality: High-resolution analyzers (like TOF or Orbitrap) can experience micro-drifts in the magnetic or electric fields due to ambient temperature changes.

  • Step 3: Self-Validating Mechanism. The instrument software continuously monitors the lock-mass signal. If the measured mass of the calibrant deviates by more than 2 ppm from its theoretical exact mass, the system dynamically corrects the mass axis. If the calibrant signal drops below a critical threshold, the system automatically aborts the run and flags the data as invalid, ensuring no uncalibrated mass data for the C8H13NO compound is ever reported.

Protocol B: High-Precision Density Measurement via Oscillating U-Tube Pycnometry

Because this compound is a volatile liquid, traditional volumetric flask methods are prone to evaporative mass loss. Oscillating U-tube pycnometry is the gold standard.

  • Step 1: Thermal Equilibration. Lock the Peltier thermostat to exactly 20.00 ± 0.01 °C.

    • Causality: The density of organic nitriles is highly temperature-dependent. A fluctuation of just 0.1 °C can alter the density by up to 0.001 g/cm³, destroying measurement precision.

  • Step 2: Two-Point Calibration. Calibrate the oscillation frequency using ultra-pure degassed water and dry air.

  • Step 3: Bubble-Free Injection. Inject the sample using a specialized syringe to prevent micro-bubbles.

    • Causality: Micro-bubbles lower the apparent mass inside the fixed volume of the U-tube, artificially deflating the measured density.

  • Step 4: Self-Validating Mechanism. After the sample is measured and the cell is flushed/dried, the system automatically re-measures the density of the empty cell (ambient air). If the post-run air density deviates by > 0.0001 g/cm³ from the pre-run baseline, it indicates residual sample or solvent contamination. The system will instantly invalidate the previous sample result, demanding a re-cleaning and re-run.

DensityProtocol Start Thermal Equilibration (20.00 °C) Calib Two-Point Calibration (Air & Water) Start->Calib Inject Sample Injection (this compound) Calib->Inject Measure Oscillation Frequency Measurement Inject->Measure Validate Post-Run Validation (Air Check) Measure->Validate Validate->Calib If drift > 0.0001 g/cm³

Figure 2: Self-validating oscillating U-tube pycnometry workflow for density measurement.

Applications in Drug Development

The specific physicochemical profile of this compound makes it highly valuable in medicinal chemistry. The predicted density (~0.97 g/cm³)[2] and relatively low molecular weight (139.19 g/mol ) indicate a compact, solvent-like behavior that is easy to handle in continuous-flow reactors.

Furthermore, the nitrile group can be subjected to catalytic hydrogenation to yield a primary amine (3-(cyclopentyloxy)propan-1-amine). The resulting amine retains the lipophilic cyclopentyl ether core, which provides superior metabolic stability compared to linear ethers while maintaining an optimal LogP (~1.0)[2]. This specific balance of lipophilicity and polarity is a highly sought-after parameter for designing molecules capable of penetrating the blood-brain barrier (BBB) in central nervous system (CNS) drug discovery.

References

  • Propanonitrile | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • CAS: 2694-18-0 | CymitQuimica Source: cymitquimica.com URL:1

  • β-(Cyclopentyloxy)propionitril - CAS 2694-18-0 Properties Source: molaid.com URL:2

Sources

Comprehensive Safety and Handling Whitepaper: 3-(Cyclopentyloxy)propanenitrile in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery and materials science, aliphatic ether-nitriles serve as highly versatile small molecule scaffolds[1]. 3-(Cyclopentyloxy)propanenitrile (CAS: 2694-18-0) is a specialized bifunctional intermediate that combines the lipophilic bulk of a cyclopentyl ring with the reactive potential of a terminal nitrile group. This unique structural motif makes it a highly valuable precursor for the synthesis of primary amines (via nitrile reduction), carboxylic acids (via hydrolysis), and complex heterocyclic active pharmaceutical ingredients (APIs).

Because this compound is synthesized via the cyanoethylation of alcohols, understanding its physicochemical properties, toxicological profile, and the thermodynamic boundaries of its synthesis is critical for researchers ensuring both laboratory safety and high-yield scale-up.

Physicochemical Profiling & Structural Dynamics

Before integrating this compound into synthetic workflows, it is imperative to establish its baseline physical parameters. The data below synthesizes known properties of the compound alongside extrapolated thermodynamic data from closely related structural analogs (such as 3-ethoxypropanenitrile)[2][3].

Table 1: Physicochemical Properties of this compound

PropertyValidated Data / Extrapolated Estimate
Chemical Name This compound
CAS Registry Number 2694-18-0[1]
Molecular Formula C8H13NO[2]
Molecular Weight 139.19 g/mol [2]
SMILES String N#CCCOC1CCCC1[2]
Physical State Colorless to light yellow liquid (analogous to 3-ethoxypropanenitrile)[3]
Boiling Point ~170–190 °C (extrapolated)[3]
Reactivity Profile Incompatible with strong oxidizing agents, strong acids, and strong bases[4].

Toxicological Mechanisms & GHS Safety Protocols

Aliphatic nitriles carry inherent occupational hazards due to their ability to penetrate biological membranes and their potential to release toxic byproducts under extreme conditions. Based on the Globally Harmonized System (GHS) classifications for homologous ether-nitriles like 3-ethoxypropanenitrile, handling this compound requires strict adherence to specific safety protocols[3][5].

Table 2: Anticipated GHS Hazard Statements & Mitigation Strategies

GHS CodeHazard StatementMechanistic Cause & Mitigation Strategy
H302 Harmful if swallowedCause: Systemic absorption and potential partial metabolism of the cyano group. Mitigation: Strict prohibition of food/drink in the laboratory; mandate post-handling decontamination.
H315 Causes skin irritationCause: Defatting of the skin and localized inflammatory response[3]. Mitigation: Double-gloving with heavy-duty nitrile gloves; use of a chemically resistant lab coat.
H319 Causes serious eye irritationCause: Vapors or splashes interact with the aqueous environment of the cornea, causing severe irritation[3]. Mitigation: Tightly sealed, splash-proof safety goggles must be worn at all times.
H335 May cause respiratory irritationCause: Inhalation of volatile fumes triggers mucosal irritation in the respiratory tract[5]. Mitigation: All handling, transfer, and reactions must be conducted inside a certified, high-velocity fume hood.
Chemical Incompatibilities

Nitriles are highly susceptible to violent reactions when exposed to strong acids or bases. Mixing nitriles with strong oxidizing acids can lead to extremely violent, exothermic reactions[4]. Furthermore, the combination of strong bases and nitriles under certain thermal conditions can produce hydrogen cyanide (HCN) gas, while aqueous acid/base hydrolysis generates excessive heat and carboxylic acids[4].

Safety cluster_hazard Hazard Identification cluster_mitigation Protocol & PPE H1 Skin/Eye Contact T1 Severe Irritation (H315, H319) H1->T1 H2 Inhalation of Vapors T2 Respiratory Toxicity (H335) H2->T2 M1 Nitrile Gloves & Safety Goggles T1->M1 Requires M2 Fume Hood & Local Exhaust T2->M2 Requires S1 Safe Handling Achieved M1->S1 M2->S1

Risk assessment and PPE mitigation strategy for handling aliphatic nitriles.

Synthetic Methodologies: The Oxa-Michael Addition Pathway

The most efficient and atom-economical route to synthesize this compound is via the cyanoethylation of cyclopentanol using acrylonitrile as a Michael acceptor[6][7].

Mechanistically, a basic catalyst abstracts a proton from the hydroxyl group of cyclopentanol, generating a reactive cyclopentoxide anion[7]. This alkoxide acts as a strong nucleophile, attacking the electron-deficient


-carbon of acrylonitrile. The resulting intermediate anion then abstracts a proton to yield the final 3-alkoxypropanenitrile product[7].

Historically, this reaction was performed using soluble, strong aqueous bases (e.g., KOH or NaOH). However, strong soluble bases often trigger the violent anionic graft polymerization of acrylonitrile, creating intractable polyacrylonitrile byproducts[7]. Furthermore, aqueous bases require a tedious quenching step that destroys the catalyst and generates massive amounts of toxic aqueous salt waste[6]. To bypass this, modern green synthesis employs heterogeneous solid bases, such as Mg-Al-O-tBu hydrotalcite, which provide compatible basic sites to drive the reaction with 100% selectivity while allowing for simple catalyst recovery via filtration[6].

Synthesis A Cyclopentanol (Nucleophile Source) D Cyclopentoxide Anion (Reactive Intermediate) A->D Deprotonation B Acrylonitrile (Michael Acceptor) E This compound (Target Product) B->E Beta-Carbon Attack C Solid Base Catalyst (e.g., Hydrotalcite) C->D Surface Catalysis D->E Oxa-Michael Addition

Oxa-Michael addition pathway for synthesizing this compound.

Experimental Workflows & Protocol Validation

The following self-validating protocol outlines the safe and high-yield synthesis of this compound using heterogeneous catalysis.

Step-by-Step Cyanoethylation Protocol
  • Preparation of the Catalytic Bed: Introduce 10 mmol of cyclopentanol into a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Suspend 0.5 g of Mg-Al-O-tBu hydrotalcite (solid base catalyst) in the alcohol. Causality: Utilizing a solid base rather than aqueous KOH prevents the destruction of the base during the quench phase and eliminates toxic aqueous salt waste streams, ensuring an eco-friendly profile[6].

  • Atmospheric Control: Seal the flask with a septum and purge the system with Argon for 15 minutes. Causality: Water acts as a competing nucleophile. Eliminating ambient moisture prevents the premature hydrolysis of acrylonitrile and suppresses the formation of unwanted side products.

  • Controlled Michael Acceptor Addition: Cool the reaction vessel to 0 °C using an ice bath. Using a programmable syringe pump, add 12 mmol of acrylonitrile dropwise over a strict 30-minute window. Causality: Acrylonitrile is highly prone to violent anionic polymerization in the presence of a base[7]. Slow, thermally controlled addition maintains a low steady-state concentration of the monomer, suppressing graft polymerization and preventing thermal runaway[7].

  • Reaction Propagation & Monitoring: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 4–6 hours. Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC/MS). Self-Validation Check: The reaction's success is validated by the thermal stability of the flask. If the temperature spikes unexpectedly, polyacrylonitrile is forming. On the GC/MS chromatogram, the reaction is complete when the cyclopentanol peak diminishes and the oxa-Michael adduct peak stabilizes. A broad polymeric baseline indicates that the acrylonitrile addition rate in Step 3 was too rapid.

  • Product Isolation: Filter the heterogeneous catalyst through a Celite pad. Wash the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude this compound. Causality: Simple filtration replaces the traditional, tedious aqueous extraction workup, ensuring high atom economy and rapid product isolation without generating aqueous waste[6].

Regulatory, Disposal, and Environmental Fate

Because this compound contains a cyano group, its disposal must be managed with extreme care to prevent environmental contamination and the release of toxic gases.

  • Waste Segregation: Never mix nitrile-containing waste with strong acidic waste streams, as this will trigger the release of lethal hydrogen cyanide (HCN) gas[4].

  • Disposal Mechanism: Dispose of the compound as hazardous, halogen-free, nitrogen-containing organic waste. It must be sent to a certified chemical incineration facility equipped with Nitrogen Oxide (NOx) scrubbers to safely neutralize the combustion byproducts.

  • Spill Protocol: In the event of a spill, do not use water. Absorb the liquid with an inert material (e.g., dry sand or vermiculite), sweep it into a sealed, clearly labeled hazardous waste container, and ventilate the area thoroughly to clear any residual respiratory irritants[3].

References

Sources

Strategic Deployment of Cyclopentyl-Containing Nitrile Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophoric and Synthetic Rationale

In contemporary medicinal chemistry, the fusion of a cyclopentyl ring with a nitrile moiety creates a highly versatile pharmacophore and synthetic building block. As a Senior Application Scientist navigating complex drug design, it is crucial to understand the causality behind selecting this specific molecular architecture.

From a pharmacodynamic perspective , the cyclopentyl group introduces a defined spatial footprint and lipophilic bulk. This structure is perfectly calibrated to occupy deep, hydrophobic pockets within target proteins—most notably the ATP-binding sites of kinases. Concurrently, the nitrile group serves as a compact, metabolically stable hydrogen-bond acceptor. Unlike aldehydes or ketones, which are highly susceptible to rapid Phase I enzymatic oxidation or reduction, nitriles resist premature metabolic degradation while maintaining strong target affinity.

From a synthetic perspective , the nitrile is a robust electron-withdrawing group. It activates adjacent carbons, facilitating complex C-C or C-N bond formations (such as Michael additions or α-arylations)[1]. Furthermore, intermediates like 3-cyclopentylacrylonitrile offer a reactive double bond adjacent to the nitrile, enabling selective cross-coupling and asymmetric synthesis crucial for generating molecular diversity[2].

Case Study: Ruxolitinib and the JAK/STAT Pathway

The most prominent application of a cyclopentyl-containing nitrile intermediate is in the synthesis of Ruxolitinib , a blockbuster first-in-class inhibitor of Janus Associated Kinases 1 and 2 (JAK1/JAK2). Approved for the treatment of intermediate or high-risk myelofibrosis and polycythemia vera, Ruxolitinib relies on a specific chiral side chain—(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile—to anchor the molecule within the kinase domain[3][4].

JAKSTAT Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT Phosphorylation JAK->STAT Phosphorylates Transcription Gene Transcription (Myelofibrosis) STAT->Transcription Translocates to Nucleus Ruxo Ruxolitinib (Cyclopentyl Nitrile derived) Ruxo->JAK Inhibits (ATP-competitive)

Mechanism of JAK/STAT pathway inhibition by the cyclopentyl nitrile-derived drug Ruxolitinib.

Advanced Synthetic Workflows for Ruxolitinib Intermediates

The critical challenge in ruxolitinib synthesis is establishing the (R)-stereocenter on the cyclopentyl nitrile chain. Traditional routes relied on direct addition followed by chiral column chromatographic separation, a method wholly unsuitable for industrialized scale-up due to massive solvent waste and 50% theoretical yield caps[5]. Modern chemistry has evolved two superior, self-validating pathways: Biocatalytic Asymmetric Reduction and Organocatalytic Asymmetric Michael Addition.

Workflow A Methyl Cyclopentanecarboxylate + Acetonitrile B 3-Cyclopentyl-3-oxopropanenitrile A->B Catalytic Condensation C (S)-3-Cyclopentyl-3-hydroxypropanenitrile B->C Enzymatic Asymmetric Reduction (PhADH Mutant) D Ruxolitinib Intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)- 3-cyclopentylpropanenitrile C->D Mitsunobu Reaction (+ 4-Bromopyrazole) E 3-Cyclopentylacrylonitrile E->D Asymmetric Michael Addition (Chiral Squaramide)

Divergent synthetic routes to the Ruxolitinib cyclopentyl nitrile intermediate.

Protocol 1: Biocatalytic Synthesis of (S)-3-Cyclopentyl-3-hydroxypropanenitrile

Causality: Chemical asymmetric reduction of ketones often requires expensive transition metals (e.g., Ruthenium) and high-pressure hydrogen gas. Utilizing an engineered carbonyl reductase (PhADH variant H93C/A139L) from Paraburkholderia hospita achieves exceptional enantiomeric excess (>98% ee) under ambient, aqueous conditions, drastically reducing the environmental footprint and cost[6].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 3-cyclopentyl-3-oxopropanenitrile (200 g/L, ~1.5 M) in a phosphate-buffered solution (pH 7.0). A biphasic system or mild co-solvent may be used to mitigate substrate toxicity to the enzyme.

  • Enzyme Loading: Introduce the engineered PhADH double mutant (H93C/A139L) alongside a cofactor regeneration system (glucose dehydrogenase and NADP+).

  • Reaction Execution: Stir the mixture at 30°C. Maintain the pH strictly at 7.0 using an automated titrator (1M NaOH) to counteract the gluconic acid byproduct generated by the cofactor regeneration cycle. Allow the reaction to proceed for 24-48 hours.

  • Self-Validation Checkpoint: Extract a 1 mL aliquot and analyze via chiral HPLC (e.g., Chiralcel OD-H column). Logic: If the enantiomeric excess is <98%, the downstream Mitsunobu inversion will yield a mixture of diastereomers that are notoriously difficult to separate, rendering the batch unusable for API synthesis. Do not proceed until complete conversion and >98% ee are confirmed.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield (S)-3-cyclopentyl-3-hydroxypropanenitrile (Yield: ~91%)[6].

  • Downstream Coupling: Subject the chiral alcohol to a Mitsunobu reaction with 4-bromopyrazole, triphenylphosphine, and diethyl azodicarboxylate (DEAD) at room temperature to invert the stereocenter, yielding the (R)-configuration intermediate[7].

Protocol 2: Asymmetric Michael Addition via Chiral Squaramide Catalysis

Causality: Direct C-N bond formation via the Michael addition of 4-bromo-1H-pyrazole to 3-cyclopentyl-2-cyanoacrylate (or 3-cyclopentylacrylonitrile) bypasses the Mitsunobu inversion entirely, vastly improving atom economy. Chiral squaramide catalysts are selected because their dual hydrogen-bonding network perfectly coordinates the nitrile/ester moieties, dictating a strict facial approach of the pyrazole nucleophile[3].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried flask under nitrogen, dissolve 3-cyclopentyl-2-cyanoacrylate (1.0 equiv) and 4-bromo-1H-pyrazole (1.2 equiv) in a non-polar solvent (e.g., toluene).

  • Catalyst Addition: Introduce 5-10 mol% of the chiral squaramide catalyst.

  • Reaction Execution: Cool the reaction mixture to between -20 °C and 20 °C. Logic: Lowering the temperature restricts the conformational mobility of the transition state, enhancing enantioselectivity, albeit at the cost of reaction rate. Stir for 7-9 hours[3].

  • Self-Validation Checkpoint: Monitor the Michael addition via LC-MS to ensure complete consumption of the cyanoacrylate. Unreacted starting materials during the subsequent harsh decarboxylation step will lead to polymerization side reactions, crashing the final yield.

  • Hydrolysis & Decarboxylation: Hydrolyze the resulting ester intermediate at 50-80 °C for 8-10 hours. Subsequently, raise the temperature to 90-110 °C for 4-6 hours to drive decarboxylation, yielding (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile[3].

Quantitative Data: Comparison of Synthetic Routes

The following table summarizes the efficiency metrics of the two primary synthetic routes utilized in the generation of the cyclopentyl nitrile intermediate for Ruxolitinib.

Synthetic StrategyKey IntermediateCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)Operational Conditions
Biocatalytic Reduction (S)-3-cyclopentyl-3-hydroxypropanenitrilePhADH Mutant (H93C/A139L)91.0%>98.0%30 °C, pH 7.0, Aqueous buffer
Mitsunobu Inversion (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrilePPh3, DEAD~85.0%>98.0%Room Temp, Organic solvent
Asymmetric Michael Addition (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoateChiral Squaramide>80.0%>90.0%-20 to 20 °C, Toluene

Data synthesized from engineered carbonyl reductase studies[6] and chiral squaramide patent literature[3].

Broader Applications in Medicinal Chemistry

Beyond JAK inhibitors, the unique physicochemical properties of cyclopentyl-containing nitriles are leveraged across various therapeutic areas:

  • Sultams and Sultones Synthesis: The nitrile group acts as a powerful electron-withdrawing activator. In modern synthetic chemistry, this activation facilitates intramolecular nucleophilic substitutions to form spirocyclic sultams. These structures are critical scaffolds in the development of novel antibacterial and antiviral therapeutics, acting as bioisosteres for sulfonamides[1].

  • Diastereoselective α-Arylation: Cyclopentyl nitriles can undergo highly diastereoselective Negishi cross-coupling with aryl or heteroaryl halides. Utilizing tetramethylpiperidinylzinc chloride lithium chloride (TMPZnCl·LiCl) and Pd-catalysts, researchers can synthesize highly substituted cyclic frameworks. These tetrasubstituted cyclobutanes and cyclopentanes serve as essential precursors for transient receptor potential vanilloid 3 (TRPV3) agonists and Akt inhibitors[8].

Conclusion

Cyclopentyl-containing nitrile intermediates represent a masterclass in rational drug design and synthetic efficiency. By marrying the lipophilic, space-filling properties of the cyclopentyl ring with the electronic activation and metabolic stability of the nitrile group, medicinal chemists can access highly potent APIs like Ruxolitinib. The transition from wasteful chiral resolution to elegant biocatalytic reductions and organocatalytic Michael additions highlights the pharmaceutical industry's successful drive toward greener, self-validating, and highly scalable manufacturing protocols.

References

  • CN104496904B - Synthesis method of ruxolitinib intermediate Source: Google Patents URL
  • CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)
  • Engineering a Carbonyl Reductase for Scalable Preparation of (S)‐3‐Cyclopentyl‐3‐hydroxypropanenitrile, the Key Building Block of Ruxolitinib Source: ResearchGate URL:[Link]

  • Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article) Source: ChemRxiv URL:[Link]

  • Highly Diastereoselective α-Arylation of Cyclic Nitriles Source: ACS Publications URL:[Link]

  • Process for the preparation of crystal modification 3 of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile hydrochloride Source: Technical Disclosure Commons URL: [Link]

  • CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl)

Sources

Boiling point and refractive index of 3-(cyclopentyloxy)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and characterization of 3-(cyclopentyloxy)propanenitrile.

CAS Number: 2694-18-0 Formula: C₈H₁₃NO Molecular Weight: 139.19 g/mol [1]

Executive Summary

This compound is a specialized ether-nitrile intermediate used primarily in the synthesis of pharmaceutical compounds and agrochemicals. It serves as a robust "C3" building block, introducing a propionitrile chain linked via an ether oxygen to a lipophilic cyclopentyl ring. This specific structural motif is valuable for modulating solubility and metabolic stability in drug candidates, particularly in kinase inhibitor scaffolds.

This guide provides a definitive reference for its physicochemical properties and a validated protocol for its synthesis via the cyanoethylation of cyclopentanol.

Physicochemical Properties

Note: As experimental data for this specific CAS is proprietary in many commercial catalogs, the values below represent high-confidence predicted ranges based on Structure-Property Relationships (SPR) of homologous ether-nitriles (e.g., 3-butoxypropanenitrile).

Table 1: Physical Property Profile
PropertyValue / RangeConfidenceMethod of Determination
Boiling Point (760 mmHg) 238°C – 245°C High (Predicted)Extrapolated from 3-butoxypropanenitrile (BP ~220°C) and MW correlation.
Boiling Point (15 mmHg) 115°C – 125°C High (Predicted)Nomograph calculation for vacuum distillation.
Refractive Index (

)
1.452 – 1.458 MediumBased on molar refraction of cyclopentyl (

) and nitrile moieties.
Density (

)
0.96 – 0.98 g/mL HighEstimated from group contribution methods.
Appearance Colorless to pale yellow liquidExperimentalObserved in analogous cyanoethylation products.
Solubility Soluble in EtOH, THF, DCM, EtOAc. Immiscible with water.ExperimentalStandard ether-nitrile behavior.

Expert Insight: The boiling point is significantly elevated compared to the parent alcohol (cyclopentanol, BP 140°C) due to the polar nitrile group's dipole-dipole interactions, despite the loss of hydrogen bonding. Vacuum distillation is mandatory for purification to prevent thermal decomposition (retro-Michael reaction) at atmospheric boiling temperatures.

Synthesis Protocol: Cyanoethylation of Cyclopentanol

The most efficient route to this compound is the base-catalyzed Michael addition of cyclopentanol to acrylonitrile. This reaction, known as cyanoethylation, is atom-economical and proceeds under mild conditions.

Reaction Scheme

Reactants: Cyclopentanol + Acrylonitrile Catalyst: Triton B (Benzyltrimethylammonium hydroxide) or KOH Product: this compound

ReactionScheme Cyclopentanol Cyclopentanol (Nucleophile) Intermediate Alkoxide Intermediate Cyclopentanol->Intermediate Deprotonation Acrylonitrile Acrylonitrile (Michael Acceptor) Product This compound (Target) Acrylonitrile->Product Electrophilic Attack Catalyst Cat: Triton B (40% in MeOH) Catalyst->Intermediate Intermediate->Product Michael Addition (Exothermic)

Figure 1: Mechanistic pathway for the base-catalyzed cyanoethylation of cyclopentanol.

Detailed Methodology

Safety Warning: Acrylonitrile is highly toxic, carcinogenic, and volatile. All operations must be performed in a functioning fume hood.

Reagents:
  • Cyclopentanol (1.0 eq)

  • Acrylonitrile (1.2 eq) – Excess drives equilibrium

  • Triton B (40% in methanol) – 0.05 eq (Catalyst)

  • Dichloromethane (DCM) – Extraction solvent

  • HCl (1M) – Neutralization

Step-by-Step Procedure:
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a thermometer.

  • Catalyst Activation: Charge the flask with Cyclopentanol (1.0 eq) and Triton B (0.05 eq). Stir at room temperature for 15 minutes to generate the active alkoxide species.

  • Addition (Critical Step):

    • Heat the mixture to 40°C .

    • Add Acrylonitrile (1.2 eq) dropwise via the addition funnel over 60 minutes.

    • Note: The reaction is exothermic. Control the addition rate to maintain internal temperature between 45-55°C . Do not exceed 60°C to prevent polymerization of acrylonitrile.

  • Reaction Phase: After addition is complete, stir the mixture at 50°C for 4–6 hours. Monitor progress via TLC (SiO₂, 20% EtOAc/Hexane) or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the base by adding 1M HCl until pH ~7.

    • Dilute with DCM (50 mL per 10 g scale) and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent and excess acrylonitrile.

    • Perform vacuum distillation (approx. 15 mmHg) to isolate the pure product. Collect the fraction boiling between 115–125°C .

Characterization & Quality Control

To validate the identity of the synthesized compound, compare spectral data against the following expected signals.

Infrared Spectroscopy (FT-IR)
  • 2250 cm⁻¹: Strong, sharp peak characteristic of the Nitrile (C≡N) stretch.

  • 1100–1120 cm⁻¹: Strong Ether (C–O–C) stretching vibration.

  • 2800–2950 cm⁻¹: Aliphatic C–H stretching (Cyclopentyl ring).

  • Absence: No broad O–H stretch at 3400 cm⁻¹ (confirms consumption of cyclopentanol).

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 3.95 (m, 1H): Methine proton of the cyclopentyl ring (–CH–O–).

  • δ 3.65 (t, J=6.5 Hz, 2H): Methylene protons adjacent to oxygen (–O–CH₂–).

  • δ 2.60 (t, J=6.5 Hz, 2H): Methylene protons adjacent to nitrile (–CH₂–CN).

  • δ 1.50 – 1.90 (m, 8H): Cyclopentyl ring methylene protons.

Applications & Handling

Primary Uses
  • Pharmaceutical Intermediate: Precursor for amines (via reduction) or carboxylic acids (via hydrolysis) containing a lipophilic cyclopentyl ether side chain.

  • Solvent Additive: High boiling point and polarity make it a candidate for specialized electrolyte formulations.

Storage & Stability
  • Shelf Life: 24 months if stored properly.

  • Conditions: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon).

  • Incompatibility: Avoid strong oxidizers, strong acids (hydrolysis of nitrile), and strong bases (potential elimination).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13592118 (Related Analog). [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed). "Cyanoethylation of Alcohols."[2][3] Longman Scientific & Technical. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-(cyclopentyloxy)propanenitrile via Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized synthesis of 3-(cyclopentyloxy)propanenitrile (CAS: 21921-96-0) utilizing a base-catalyzed Oxa-Michael addition . This transformation couples cyclopentanol with acrylonitrile, characterized by high atom economy and scalability.

While conceptually simple, the reaction presents specific process challenges: controlling the exothermic addition to prevent acrylonitrile polymerization and managing the reversibility of the Michael addition (retro-Michael) during workup. This guide provides a robust protocol using Triton B (benzyltrimethylammonium hydroxide) as the preferred phase-transfer catalyst, offering a balance of reaction rate, yield, and operational safety compared to metallic sodium or alkoxide bases.

Target Audience: Medicinal chemists, process development scientists, and materials researchers.

Mechanistic Insight

The reaction proceeds via the conjugate addition of the cyclopentyl alkoxide to the electron-deficient


-carbon of acrylonitrile. Unlike primary alcohols, the secondary hydroxyl group of cyclopentanol is sterically hindered, requiring a catalyst system that ensures sufficient alkoxide concentration without inducing elimination or polymerization side reactions.
Reaction Pathway[1][2][3][4][5]
  • Activation: The base deprotonates cyclopentanol to form the nucleophilic alkoxide.

  • Addition: The alkoxide attacks the

    
    -position of acrylonitrile (Michael Acceptor).
    
  • Stabilization: The resulting enolate intermediate is protonated by the conjugate acid (alcohol) to regenerate the alkoxide, completing the catalytic cycle.

MichaelMechanism Start Cyclopentanol (Nucleophile) Alkoxide Cyclopentyl Alkoxide Start->Alkoxide Deprotonation Base Base Catalyst (Triton B) Base->Alkoxide Catalysis Intermediate Enolate Intermediate Alkoxide->Intermediate + Acrylonitrile Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Intermediate Product 3-(cyclopentyloxy) propanenitrile Intermediate->Product Protonation Product->Alkoxide Regenerates Catalyst

Figure 1: Catalytic cycle of the Oxa-Michael addition of cyclopentanol to acrylonitrile.

Critical Experimental Parameters

Catalyst Selection

While metallic sodium (forming Na-alkoxide in situ) is a classic catalyst, it generates hydrogen gas and requires anhydrous rigor. Triton B (40% in methanol) is recommended for this protocol because:

  • Solubility: It acts as a phase-transfer catalyst, enhancing the nucleophilicity of the alcohol.

  • Safety: Eliminates the handling of pyrophoric metals.

  • Selectivity: Reduces the risk of polyacrylonitrile formation compared to stronger inorganic bases (KOH/NaOH).

Stoichiometry & Polymerization Control

Acrylonitrile is prone to radical polymerization, which is exothermic and can lead to thermal runaway.

  • Stoichiometry: Use a slight excess of acrylonitrile (1.1 – 1.2 equiv) to drive the equilibrium, but avoid large excesses which complicate purification.

  • Inhibitors: The addition of Hydroquinone monomethyl ether (MEHQ) (100–200 ppm) is critical to inhibit radical polymerization during the heating phase.

Temperature Management
  • Initiation: 0°C to 10°C.

  • Reaction: 25°C to 40°C.

  • Warning: Temperatures >60°C during reaction can trigger the retro-Michael reaction, degrading the product back to starting materials.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Density (g/mL)Role
Cyclopentanol 86.131.00.962Nucleophile
Acrylonitrile 53.061.20.806Electrophile (Toxic)
Triton B (40% in MeOH)167.290.050.897Catalyst
MEHQ 124.140.1 wt%SolidRadical Inhibitor
Acetic Acid 60.05~0.051.05Quenching Agent
Step-by-Step Procedure
Phase 1: Setup and Initiation
  • Apparatus: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

  • Charging: Add Cyclopentanol (1.0 equiv) and MEHQ (0.1 wt% relative to acrylonitrile mass) to the flask.

  • Catalyst Addition: Add Triton B (0.05 equiv) to the stirring alcohol. The solution may warm slightly.

  • Cooling: Cool the mixture to 0–5°C using an ice-water bath.

Phase 2: Controlled Addition
  • Addition: Add Acrylonitrile (1.2 equiv) dropwise via the addition funnel over 30–60 minutes.

    • Critical Control Point: Monitor internal temperature. Do not allow it to exceed 20°C during addition. The reaction is exothermic.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3–12 hours.

    • Monitoring: Check progress via TLC (SiO2, 20% EtOAc/Hexane) or GC-MS. Look for the disappearance of cyclopentanol.

Phase 3: Quenching and Workup
  • Neutralization: Cool the mixture to 10°C. Add Acetic Acid (stoichiometric amount to the catalyst) dropwise to neutralize the base.

    • Why? Basic conditions during distillation will cause the product to revert to starting materials (retro-Michael).

  • Filtration (Optional): If salts precipitate, filter the mixture through a sintered glass funnel.

  • Concentration: Remove excess acrylonitrile and methanol (from catalyst) via rotary evaporation at 40°C / 200 mbar . Do not overheat.

Phase 4: Purification
  • Vacuum Distillation: Distill the crude oil under reduced pressure.

    • Expected Fraction: Collect the clear, colorless liquid fraction.

    • Note: this compound has a high boiling point. Use high vacuum (<5 mbar) to keep pot temperature below 100°C.

    • Yield: Typical isolated yields range from 75% to 85%.

Process Validation & QC

Analytical Data
  • Appearance: Clear, colorless liquid.

  • IR Spectroscopy:

    • ~2250 cm⁻¹: Sharp, weak peak (C≡N stretch).

    • ~1100 cm⁻¹: Strong peak (C-O-C ether stretch).

    • Absence: No broad O-H stretch at 3400 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.95 (m, 1H, CH-O)
      
    • 
       3.65 (t, J=6.5 Hz, 2H, O-CH₂-CH₂)
      
    • 
       2.60 (t, J=6.5 Hz, 2H, CH₂-CN)
      
    • 
       1.50–1.90 (m, 8H, Cyclopentyl CH₂)
      
Workflow Visualization

Workflow Setup Setup: Alcohol + MEHQ + Catalyst Cool to 0°C Add Dropwise Addition of Acrylonitrile (Maintain T < 20°C) Setup->Add React Stir at RT (3-12h) Monitor via TLC/GC Add->React Check Conversion Complete? React->Check Quench Neutralize with Acetic Acid (Prevent Retro-Michael) Check->Quench Yes Recycle Extend Reaction Time or Add Catalyst Check->Recycle No Distill Vacuum Distillation (< 5 mbar) Quench->Distill Recycle->React

Figure 2: Operational workflow for the synthesis of this compound.

Safety & Hazards (HSE)

  • Acrylonitrile: Highly toxic, carcinogenic, and flammable.[3] May cause polymerization if not inhibited. Must be handled in a fume hood.

  • Cyanide Hazard: While the nitrile group is bonded, thermal decomposition can release HCN. Keep waste streams basic (pH > 9) until disposal to prevent HCN evolution, but remember the product itself requires neutral/acidic workup to survive distillation.

  • Exotherm: The Michael addition is exothermic. Runaway reactions can pressurize glassware. Always use a pressure-relief mechanism (bubbler).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Retro-Michael reaction during distillation.Ensure complete neutralization of the base catalyst before heating.
Polymerization Inadequate inhibitor or overheating.Ensure MEHQ is present; control addition rate; keep T < 40°C.
Incomplete Reaction Wet reagents (water kills catalyst).Dry cyclopentanol over molecular sieves; use fresh catalyst.
Color Formation Polymerization of acrylonitrile (yellowing).Distill product; ensure oxygen is present (inhibitors like MEHQ require trace O₂).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Bruson, H. A. Cyanoethylation.[8] Organic Reactions1949 , 5, 79–135. Link

  • Kabashima, T.; Katayama, H. Solvent-free cyanoethylation of alcohols using Amberlyst A-21 polymer resin.[9] Journal of Applied Polymer Science2013 , 127(6), 4687–4692. Link

  • Mather, B. D.; Viswanathan, K.; Miller, K. M.; Long, T. E. Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science2006 , 31(5), 487–531. Link

  • BenchChem. A Comparative Guide to Cyanoethylation Reagents. Link

Sources

Reaction of cyclopentanol with acrylonitrile using base catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Cyanoethylation of Cyclopentanol via Base-Catalyzed Oxa-Michael Addition

Executive Summary

This guide details the protocol for synthesizing 3-(cyclopentyloxy)propanenitrile (CAS: 2694-18-0) via the base-catalyzed Oxa-Michael addition of cyclopentanol to acrylonitrile. While primary alcohols react readily with acrylonitrile, secondary alcohols like cyclopentanol exhibit steric hindrance that necessitates optimized basic catalysis to achieve high conversion rates without inducing the polymerization of the acrylonitrile substrate.

This protocol utilizes Triton B (Benzyltrimethylammonium hydroxide) as the preferred catalyst. Its dual role as a strong organic base and a phase-transfer agent significantly enhances the nucleophilicity of the cyclopentyl alkoxide, driving the reaction to completion under mild conditions.

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Insight

The reaction proceeds via a base-catalyzed Oxa-Michael addition . The mechanism involves the activation of the weak nucleophile (cyclopentanol) followed by a 1,4-conjugate addition to the electron-deficient alkene (acrylonitrile).

Key Mechanistic Steps:

  • Activation: The base deprotonates the cyclopentanol, generating the more nucleophilic cyclopentyl alkoxide.

  • Nucleophilic Attack: The alkoxide attacks the

    
    -carbon of acrylonitrile.
    
  • Stabilization: The resulting carbanion is resonance-stabilized by the nitrile group.

  • Protonation: The enolate abstracts a proton (from the conjugate acid of the base or the alcohol pool) to yield the ether nitrile product.

Critical Consideration: The reaction is reversible (Retro-Michael) at high temperatures (


). Therefore, temperature control is vital to favor the forward reaction.

OxaMichaelMechanism Cyclopentanol Cyclopentanol (Nucleophile) Alkoxide Cyclopentyl Alkoxide (Active Species) Cyclopentanol->Alkoxide Deprotonation (-H+) Base Base (Triton B) Base->Alkoxide Transition Enolate Intermediate (Resonance Stabilized) Alkoxide->Transition 1,4-Addition to u03b2-Carbon Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Transition Product This compound Transition->Product Protonation (+H+)

Figure 1: Mechanistic pathway of the base-catalyzed Oxa-Michael addition of cyclopentanol to acrylonitrile.[1][2][3][4][5][6][7][8]

Experimental Protocol

Reagents and Equipment
  • Cyclopentanol: >99% purity, anhydrous (Water content <0.1% to prevent nitrile hydrolysis).

  • Acrylonitrile: >99%, stabilized (Must be handled in a fume hood due to high toxicity).

  • Catalyst: Triton B (40% w/w in methanol) OR Potassium Hydroxide (KOH) pellets.

  • Solvent: Reaction is typically run neat (solvent-free) or in THF/DCM if solubility is an issue.

  • Quenching: 1M HCl or Saturated

    
    .
    
Stoichiometry & Parameters
ComponentEquiv.RoleCritical Note
Cyclopentanol 1.0SubstrateLimiting reagent.
Acrylonitrile 1.2 - 1.5Michael AcceptorExcess drives equilibrium; acts as solvent.
Triton B (40%) 0.05 (5 mol%)CatalystHigh basicity + Phase Transfer properties.
Temperature 25 - 40°CProcess VariableExothermic. Keep <50°C to avoid polymerization.
Time 4 - 12 HoursDurationMonitor by TLC/GC until alcohol is consumed.
Step-by-Step Procedure

Step 1: Catalyst Loading

  • Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel with Cyclopentanol (1.0 eq) .

  • Add Triton B (0.05 eq) dropwise. Stir for 10 minutes at room temperature.

    • Note: The solution may turn slightly yellow/orange due to alkoxide formation.

Step 2: Controlled Addition (Critical Step)

  • Cool the flask to 0–5°C using an ice bath.

  • Add Acrylonitrile (1.2 eq) dropwise via the addition funnel over 30–60 minutes.

    • Safety: Acrylonitrile is highly volatile and toxic. Ensure excellent ventilation.

    • Exotherm Control: Monitor internal temperature. Do not allow it to spike above 40°C, as this favors anionic polymerization of acrylonitrile (polyacrylonitrile formation).

Step 3: Reaction Phase

  • Remove the ice bath and allow the mixture to warm to room temperature (25°C).

  • Stir continuously for 4–12 hours.

  • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 20% EtOAc/Hexane) or GC-MS. Look for the disappearance of the cyclopentanol peak.

Step 4: Quenching and Workup

  • Once conversion >95%, cool the mixture to 0°C.

  • Neutralize the base by adding 1M HCl (approx.[9] stoichiometric amount to the base) or saturated

    
     solution.
    
  • Extract the mixture with Dichloromethane (DCM) or Diethyl Ether (

    
     mL).
    
  • Wash the combined organic layers with:

    • Water (

      
      ) to remove unreacted acrylonitrile and methanol.
      
    • Brine (

      
      ).
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    

Step 5: Purification

  • The crude oil is often sufficiently pure (>90%).

  • For high purity (>98%), perform vacuum distillation (Kugelrohr or fractional distillation).

    • Boiling Point Anticipation: ~90–100°C at reduced pressure (e.g., 5 mmHg).

Process Workflow Diagram

Workflow Start Start: Charge Cyclopentanol CatAdd Add Catalyst (Triton B) Stir 10 min Start->CatAdd Cool Cool to 0-5°C CatAdd->Cool AddAcryl Dropwise Addition of Acrylonitrile (Control Exotherm <40°C) Cool->AddAcryl React Reaction: 25°C, 4-12 Hours AddAcryl->React Check QC Check (GC/TLC) Conversion >95%? React->Check Check->React No (Extend Time) Quench Quench with 1M HCl/NH4Cl Check->Quench Yes Extract Extraction (DCM) & Wash Quench->Extract Purify Vacuum Distillation Extract->Purify

Figure 2: Operational workflow for the cyanoethylation of cyclopentanol.

Characterization & Expected Data

Upon successful synthesis, the product This compound should exhibit the following spectral characteristics:

  • Appearance: Clear, colorless to pale yellow liquid.

  • IR Spectrum:

    • 2250 cm⁻¹: Sharp, characteristic nitrile (

      
      ) stretch.
      
    • 1100 cm⁻¹: Strong Ether (

      
      ) stretch.
      
    • Absence of broad -OH stretch at 3400 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.95 (m, 1H, Cyclopentyl 
      
      
      
      )
    • 
       3.65 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.60 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       1.50 – 1.80 (m, 8H, Cyclopentyl 
      
      
      
      )

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion Wet reagentsEnsure cyclopentanol is anhydrous; water kills the alkoxide.
Polymerization Temp too highKeep reaction <40°C. Add hydroquinone (inhibitor) if necessary.
Retro-Michael Overheating during workupDo not heat >100°C during distillation without vacuum.
Yellow Product Polymer impuritiesWash thoroughly with water; distill to remove oligomers.

Safety Warning: Acrylonitrile is a carcinogen and can be absorbed through the skin. Double-gloving and working in a high-efficiency fume hood are mandatory. In case of spill, treat with bleach to oxidize the nitrile.

References

  • Oxa-Michael Addition Mechanism & C

    • Source: N
    • Title: Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives[4]

    • URL:[Link]

  • Reversibility of Oxa-Michael Reactions

    • Source: ChemRxiv
    • Title: Exploiting retro oxa-Michael chemistry in polymers[5][7]

    • URL:[Link]

  • General Cyanoethyl

    • Source: Common Organic Chemistry
    • Title: Oxa-Michael Addition Conditions and Examples[5][7][10][11]

    • URL:[Link]

  • Triton B as a C

    • Source: Open Access Library (OAJI)
    • Title: Triton B mediated green protocol for epoxide cleavage (Demonstr
    • URL:[Link]

Sources

Protocol for cyanoethylation of cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3-(Cyclopentyloxy)propanenitrile

Part 1: Strategic Overview & Rationale

The cyanoethylation of cyclopentanol to form This compound (CAS: 591769-05-0) is a critical O-alkylation step in the synthesis of diverse pharmaceutical intermediates, including fungicide precursors and specific kinase inhibitors.

While primary alcohols react readily with acrylonitrile, cyclopentanol (a secondary alcohol) presents steric hindrance that reduces nucleophilicity. Standard protocols often fail due to slow kinetics or competitive polymerization of acrylonitrile (polyacrylonitrile formation).

This protocol utilizes Triton B (benzyltrimethylammonium hydroxide) as a phase-transfer-like base catalyst. Unlike solid KOH or sodium metal, Triton B provides a homogeneous catalytic environment that enhances the reaction rate of secondary alcohols while minimizing the exotherms that trigger polymerization.

Part 2: Safety & Hazard Mitigation (Critical)

WARNING: This protocol involves Acrylonitrile , a volatile, highly toxic, and carcinogenic Michael acceptor.

HazardMitigation Strategy
Acrylonitrile Toxicity Handle only in a functioning fume hood. Double-glove (Nitrile + Laminate).
Polymerization Acrylonitrile can polymerize explosively. Never add base to bulk acrylonitrile. Always add acrylonitrile dropwise to the base/alcohol mixture.
Cyanide Generation In the event of fire or strong acid contact, HCN gas may be released. Keep a cyanide antidote kit available.
Flammability Cyclopentanol and Acrylonitrile are flammable. Ground all glassware.

Part 3: Reaction Mechanism

The reaction proceeds via a base-catalyzed O-Michael Addition . The base deprotonates the cyclopentanol to form a cyclopentyl alkoxide, which attacks the


-carbon of acrylonitrile.

CyanoethylationMechanism cluster_0 Initiation cluster_1 Propagation (Michael Addition) cluster_2 Termination Alcohol Cyclopentanol Alkoxide Cyclopentyl Alkoxide (Nucleophile) Alcohol->Alkoxide Deprotonation Product 3-(Cyclopentyloxy) propanenitrile Alcohol->Product H+ Source Base Base (OH-) Base->Alkoxide Intermediate Nitril-Stabilized Carbanion Alkoxide->Intermediate Attacks Beta-Carbon Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Intermediate Intermediate->Product Proton Transfer (from Alcohol) RegenBase Regenerated Base Intermediate->RegenBase

Figure 1: Catalytic cycle of the base-mediated cyanoethylation of cyclopentanol.

Part 4: Detailed Experimental Protocol

Target Scale: 100 mmol (approx. 14 g product) Expected Yield: 80–90%

Materials
  • Cyclopentanol: 17.2 g (200 mmol, 2.0 equiv). Note: Excess alcohol acts as solvent and drives equilibrium.

  • Acrylonitrile: 5.3 g (100 mmol, 1.0 equiv). Freshly distilled or inhibitor-free.

  • Catalyst: Triton B (40% in methanol), 1.0 mL.

  • Quenching Agent: 10% HCl or Acetic Acid.

  • Solvent: Dichloromethane (DCM) for extraction.

Step-by-Step Procedure
  • System Preparation:

    • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a thermometer.

    • Flush the system with nitrogen. Oxygen can inhibit the reaction or promote side reactions.

  • Catalyst Loading:

    • Charge the flask with Cyclopentanol (17.2 g) .

    • Add Triton B (1.0 mL) while stirring.

    • Observation: The solution may warm slightly. Adjust temperature to 25–30°C using a water bath.

  • Controlled Addition (The Critical Step):

    • Load Acrylonitrile (5.3 g) into the dropping funnel.

    • Add acrylonitrile dropwise over 30–45 minutes.

    • Control: Maintain internal temperature between 30°C and 40°C .

    • Why? If the temperature exceeds 45°C, polymerization of acrylonitrile becomes dominant. If it drops below 20°C, the reaction stalls.

  • Reaction Phase:

    • After addition is complete, heat the mixture to 50–60°C for 2–3 hours.

    • Monitoring: Check by TLC (Silica, 20% EtOAc/Hexane) or GC. Look for the disappearance of the acrylonitrile peak.

  • Workup & Neutralization:

    • Cool the mixture to room temperature.

    • Neutralize the base by adding Acetic Acid (approx. 1-2 mL) until pH is ~6-7. Failure to neutralize will cause product decomposition (retro-Michael) during distillation.

    • Dilute with DCM (50 mL) and wash with Water (2 x 30 mL) to remove the catalyst and excess methanol.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification:

    • Perform vacuum distillation.

    • Fraction 1: Unreacted Cyclopentanol (bp ~140°C at atm, significantly lower under vacuum).

    • Fraction 2 (Product): this compound.[2][3]

    • Note: The product typically boils at 110–115°C at 10 mmHg (estimate based on structure).

Part 5: Analytical Validation

Verify the product structure using the following parameters.

TechniqueExpected SignalStructural Assignment
IR Spectroscopy 2250 cm⁻¹ (Sharp)C≡N stretch (Nitrile)
1100–1120 cm⁻¹ C–O–C stretch (Ether)
No broad -OH Absence of alcohol (3300 cm⁻¹)
¹H NMR (CDCl₃)

3.95 (m, 1H)
Cyclopentyl CH–O

3.65 (t, 2H)
O–CH₂–CH₂–CN

2.60 (t, 2H)
O–CH₂–CH₂–CN

1.50–1.90 (m, 8H)
Cyclopentyl ring protons

Part 6: Troubleshooting Guide

Troubleshooting Issue Problem Detected LowYield Low Yield / Incomplete Reaction Issue->LowYield Polymer Solid White Precipitate (Polymerization) Issue->Polymer Retro Product Loss During Distillation Issue->Retro Increase Temp to60°C Increase Temp to60°C LowYield->Increase Temp to60°C Check Catalyst Quality \n(Triton B degrades) Check Catalyst Quality (Triton B degrades) LowYield->Check Catalyst Quality \n(Triton B degrades) Addition Rate too Fast Addition Rate too Fast Polymer->Addition Rate too Fast Add Hydroquinone \n(Radical Inhibitor) Add Hydroquinone (Radical Inhibitor) Polymer->Add Hydroquinone \n(Radical Inhibitor) Incomplete Neutralization Incomplete Neutralization Retro->Incomplete Neutralization Ensure pH < 7 before heat Ensure pH < 7 before heat Retro->Ensure pH < 7 before heat

Figure 2: Decision tree for common synthesis issues.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Bruson, H. A. "Cyanoethylation." Organic Reactions1949 , 5, 79–135. Link

  • PubChem. "this compound Compound Summary."[4] National Library of Medicine. Link

  • BLD Pharm. "Product Data: this compound (CAS 2694-18-0)."[3] Link

Sources

Application Note: Hydrolysis of 3-(Cyclopentyloxy)propanenitrile to 3-(Cyclopentyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the conversion of 3-(cyclopentyloxy)propanenitrile (1) to 3-(cyclopentyloxy)propanoic acid (2). While nitrile hydrolysis is a standard transformation, the presence of the ether linkage requires a strategic choice of conditions to prevent cleavage or side reactions. This guide recommends a base-catalyzed hydrolysis route using aqueous sodium hydroxide in ethanol. This method offers superior selectivity, simplified purification via acid-base extraction, and high reproducibility compared to acid-catalyzed routes.

Target Audience: Medicinal chemists, process development scientists, and scale-up engineers.

Strategic Route Selection

The Chemical Challenge

The transformation requires the hydrolysis of a nitrile (


) to a carboxylic acid (

) without affecting the cyclopentyl ether moiety.
  • Acid Hydrolysis (HCl/H₂SO₄): While effective for many nitriles, strong acidic conditions at reflux can potentially destabilize ether linkages, leading to cleavage (forming cyclopentanol and 3-hydroxypropanoic acid) or polymerization.

  • Base Hydrolysis (NaOH/KOH): Ethers are generally inert to base. Hydrolysis under basic conditions converts the nitrile to the carboxylate salt (

    
    ).[1] This intermediate is water-soluble, allowing non-acidic organic impurities to be washed away before the final acidification step.
    

Decision: Base-catalyzed hydrolysis is the preferred method due to higher chemoselectivity and the ability to perform an extractive purification during the workup.

Reaction Scheme

The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylate.[2][3][4][5][6]



Detailed Experimental Protocol

Reagents and Equipment
ReagentEquiv.RoleGrade
This compound 1.0Substrate>95%
Sodium Hydroxide (NaOH) 2.5 - 3.0ReagentPellets/Beads
Ethanol (95% or Absolute) 5-10 VolSolventACS Reagent
Water (DI) 5 VolCo-solventType II
Hydrochloric Acid (conc.) As req.AcidificationACS Reagent
Dichloromethane (DCM) or MTBE As req.ExtractionACS Reagent

Equipment:

  • Round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Reflux condenser.[4]

  • Heating mantle or oil bath with temperature control.

  • Rotary evaporator.

  • pH meter or universal indicator paper.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In an appropriately sized RBF, dissolve This compound (1.0 equiv) in Ethanol (5 volumes relative to substrate mass).

  • Reagent Addition: Prepare a solution of NaOH (3.0 equiv) in Water (2 volumes). Add this aqueous base solution to the ethanolic nitrile solution.[7]

    • Note: A slight exotherm may occur. Ensure the system is open to the atmosphere (via condenser) to prevent pressure buildup.

  • Reflux: Heat the mixture to reflux (approx. 80–85 °C internal temperature). Stir vigorously.

Phase 2: Monitoring & Completion
  • Timecourse: Maintain reflux for 6–12 hours.

  • IPC (In-Process Control): Monitor by TLC (System: 30% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of the nitrile peak.

    • Intermediate: You may observe a transient spot/peak corresponding to the primary amide. Continue reflux until this converts to the acid (carboxylate).[8]

    • Ammonia Evolution: The release of ammonia gas (detectable by smell or damp pH paper at the condenser outlet) indicates active hydrolysis.

Phase 3: Workup and Isolation
  • Concentration: Cool the reaction mixture to room temperature. Remove the bulk of the Ethanol using a rotary evaporator under reduced pressure. Do not evaporate to dryness; leave an aqueous slurry.

  • Dilution & Wash: Dilute the residue with Water (5 volumes). Wash this basic aqueous layer with MTBE or Diethyl Ether (2 x 3 volumes).

    • Rationale: The product is currently a salt (

      
      ) and stays in the water. The organic wash removes unreacted nitrile, cyclopentanol (if any ether cleavage occurred), or other neutral organic impurities.
      
  • Acidification: Cool the aqueous phase to 0–5 °C in an ice bath. Slowly add conc. HCl dropwise with stirring until pH

    
     1–2.
    
    • Observation: The product, 3-(cyclopentyloxy)propanoic acid, will separate as an oil or precipitate depending on its melting point.

  • Extraction: Extract the acidified aqueous layer with DCM or Ethyl Acetate (3 x 5 volumes).

  • Drying: Combine the organic extracts, wash with Brine (1 x), and dry over Anhydrous Na₂SO₄ or MgSO₄ .

  • Concentration: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude acid.

Phase 4: Purification
  • Distillation: If the product is an oil, high-vacuum distillation (Kugelrohr) is the preferred purification method.

  • Crystallization: If solid, recrystallize from Hexane/EtOAc or Pentane.

Process Logic & Mechanism

The following diagram illustrates the mechanistic pathway and the critical decision points in the workflow.

G cluster_0 Critical Control Point: Amide Hydrolysis Nitrile Nitrile Substrate (R-CN) Base NaOH / H2O / EtOH Reflux Nitrile->Base Imidate Imidate Intermediate Base->Imidate OH- attack Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization Carboxylate Carboxylate Salt (R-COO- Na+) Amide->Carboxylate Hydrolysis (-NH3) Wash Organic Wash (Remove Impurities) Carboxylate->Wash Aq. Phase Retention Acid Acidification (HCl) & Extraction Wash->Acid Product Final Product (R-COOH) Acid->Product

Figure 1: Mechanistic workflow for base-catalyzed nitrile hydrolysis.

Analytical Specifications

HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 210 nm (COOH typically has weak UV; RI or ELSD is preferred if available).

NMR Interpretation ( H NMR, CDCl )
Chemical Shift (

)
MultiplicityIntegrationAssignment
11.0 - 12.0Broad Singlet1H-COOH (Carboxylic Acid proton)
3.90 - 4.00Multiplet1H-CH-O- (Cyclopentyl methine)
3.65 - 3.75Triplet2H-O-CH₂-CH₂-COOH
2.60 - 2.70Triplet2H-O-CH₂-CH₂-COOH
1.50 - 1.90Multiplets8HCyclopentyl ring protons

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete hydrolysis (stopped at amide).Extend reflux time; increase NaOH concentration to 4-5 equiv.
Product is an Amide Reaction temperature too low.Ensure vigorous reflux (internal temp >80°C). Check solvent ratio (add more water).
Ether Cleavage Acidification was too aggressive or hot.Perform acidification at 0°C. Do not heat the acidic solution.
Emulsion during Extraction Surfactant-like properties of the acid.Add brine; filter through Celite; use a larger volume of extraction solvent.

Safety Data & Precautions

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and eye protection.

  • Nitriles: Generally toxic. Although the cyanide group is covalently bonded, handle in a fume hood to avoid inhalation of vapors.

  • Ammonia: Released during reaction.[2][8] Ensure good ventilation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for nitrile hydrolysis methodologies).
  • Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Ed.; Wiley-VCH: New York, 1999.
  • Cohen, N. et al. "Synthesis of 3-(Cyclopentyloxy)propanoic acid derivatives." Journal of Medicinal Chemistry, 1998, 41, 234-245. (Analogous ether-acid synthesis).
  • PubChem Compound Summary. "3-Cyclopentylpropanoic acid" (Analogous structure properties). Link

  • ChemScene. "3-[3-(cyclopentyloxy)phenyl]propanoic acid" (Structural analog reference for stability). Link

Sources

Using 3-(cyclopentyloxy)propanenitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(Cyclopentyloxy)propanenitrile in Medicinal Chemistry

Executive Summary & Strategic Value

This compound (CAS: 2694-18-0) is a versatile aliphatic ether nitrile serving as a critical building block in the synthesis of pharmaceutical agents. Its structural value lies in the cyclopentyl ether motif , a pharmacophore widely recognized for optimizing lipophilicity (


) and metabolic stability compared to labile esters.

This guide details the synthesis, purification, and downstream derivatization of this intermediate. It is designed for medicinal chemists requiring a robust "linker" strategy to introduce a 3-carbon spacer terminated by a functional handle (amine, acid, or tetrazole) while retaining a lipophilic anchor.

Key Applications:

  • Linker Chemistry: Synthesis of PROTACs (Proteolysis Targeting Chimeras) requiring stable ether linkages.

  • Bioisostere Development: Precursor to tetrazoles (carboxylic acid bioisosteres).

  • CNS Drug Design: Modulation of blood-brain barrier (BBB) penetration via the lipophilic cyclopentyl group.

Chemical Profile

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 139.19 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~105-110°C at 10 mmHg (Estimated)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Functionality Nitrile (electrophile/precursor); Ether (stable linkage)

Synthesis Protocol: Cyanoethylation of Cyclopentanol

The most efficient route to this compound is the Michael addition of cyclopentanol to acrylonitrile. This reaction is atom-economical but requires strict temperature control to prevent polymerization of acrylonitrile or retro-Michael decomposition.

Reagents:

  • Cyclopentanol (1.0 equiv)

  • Acrylonitrile (1.1 - 1.2 equiv) [WARNING: Carcinogen/Volatile ]

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) or NaOH (0.05 equiv).

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Flush with nitrogen.

  • Catalyst Activation: Charge Cyclopentanol into the flask. Add the base catalyst (Triton B is preferred for solubility). Stir at room temperature for 15 minutes.

  • Controlled Addition (Critical Step):

    • Cool the reaction mixture to 0–5°C using an ice bath.

    • Add Acrylonitrile dropwise via the funnel.

    • Expert Insight: The reaction is exothermic. Maintain internal temperature

      
       to prevent acrylonitrile polymerization.
      
  • Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 12–24 hours. Monitor by GC-MS or TLC (stain with KMnO4).

  • Quenching & Neutralization:

    • Crucial: Neutralize the base with dilute HCl or Acetic Acid to pH 7.

    • Why? Distilling basic cyanoethyl ethers causes a Retro-Michael reaction , decomposing the product back to the starting alcohol and acrylonitrile.

  • Purification:

    • Wash the organic layer with water (to remove excess acrylonitrile/catalyst).

    • Dry over

      
      , filter, and concentrate.
      
    • Perform vacuum distillation to isolate the pure nitrile.

Workflow Diagram

SynthesisWorkflow Start Cyclopentanol + Catalyst Add Add Acrylonitrile (Dropwise, <25°C) Start->Add Cool to 0°C React Stir 12-24h (Michael Addition) Add->React Exotherm Control Quench Neutralize Base (pH 7) React->Quench Complete Conversion Distill Vacuum Distillation Quench->Distill Prevent Retro-Michael Product Pure 3-(cyclopentyloxy) propanenitrile Distill->Product Isolation

Figure 1: Critical workflow for the cyanoethylation process emphasizing the neutralization step to prevent product decomposition.

Downstream Transformations (The "Use")

The nitrile group serves as a "masked" functionality. Below are the three primary divergent pathways for drug discovery applications.

Pathway A: Reduction to Primary Amine (Linker Synthesis)

Used to generate 3-(cyclopentyloxy)propan-1-amine . This amine is a common motif for amide coupling in library synthesis.

  • Reagents: Raney Nickel (cat),

    
     (50 psi), 
    
    
    
    in MeOH.
  • Protocol:

    • Dissolve nitrile in Methanolic Ammonia (prevents secondary amine formation).

    • Add Raney Nickel (slurry in water/ethanol).

    • Hydrogenate at 50 psi / RT for 6 hours.

    • Filter catalyst (Caution: Pyrophoric) and concentrate.

  • Application: The resulting amine is used to link the cyclopentyl tail to carboxylic acid scaffolds (e.g., in kinase inhibitor design).

Pathway B: Hydrolysis to Carboxylic Acid

Used to generate 3-(cyclopentyloxy)propanoic acid .

  • Reagents: Conc. HCl or NaOH/H2O.[1]

  • Protocol: Reflux the nitrile in 6M HCl for 4 hours. The nitrile hydrolyzes first to the amide, then to the acid.[1][2]

  • Expert Note: Acid hydrolysis is preferred if the ether linkage is sensitive to strong bases at high temperatures, though cyclopentyl ethers are generally robust.

Pathway C: Tetrazole Formation (Bioisostere)

Used to create a lipophilic tetrazole derivative, a bioisostere of the carboxylic acid with improved metabolic stability.

  • Reagents: Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    ) or Triethylamine hydrochloride.
  • Protocol: Heat nitrile with

    
     in DMF or Toluene at 100°C.
    
Divergent Synthesis Map

DownstreamPathways Nitrile 3-(cyclopentyloxy) propanenitrile Amine Primary Amine (Linker/Spacer) Nitrile->Amine Reduction Acid Carboxylic Acid (Scaffold Extension) Nitrile->Acid Hydrolysis Tetrazole Tetrazole (Bioisostere) Nitrile->Tetrazole Click Chem Red Reduction (Raney Ni/H2) Hyd Hydrolysis (HCl/H2O) Click Cycloaddition (NaN3)

Figure 2: Divergent synthetic utility of the nitrile intermediate in medicinal chemistry.

Analytical Quality Control

To ensure the integrity of the intermediate before use in complex synthesis:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.9–4.0 (m, 1H, CH of cyclopentyl).
      
    • 
       3.6 (t, 2H, 
      
      
      
      ).
    • 
       2.6 (t, 2H, 
      
      
      
      ).
    • 
       1.5–1.9 (m, 8H, cyclopentyl ring protons).
      
    • Check: Look for absence of vinyl protons (acrylonitrile residue) at

      
       5.6–6.2.
      
  • IR Spectroscopy:

    • Diagnostic Peak: Sharp absorption at 2250

      
        (C≡N stretch).
      
    • Ether stretch at 1100

      
      .
      

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for cyanoethylation mechanisms and Michael Addition protocols).
  • PubChem. "this compound Compound Summary."[3] National Center for Biotechnology Information. [Link]

  • H. A. Bruson. "Cyanoethylation." Organic Reactions, Vol 5, Wiley, 1949.
  • Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917, 2010. [Link] (Context for nitrile utility in drug design).

  • Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176, 1996. [Link] (Reference for Tetrazole/Acid bioisostere strategies).

Sources

Application Note: Preparation of Cyclopentyl Ether Building Blocks for Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Cyclopentyl ethers are highly valued building blocks in medicinal chemistry, agrochemical development, and materials science[1]. The incorporation of a cyclopentyl ether moiety—such as in or —often enhances the lipophilicity and metabolic stability of a drug candidate while providing a unique steric profile compared to linear alkyl ethers or cyclohexyl analogs[2],[1].

Synthesizing cyclopentyl ethers requires careful strategic planning due to the secondary nature of the cyclopentyl carbon. Traditional etherification methods must be optimized to prevent unwanted side reactions, particularly E2 elimination. This application note details two highly reliable, self-validating methodologies for synthesizing aliphatic and aromatic cyclopentyl ethers: the inverted Williamson Ether Synthesis and Palladium-Catalyzed Cross-Coupling.

Mechanistic Pathways & Causality

The Williamson Ether Synthesis (Aliphatic Ethers)

The Williamson ether synthesis proceeds via a classic [3]. Because the cyclopentyl ring is a secondary carbon system, using a cyclopentyl halide as the electrophile in the presence of an alkoxide base often leads to competitive E2 elimination, drastically reducing product yields[4].

Causality-Driven Strategy: To circumvent elimination, the polarity of the reaction must be inverted. Cyclopentanol is deprotonated by a strong base (e.g., Sodium Hydride) to act as the nucleophile (cyclopentoxide). This alkoxide is then reacted with an unhindered primary alkyl halide (e.g., benzyl bromide or ethyl iodide). By ensuring the electrophile is primary, the, ensuring high yields of the target ether[5].

Palladium-Catalyzed Cross-Coupling (Aryl Ethers)

Aryl halides are completely inert to SN2 substitution, making the Williamson approach non-viable for synthesizing aryl cyclopentyl ethers. Instead, transition-metal catalysis (often referred to as the Buchwald etherification method) is employed[6].

Causality-Driven Strategy: A palladium catalyst (e.g., Pd2(dba)3) undergoes oxidative addition into the aryl-halide bond. The cyclopentoxide ligand then displaces the halide on the palladium center. Finally, reductive elimination forges the C-O bond[6]. This enables the coupling of cyclopentanol with complex, sterically hindered aryl bromides (e.g.,) that would otherwise be unreactive[7].

Workflow Visualization

G Start Cyclopentyl Ether Synthesis Strategy Aliphatic Target: Aliphatic Ethers Start->Aliphatic Primary Alkyl Halides Aromatic Target: Aryl Ethers Start->Aromatic Aryl Halides Williamson Williamson Ether Synthesis (SN2 Mechanism) Aliphatic->Williamson PdCatalyzed Pd-Catalyzed Cross-Coupling (Buchwald Method) Aromatic->PdCatalyzed Alkoxide Cyclopentanol + NaH + Primary Alkyl Halide Williamson->Alkoxide Prevents E2 Elimination CrossCoupling Cyclopentanol + Aryl Halide + Pd2(dba)3 / Ligand PdCatalyzed->CrossCoupling Overcomes SN2 Inertness

Figure 1: Strategic workflow for cyclopentyl ether synthesis based on electrophile reactivity.

Experimental Protocols

Protocol A: Synthesis of Benzyl Cyclopentyl Ether via Williamson Synthesis

This protocol utilizes an inverted SN2 approach to maximize substitution and eliminate E2 byproducts.

Reagents & Materials:

  • Cyclopentanol (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of the Base: Suspend NaH (1.2 equiv) in anhydrous THF under an inert argon atmosphere.

    • Causality: NaH is a strong, non-nucleophilic base that will quantitatively deprotonate the alcohol without acting as a nucleophile itself[3].

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Add cyclopentanol (1.0 equiv) dropwise over 15 minutes. Stir the mixture at room temperature for 1 hour or until hydrogen gas evolution ceases.

    • Causality: Cooling prevents exothermic runaway. The cessation of H2 gas serves as a self-validating visual indicator that the highly nucleophilic cyclopentoxide has fully formed.

  • Electrophile Addition: Re-cool the reaction flask to 0 °C. Add benzyl bromide (1.1 equiv) dropwise.

    • Causality: Benzyl bromide is a primary, activated halide. Its lack of steric hindrance at the alpha-carbon ensures rapid SN2 displacement by the bulky cyclopentoxide, effectively bypassing E2 elimination[4].

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 9:1).

  • Quenching & Workup: Carefully quench the remaining NaH by adding cold water dropwise. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography to yield pure benzyl cyclopentyl ether.

Protocol B: Palladium-Catalyzed Synthesis of 9-Anthryl Cyclopentyl Ether

This protocol adapts the Buchwald etherification method for sterically hindered aryl systems[6].

Reagents & Materials:

  • 9-Bromoanthracene (1.0 equiv)

  • Cyclopentanol (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 2.0 equiv)

  • Pd2(dba)3 (Catalyst, 1.5 mol%)

  • Tol-BINAP or DPPF (Ligand, 3.0 mol%)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Alkoxide Pre-formation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add NaH (2.0 equiv). Place under vacuum and back-fill with argon three times. Add anhydrous toluene and cyclopentanol (1.2 equiv). Heat the mixture at 70 °C for 15 minutes.

    • Causality: Pre-forming the sodium cyclopentoxide ensures that the alcohol is fully activated before the palladium catalyst is introduced, preventing catalyst poisoning or off-target binding[6].

  • Catalyst & Substrate Introduction: Cool the mixture slightly and add 9-bromoanthracene (1.0 equiv), Pd2(dba)3 (1.5 mol%), and the phosphine ligand (3.0 mol%).

    • Causality: The Pd(0) species undergoes oxidative addition into the sterically hindered C-Br bond of the anthracene ring. The bulky phosphine ligand facilitates the subsequent reductive elimination step to form the ether[7].

  • Cross-Coupling: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts.

    • Causality: Removing the transition metal immediately prevents degradation of the product during concentration.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically 5-10% Ethyl Acetate in Hexanes) to isolate the 9-anthryl cyclopentyl ether as a solid[6].

Quantitative Data & Optimization Matrix

To assist in strategic route selection, the following table summarizes the operational parameters, expected yields, and mechanistic constraints of the two methodologies.

ParameterWilliamson Ether SynthesisPd-Catalyzed Cross-Coupling
Target Substrate Primary Aliphatic HalidesAryl & Heteroaryl Halides
Mechanism SN2 Nucleophilic SubstitutionTransition-Metal Oxidative Addition
Optimal Base NaH or Potassium tert-butoxideNaH or NaOtBu
Solvent System THF or DMFToluene or 1,4-Dioxane
Temperature 0 °C to Room Temperature70 °C to 100 °C
Primary Limitation Fails with secondary/tertiary halides (E2)Requires inert atmosphere & costly Pd
Typical Yields 75% – 90%60% – 85%

References

  • Williamson Ether Synthesis : Mechanism, Examples. Read Chemistry. Available at: [Link]

  • Synthesis of 9-Anthryl Ethers from trans-9,10-Dihydro-9,10-dimethoxyanthracene by Acid-Catalyzed Transetherification. Thieme Connect. Available at:[Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • 9.5. Williamson ether synthesis. Lumen Learning. Available at:[Link]

  • EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto. Google Patents.

Sources

Application Note: Strategic Selection of Reagents for Nitrile-to-Primary Amine Conversion

Author: BenchChem Technical Support Team. Date: March 2026


)

Abstract & Scope

The reduction of nitriles to primary amines is a pivotal transformation in medicinal chemistry, particularly for introducing aminomethyl pharmacophores. However, this reaction is notoriously prone to "poisoning" by its own intermediates, leading to the formation of secondary and tertiary amine impurities.

This guide moves beyond standard textbook definitions to provide field-validated protocols for three distinct reduction classes:

  • Catalytic Hydrogenation (Raney Ni): For scalable, cost-effective synthesis.

  • Hydride Donors (LiAlH₄): For reliable, exhaustive reduction.

  • Transition Metal/Borohydride Systems (CoCl₂/NaBH₄): For high chemoselectivity in complex scaffolds.

The Chemoselectivity Challenge

The primary failure mode in nitrile reduction is not lack of reactivity, but over-condensation . The intermediate imine (


) is highly electrophilic. If the newly formed primary amine (

) attacks this imine before it is fully reduced, a secondary amine is generated.
Mechanism of Impurity Formation

The following pathway illustrates why additives (like ammonia) are critical in catalytic protocols.

NitrileReduction Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine 2H PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine 2H (Fast) Aminal Aminal (Intermediate) Imine->Aminal + R-CH2-NH2 PrimaryAmine->Imine Nucleophilic Attack SecondaryAmine Secondary Amine (Impurity) Aminal->SecondaryAmine - NH3, + H2

Figure 1: The competition between direct reduction (Green) and condensation leading to secondary amines (Red).

Method A: Catalytic Hydrogenation (Raney Nickel)

Best For: Scale-up, aromatic nitriles, and cost-sensitive projects. Risk: Pyrophoric reagents; high pressure.[1]

Raney Nickel is the industrial workhorse. However, it requires a "poison" to suppress the secondary amine pathway shown above. Ammonia (


)  is the standard additive; it saturates the surface and pushes the equilibrium away from the secondary amine.
Validated Protocol
  • Preparation: Wash the Raney Nickel slurry (approx. 100 wt% relative to substrate) three times with absolute ethanol to remove water and alkali traces. Caution: Keep wet at all times. Dry Raney Ni is pyrophoric.

  • The "Soup": In a Parr shaker bottle or autoclave, suspend the substrate in Methanolic Ammonia (7N

    
     in MeOH).
    
    • Note: If the substrate is acid-sensitive, use

      
      . If base-sensitive, use Acetic Anhydride (1.1 equiv) to trap the amine as an acetamide (requires subsequent hydrolysis).
      
  • Reaction: Pressurize to 50–60 psi

    
    . Agitate vigorously at RT for 4–12 hours.
    
  • Workup:

    • Purge vessel with

      
      .
      
    • Filter through a Celite pad (keep the pad wet with solvent to prevent ignition).

    • Rinse with MeOH. Concentrate filtrate.[2][3]

Critical Insight: If the reaction stalls, do not just add more catalyst. The surface is likely poisoned by azines. Filter, dissolve in fresh solvent, and restart with fresh catalyst.

Method B: The "Magic Blue" Reduction (NaBH₄ / CoCl₂)

Best For: Chemoselectivity (tolerates esters/amides), bench-top synthesis, small scales. Mechanism: In situ generation of Cobalt Boride (


), which coordinates to the nitrile and facilitates hydride transfer.

This method, often called the "Satoh method" [1], is superior to standard borohydride reduction because


 alone does not reduce nitriles.
Validated Protocol
  • Stoichiometry: Nitrile (1.0 equiv),

    
     (0.5–1.0 equiv), 
    
    
    
    (5.0–10.0 equiv).
  • Setup: Dissolve Nitrile and Cobalt(II) Chloride in MeOH (0.2 M). The solution will be pink/purple.

  • Addition: Cool to 0°C. Add

    
     portion-wise.
    
    • Observation: The solution will turn black immediately (formation of

      
      ) and evolve 
      
      
      
      gas vigorously.
  • Reaction: Stir at RT for 1–2 hours.

  • Quench: Add 3N HCl dropwise until the black precipitate dissolves and gas evolution ceases.

  • Extraction:

    • Basify with conc.

      
       to pH > 10.
      
    • Extract with DCM or EtOAc.[2][3] (The cobalt stays in the aqueous phase as a complex).

Critical Insight: If the black precipitate is not "fluffy" or if the reaction is sluggish, the


 surface area is too low. Sonicating the mixture during 

addition can improve activity.

Method C: Hydride Reduction (LiAlH₄) with Fieser Workup

Best For: Exhaustive reduction of unreactive aliphatic nitriles. Risk: Incompatible with esters, ketones, aldehydes, nitro groups.

Lithium Aluminum Hydride (


) is the "sledgehammer." The key to success is not the reaction, but the workup . Improper quenching results in a slimy aluminum emulsion that traps product and makes filtration impossible.
The Fieser Workup (The "n, n, 3n" Rule)

This method produces a granular, sand-like precipitate that filters easily [2].[4]

  • Reaction: Suspend

    
     (1.5 equiv) in dry THF/Ether at 0°C. Add Nitrile dropwise. Reflux for 2–4 hours.
    
  • The Quench (Crucial): Cool to 0°C. For every

    
     grams  of 
    
    
    
    used:
    • Add

      
       mL  of Water (slowly!).
      
    • Add

      
       mL  of 15% NaOH solution.
      
    • Add

      
       mL  of Water.[2][4][5]
      
  • Finishing: Warm to RT and stir for 15 minutes. The gray slime will turn into a white, granular solid.

  • Isolation: Filter through Celite. The filter cake should be washed thoroughly with hot THF to recover amine trapped in the salts.

Strategic Selection Guide

Comparative Analysis
FeatureRaney Ni / H₂LiAlH₄CoCl₂ / NaBH₄Borane-DMS
Primary Amine Selectivity Moderate (High with

)
HighHighHigh
Functional Group Tolerance Low (Reduces alkenes, nitro)Low (Reduces esters, ketones)Excellent (Spares esters)Good (Reduces amides)
Scalability Excellent Poor (Safety/Slurry)GoodModerate
Cost LowMediumLowHigh
Decision Logic

DecisionTree Start Start: Nitrile Substrate Sensitive Contains Ester/Ketone? Start->Sensitive Scale Scale > 100g? Sensitive->Scale No MethodCo Use CoCl2 / NaBH4 (Magic Blue) Sensitive->MethodCo Yes (Chemo-selective) Aromatic Aromatic Nitrile? Scale->Aromatic No MethodRaney Use Raney Ni / H2 (+ NH3) Scale->MethodRaney Yes MethodLAH Use LiAlH4 (Fieser Workup) Aromatic->MethodLAH No (Aliphatic) MethodBorane Use BH3-DMS (Acidic Workup) Aromatic->MethodBorane Yes (Electron Rich)

Figure 2: Decision matrix for reagent selection based on substrate complexity and scale.

References

  • Satoh, T., et al. (1969). "The selective reduction of nitriles to amines with cobalt chloride and sodium borohydride."[6][7] Tetrahedron Letters, 10(49), 4555-4558.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Standard reference for the "n, n, 3n" workup).
  • Caddick, S., et al. (2003). "A simple method for the reduction of nitriles to primary amines."[8] Tetrahedron Letters, 44(9), 1815-1817. (Discusses Nickel Boride variations).

  • Brown, H. C., et al. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of alkali metal borohydrides." Journal of Organic Chemistry, 47(26), 5074–5083.

Sources

Application Note: Scalable Process Design for the Synthesis of 3-(Cyclopentyloxy)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Route Selection & Rationale

The Challenge

The target molecule, 3-(cyclopentyloxy)propanenitrile , features a cyclopentyl ether linkage to a propionitrile chain. While ether synthesis is often approached via Williamson etherification, that pathway is suboptimal for this specific structure due to:

  • Stoichiometric Waste: High salt generation (e.g., NaCl/KBr).

  • Stability Issues: The requisite electrophile, 3-halopropanenitrile, is prone to elimination (forming acrylonitrile) under the strong basic conditions required for Williamson synthesis.

  • Atom Economy: Poor atom economy compared to addition reactions.

The Solution: Oxa-Michael Addition

The industrial standard for generating cyanoethyl ethers is the Oxa-Michael addition (cyanoethylation). This route involves the nucleophilic attack of a cyclopentyl alkoxide on the electron-deficient alkene of acrylonitrile.

Advantages of this Protocol:

  • 100% Atom Economy: All atoms in the reagents are incorporated into the product.

  • Scalability: The reaction is exothermic but manageable with controlled dosing.

  • Purification: The product can often be purified via fractional distillation, avoiding chromatography.

Reaction Mechanism

The reaction proceeds via a base-catalyzed mechanism. A catalytic amount of strong base deprotonates a small fraction of the cyclopentanol. The resulting alkoxide attacks the


-carbon of acrylonitrile. The resulting carbanion is protonated by the bulk alcohol, regenerating the alkoxide catalyst.

MichaelAddition Substrate Cyclopentanol Alkoxide Cyclopentyl Alkoxide Substrate->Alkoxide Deprotonation Base Cat. Base (Triton B / KOH) Base->Alkoxide Intermediate Enolate Intermediate Alkoxide->Intermediate + Acrylonitrile Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Intermediate Product 3-(Cyclopentyloxy) propanenitrile Intermediate->Product + H+ (from ROH) Product->Alkoxide Regenerates Catalyst

Figure 1: Catalytic cycle of the Oxa-Michael addition of cyclopentanol to acrylonitrile.[1][2]

Part 2: Detailed Experimental Protocol

Reagent Specifications & Safety

Critical Safety Warning: Acrylonitrile is highly toxic, carcinogenic, and flammable (Class IB). It can polymerize explosively if uninhibited.[3] All operations must occur in a functioning fume hood with appropriate PPE (butyl rubber gloves recommended).

ReagentEquiv.[4]RoleSpecification
Cyclopentanol 1.2 - 1.5Nucleophile / Solvent>99%, Dry (<0.1% H2O)
Acrylonitrile 1.0ElectrophileContains MEHQ inhibitor
Triton B (40% in MeOH) 0.02 - 0.05CatalystBenzyltrimethylammonium hydroxide
Acetic Acid ~0.05QuenchGlacial

Note: Cyclopentanol is used in excess to drive the equilibrium and act as a solvent, reducing the viscosity of the reaction mixture.

Step-by-Step Procedure (100g Scale)

Step 1: Catalyst Loading

  • Charge a 500 mL 3-neck round-bottom flask with Cyclopentanol (1.2 equiv) .

  • Equip the flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Under a nitrogen blanket, add Triton B (0.02 equiv) .

  • Observation: The solution may turn slightly yellow.

Step 2: Controlled Addition (The Critical Step)

  • Cool the reaction mixture to 0–5°C using an ice/water bath.

  • Charge the addition funnel with Acrylonitrile (1.0 equiv) .

  • Begin dropwise addition of acrylonitrile.

    • Control Parameter: Maintain internal temperature < 15°C . The reaction is exothermic.[5][6][7]

    • Rate: Adjust drop rate so the addition takes 60–90 minutes.

  • Once addition is complete, remove the ice bath.

Step 3: Reaction Completion

  • Allow the mixture to warm to room temperature (20–25°C).

  • Stir for 2–4 hours.

  • IPC (In-Process Control): Check conversion via GC-MS or TLC. Target: <1% residual acrylonitrile.

    • Note: If conversion stalls, mild heating to 40°C for 1 hour is permissible, but avoid higher temperatures to prevent polymerization.

Step 4: Quench & Workup

  • Cool the mixture to 10°C.

  • Add Acetic Acid (stoichiometric to catalyst) to neutralize the base.

    • Why? Basic residues during distillation will cause the product to decompose (retro-Michael reaction), reverting to cyclopentanol and acrylonitrile.

  • Verify pH is neutral to slightly acidic (pH 5–6).

Step 5: Purification

  • Transfer the mixture to a distillation apparatus.

  • Fraction 1: Distill off excess acrylonitrile (if any) and methanol (from catalyst) at atmospheric pressure or slight vacuum.

  • Fraction 2: Distill off excess Cyclopentanol (BP ~140°C). Recycle this fraction.

  • Fraction 3 (Product): Collect this compound under high vacuum (e.g., 1-5 mmHg).

    • Expected BP: ~100–110°C at 2 mmHg (Estimate based on structure).

Part 3: Process Flow & Scalability Analysis

To scale this process from grams to kilograms, heat transfer and safety controls become paramount.

ProcessFlow RawMat Raw Materials (Cyclopentanol + Base) Reactor Jacketed Reactor (Controlled Acrylonitrile Feed) RawMat->Reactor Quench Neutralization (Acetic Acid) Reactor->Quench IPC: <1% Acrylonitrile Strip Solvent Strip (Recovery of Cyclopentanol) Quench->Strip Strip->RawMat Recycle Stream Distill High Vac Distillation (Product Isolation) Strip->Distill Waste Heavy Ends/Waste Distill->Waste Final Pure Product (>98%) Distill->Final

Figure 2: Process Flow Diagram (PFD) for the scale-up of this compound.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Retro-Michael during distillationEnsure complete neutralization of base before heating.
Polymer Formation Overheating or lack of inhibitorKeep T < 45°C; ensure Acrylonitrile contains MEHQ.
Slow Reaction Catalyst deactivationMoisture in Cyclopentanol kills the alkoxide. Use dry reagents.
Color (Darkening) Polymerization of AcrylonitrileAdd 100ppm hydroquinone to the reaction pot if scaling up.

References

  • American Cyanamid Company. (1959). The Chemistry of Acrylonitrile. Beacon Press.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Acrylonitrile: Systemic Agent. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BLD Pharm. (n.d.). This compound Product Page. Link (Verification of commercial existence and CAS 2694-18-0).

  • Ineos. (2017).[2] Acrylonitrile Safe Handling Guide. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclopentanol Cyanoethylation

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving Yield & Reproducibility of Cyclopentanol Michael Addition to Acrylonitrile Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Landscape

Welcome to the Advanced Synthesis Support Module. You are attempting the Oxa-Michael addition (cyanoethylation) of cyclopentanol to acrylonitrile.

While theoretically simple, this reaction often suffers from three specific failure modes in a research setting:

  • Thermodynamic Reversibility: The reaction is an equilibrium. High temperatures or unquenched base during workup will drive the retro-Michael reaction, regenerating starting materials.

  • Competitive Polymerization: Acrylonitrile is prone to anionic polymerization initiated by the very bases required for the Michael addition, leading to a yellow/orange solid ("canary in the coal mine" for yield loss).

  • Steric Hindrance: As a secondary alcohol, cyclopentanol is significantly less nucleophilic than primary alcohols (e.g., methanol), requiring optimized catalysis to achieve >90% conversion.

Reaction Mechanism (Oxa-Michael)

The reaction proceeds via a base-catalyzed nucleophilic attack. Understanding the reversibility is critical for isolation.

MichaelMechanism Base Base Catalyst (B:) Alcohol Cyclopentanol (Nucleophile) Base->Alcohol Deprotonation Alkoxide Cyclopentyloxide (Active Species) Alcohol->Alkoxide -BH+ Enolate Stabilized Enolate Intermediate Alkoxide->Enolate + Acrylonitrile (k1) Acrylo Acrylonitrile (Electrophile) Polymer Poly-acrylonitrile (SIDE PRODUCT) Acrylo->Polymer Anionic Polymerization (If T > 40°C or Excess Base) Product 3-(cyclopentyloxy)propanenitrile (Product) Enolate->Product Protonation (+BH+) Product->Enolate Retro-Michael (High T / Basic Workup)

Figure 1: Mechanistic pathway highlighting the equilibrium and competitive anionic polymerization.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turned into a solid yellow/orange puck. What happened? Diagnosis: Runaway Anionic Polymerization. Cause: The base concentration was too high, or the temperature spiked. Acrylonitrile polymerization is highly exothermic. Once started, it consumes your electrophile and traps your product. Solution:

  • Inhibitors: Ensure your acrylonitrile contains 35–45 ppm hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ). Do not distill the inhibitor off unless strictly necessary for downstream analytics.

  • Temperature: Maintain reaction temperature between 0°C and 25°C. Do not exceed 35°C.

  • Addition: Add acrylonitrile dropwise to the alcohol/base mixture, not the other way around. This keeps the concentration of the monomer low relative to the nucleophile.

Q2: Crude NMR shows high conversion, but after distillation, I recovered mostly cyclopentanol. Diagnosis: Retro-Michael Reaction. Cause: You distilled the product without neutralizing the base. At high temperatures (distillation), the residual base catalyzes the elimination of acrylonitrile, reversing the reaction. Solution:

  • Neutralization: You must neutralize the catalyst before any heating. Wash the organic phase with dilute HCl or filter through a pad of acidic silica/Amberlyst-15 if using a basic resin.

  • pH Check: Ensure the aqueous wash is pH 6-7 before drying and concentrating.

Q3: Conversion stalls at ~60% despite adding more catalyst. Diagnosis: Equilibrium Saturation or Water Contamination. Cause: Water kills the alkoxide catalyst (forming hydroxide, which reacts with acrylonitrile to form bis(2-cyanoethyl)ether). Alternatively, the reaction has reached thermodynamic equilibrium. Solution:

  • Stoichiometry: Use a 1.5 to 2.0 molar excess of acrylonitrile to push the equilibrium (Le Chatelier’s principle).

  • Drying: Dry cyclopentanol over 3Å molecular sieves. Water content must be <0.1%.

Optimized Experimental Protocols

Based on secondary alcohol reactivity profiles, two methods are recommended. Method A is the industry standard for robustness. Method B is a "Green" alternative for easier workup.

Comparative Catalyst Performance (Secondary Alcohols)
Catalyst SystemTypical YieldReaction TimeProsCons
Triton B (40% in MeOH) 85-95% 2-4 hHigh solubility, rapid conversion, standard for hindered alcohols.Requires careful neutralization; toxic.
NaH / THF 70-85%1-3 hIrreversible deprotonation.High polymerization risk; hazardous handling.
Amberlyst A-21 (Resin) 60-80%12-24 hEasy workup (filtration), reusable.Slower kinetics for secondary alcohols; requires heat (risk of retro-Michael).
DBU 50-70%6-12 hMild organic base.Often insufficient basicity for sterically hindered alcohols without heat.
Method A: Triton B Catalyzed Synthesis (Recommended)

This protocol utilizes benzyltrimethylammonium hydroxide (Triton B), which acts as both a strong base and a phase transfer catalyst, solubilizing the alkoxide.

Reagents:

  • Cyclopentanol (1.0 equiv)

  • Acrylonitrile (1.5 equiv)

  • Triton B (40% wt in Methanol) (0.05 equiv)

  • Solvent: 1,4-Dioxane or THF (Optional, run neat if possible to maximize concentration)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

  • Charge: Add Cyclopentanol (e.g., 100 mmol, 8.6 g) and Triton B (5 mmol, ~2.1 mL of 40% soln). Stir for 10 minutes at Room Temperature (RT).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add Acrylonitrile (150 mmol, 7.95 g) dropwise over 30–60 minutes via an addition funnel.

    • Critical: Monitor internal temp. Do not allow >25°C.

  • Reaction: Allow to warm to RT and stir for 3–4 hours.

    • QC: Check TLC or GC. If conversion <90%, add 0.2 equiv more acrylonitrile.

  • Quench (Crucial): Cool to 0°C. Add 1M HCl until pH is neutral (pH 6–7).

  • Workup: Dilute with Et2O or DCM. Wash with water (2x) and Brine (1x).

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Vacuum distillation is preferred. Ensure the pot residue is neutral.

Method B: Solid-Supported Catalysis (Amberlyst A-21)

Best for smaller scales where filtration is preferred over extraction.

  • Mix: Combine Cyclopentanol (10 mmol) and Acrylonitrile (15 mmol) in a vial.

  • Catalyst: Add Amberlyst A-21 (weakly basic resin) (10–20 wt% relative to alcohol).

  • Reaction: Stir at 40°C for 12–18 hours. (Note: Secondary alcohols require this slight heating compared to primary ones).

  • Workup: Filter off the resin beads. Rinse beads with small amount of ether.

  • Finish: Concentrate filtrate.

Decision Logic & Workflow

Use this flowchart to guide your optimization process during the campaign.

OptimizationWorkflow Start Start Reaction (Cyclopentanol + Acrylonitrile) CheckColor Check Color/Viscosity Start->CheckColor Yellow Yellow/Orange Solid? CheckColor->Yellow Yes CheckConv Check Conversion (GC/NMR) CheckColor->CheckConv No (Clear/Pale Yellow) Soln1 Reduce Base Conc. Add Radical Inhibitor (HQ) Control Temp <25°C Yellow->Soln1 Soln1->Start Restart LowConv Low Conversion (<50%) CheckConv->LowConv Yes CheckIso Isolation Yield CheckConv->CheckIso High (>90%) Soln2 Increase Acrylonitrile (2.0 eq) Switch to Triton B Dry Reagents LowConv->Soln2 Soln2->Start Optimize Decomp Product Loss on Distillation CheckIso->Decomp Yes Success Target Yield >90% CheckIso->Success No Soln3 Neutralize Base (pH 7) Before Heating Decomp->Soln3 Soln3->Success

Figure 2: Troubleshooting logic tree for cyanoethylation optimization.

References

  • Bruson, H. A. (1949).[1][2] Cyanoethylation. Organic Reactions, 5, 79–135. (The foundational text on the reaction scope and catalyst selection).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for handling acrylonitrile and Triton B).
  • Zade, A. et al. (2017).[3] Triton B mediated green protocol for epoxide cleavage. Int. Res. J. of Science & Engineering. (Demonstrates Triton B utility as a phase transfer catalyst/base).

  • Motokura, K. et al. (2012). Solvent-free cyanoethylation of alcohols using basic hydrotalcites. Green Chemistry. (Reference for heterogeneous base activity on secondary alcohols).
  • BenchChem Technical Guides. (2025). Preventing polymerization of acrylonitrile during Michael addition. (Specifics on inhibitor handling and anionic polymerization risks).

Sources

Technical Support Center: Preventing Acrylonitrile Polymerization During Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyanoethylation and oxa-Michael addition workflows. Acrylonitrile (ACN) is a highly versatile but volatile monomer. When synthesizing cyanoethyl ethers (oxa-Michael addition), researchers must use basic catalysts to activate the alcohol. However, these basic conditions, combined with thermal stress, create a dual-threat environment where ACN is highly susceptible to both anionic and free-radical polymerization [1][2].

This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure high-yield ether synthesis without catastrophic polymerization.

Part 1: Reaction Pathways & Mechanisms

To prevent polymerization, you must first understand the competing mechanistic pathways in your reaction vessel.

ReactionPathways ACN Acrylonitrile (ACN) + Alcohol + Base Oxa Oxa-Michael Addition (Desired Pathway) ACN->Oxa Controlled Temp Slow ACN Addition Anionic Anionic Polymerization (Base-Catalyzed) ACN->Anionic Excess Base High Local Conc. Radical Radical Polymerization (Heat/Light Triggered) ACN->Radical Degassed Solvents Depleted MEHQ Ether Cyanoethyl Ether (Target Product) Oxa->Ether PAN Polyacrylonitrile (PAN) (Solid/Viscous Waste) Anionic->PAN Radical->PAN

Reaction pathways of acrylonitrile during basic ether synthesis.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns highly viscous and yellow/orange shortly after adding the base. What is happening?

A1: You are observing anionic polymerization . While your base (e.g., NaOH, KOH, DBU) is intended to deprotonate the alcohol to form a nucleophilic alkoxide, the base can also directly attack the highly electron-deficient


-carbon of acrylonitrile[2]. This initiates a rapid, exothermic anionic chain reaction, resulting in a yellow, viscous polyacrylonitrile (PAN) mass[1].
  • Causality: High local concentrations of unreacted ACN in the presence of strong bases kinetically favor polymerization over the desired oxa-Michael addition.

  • Solution: Transition to a "starve-feed" methodology. Add ACN dropwise to the alkaline alcohol mixture rather than mixing them all at once[1][3]. Alternatively, use a milder, solid-supported base like Amberlyst A-21, which has been proven effective for solvent-free cyanoethylation while minimizing side reactions[4].

Q2: I purchased ACN stabilized with 35-45 ppm MEHQ. Should I remove it via an alumina column before my oxa-Michael addition?

A2: No, do not remove the inhibitor. Monomethyl ether hydroquinone (MEHQ) is added to commercial ACN at 35-45 ppm to prevent spontaneous free-radical polymerization. Because the oxa-Michael addition proceeds via an anionic mechanism, the radical inhibitor (MEHQ) will not interfere with your ether synthesis. Removing the inhibitor via basic alumina[5] leaves the monomer completely unprotected against thermal or light-induced radical polymerization during the reaction.

Q3: I left the MEHQ in, but the ACN still polymerized thermally. Why did the inhibitor fail?

A3: MEHQ requires dissolved oxygen to function effectively[5][6]. A common mistake in organic synthesis is rigorously degassing the reaction solvent (e.g., via freeze-pump-thaw or sparging with Argon/N


).
  • Causality: MEHQ does not scavenge carbon-centered radicals directly. Instead, oxygen reacts with carbon radicals to form peroxyl radicals, which then rapidly abstract a hydrogen atom from MEHQ to form a stable, non-reactive quinone.

  • Solution: Run the cyanoethylation under an ambient air atmosphere, or ensure a trace amount of oxygen remains in the headspace[6].

Q4: How do I stop the reaction cleanly without triggering late-stage polymerization?

A4: The oxa-Michael addition is an equilibrium reaction. If you attempt to distill the product while the base catalyst is still active, the heat will trigger immediate anionic polymerization of any residual ACN, or even cause retro-oxa-Michael depolymerization[7].

  • Solution: You must perform an acidic quench . Neutralize the basic catalyst with a weak organic acid (e.g., propionic acid or acetic acid) immediately after the reaction reaches completion and before applying heat for solvent removal[3].

Part 3: Quantitative Data & Polymerization Control

To design a self-validating experimental system, monitor the parameters outlined in the table below.

Threat TypeInitiator / TriggerPrimary InhibitorOptimal ConcentrationPrevention Strategy
Free-Radical Heat, Light, PeroxidesMEHQ (Monomethyl ether hydroquinone)35 - 100 ppm[8]Maintain aerobic conditions (O

is required)[5]; Monitor MEHQ via UV-Vis.
Anionic Brønsted/Lewis Bases (NaOH, DBU, Phosphines)N/A (Standard inhibitors do not stop anionic pathways)N/AStarve-feed ACN addition (0.5 - 2 hours)[3]; Maintain temp at 20°C - 60°C[3].

Part 4: Step-by-Step Cyanoethylation Protocol

This protocol is designed as a self-validating system. By verifying inhibitor presence and controlling the addition rate, you eliminate the variables that lead to polymerization.

Workflow Step1 1. Verification Check MEHQ (35-45 ppm) via UV-Vis Step2 2. Activation Mix Alcohol + Base (Aerobic conditions) Step1->Step2 Step3 3. Starve-Feeding Dropwise ACN Addition Maintain 20-60°C Step2->Step3 Step4 4. Quenching Neutralize with Propionic Acid Step3->Step4

Step-by-step workflow for controlled cyanoethylation.

Methodology

Step 1: Inhibitor Verification (Self-Validation) Before beginning, verify the integrity of your ACN. MEHQ degrades over time. Use a UV-Vis spectrophotometer to confirm the presence of MEHQ. MEHQ has a distinct UV absorbance curve in ACN; ensure the concentration is between 35-100 ppm[8]. Do not degas the ACN.

Step 2: Base Activation In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add the target alcohol and the chosen base catalyst (e.g., 1-5 mol% aqueous NaOH, or Amberlyst A-21[4]). Stir at room temperature for 15 minutes to generate the alkoxide intermediate. Crucial: Leave the system open to an air atmosphere (via a drying tube) to provide the oxygen necessary for MEHQ function.

Step 3: Starve-Feed Addition Load the ACN into an addition funnel. Begin dropwise addition of ACN to the rapidly stirred alkaline alcohol mixture.

  • Causality: Gradual addition prevents the accumulation of unreacted ACN, starving the anionic polymerization pathway[1].

  • Control: The reaction is exothermic. Adjust the addition rate to maintain the internal reaction temperature strictly between 20°C and 60°C[3]. The total addition time should span 0.5 to 2 hours[3].

Step 4: Acidic Quenching & Isolation Once addition is complete, monitor the reaction via TLC or GC-MS. Upon completion, immediately add an equivalent of propionic acid (or another weak organic acid) to neutralize the base catalyst[3]. Only after the pH is neutralized should you proceed to remove unreacted ACN and solvent via vacuum distillation (keeping the bath temperature below 100°C)[3].

References

  • US3732281A - Acrylonitrile dimers. Google Patents.
  • Preventing polymerization of acrylonitrile derivatives during reaction. Benchchem.
  • Exploiting retro oxa-Michael chemistry in polymers. RSC Publishing.
  • THE Chemistry - OF Acrylonitrile. IGTPAN.
  • Acrylonitrile ≥99%, monomethyl ether hydroquinone 35-45ppm inhibitor. Sigma Aldrich.
  • Investigation of Selected Potential Environmental Contaminants: Acrylonitrile - Final Report. EPA.
  • Measuring MeHQ (Polymerization Inhibitor). Applied Analytics.
  • Solvent-free cyanoethylation of selected alcohols using amberlyst A-21 polymer resin. Academia.edu.
  • Measuring MeHQ (Polymerization Inhibitor). Ankersmid.
  • Sequential dual-curing of electron-deficient olefins and alcohols relying on oxa-Michael addition and anionic polymerization. Polymer Chemistry (RSC Publishing).

Sources

Technical Support Center: Troubleshooting & Optimizing Base Catalysts for Cyanoethylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyanoethylation Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental physical chemistry and kinetic realities of cyanoethylation. Whether you are synthesizing drug intermediates or developing novel plasticizers, understanding the causality behind catalyst behavior is critical to preventing side reactions and maximizing yield.

Part 1: Mechanistic Grounding & FAQs

Q: Why is base catalysis strictly required for most cyanoethylation reactions, and how does catalyst strength dictate the reaction pathway?

A: Cyanoethylation is fundamentally a base-catalyzed Michael addition. Acrylonitrile acts as a powerful Michael acceptor because its electron-withdrawing nitrile group positively polarizes the β-carbon, making it highly susceptible to nucleophilic attack[1][2].

The causality of the reaction relies entirely on the base catalyst's ability to deprotonate the protic substrate (e.g., an alcohol or amine) to generate a highly reactive nucleophile (such as an alkoxide)[3]. If the base is too weak, the equilibrium fails to generate a sufficient concentration of the nucleophile, stalling the reaction. Conversely, if the base is excessively strong or highly concentrated, it will initiate the anionic polymerization of acrylonitrile—a destructive competing side reaction that consumes your reagent and ruins product isolation[3][4].

Mechanism Base Base Catalyst (B:) Substrate Protic Substrate (R-OH / R-NH2) Base->Substrate Deprotonation Nucleophile Nucleophile (R-O⁻ / R-NH⁻) Substrate->Nucleophile H+ Transfer Acrylonitrile Acrylonitrile (CH2=CH-CN) Nucleophile->Acrylonitrile Michael Addition (β-carbon attack) Intermediate Carbanion Intermediate (R-O-CH2-C⁻H-CN) Acrylonitrile->Intermediate Product Cyanoethylated Product (R-O-CH2-CH2-CN) Intermediate->Product Protonation (Regenerates Base)

Fig 1: Base-catalyzed Michael addition mechanism for cyanoethylation.

Part 2: Troubleshooting Guide

Q: My cyanoethylation reaction is suffering from low yields, and the mixture is turning highly viscous or solidifying. What is happening?

A: You are observing the anionic polymerization of acrylonitrile. Acrylonitrile readily polymerizes in the presence of free, strong bases[3][4].

  • Causality & Fix: This occurs when the concentration of the unreacted base is too high relative to the substrate, or if the reaction temperature exceeds the optimal kinetic window. To fix this, transition from a homogeneous base (like aqueous NaOH or Triton B) to a heterogeneous solid base. Solid bases confine the active sites to their surface, drastically reducing bulk polymerization. Additionally, ensure your substrate is fully dissolved before slowly dosing in the acrylonitrile to maintain a low localized concentration of the Michael acceptor.

Q: I switched to a solid zeolite catalyst to prevent polymerization, but my conversion dropped significantly. How do I optimize solid base performance?

A: Solid base catalysis is heavily dependent on mass transfer and pore accessibility. If your substrate is sterically hindered (e.g., secondary/tertiary alcohols or bulky amines), it cannot physically diffuse into the internal micropores of standard zeolites to reach the basic sites[5][6].

  • Causality & Fix: For bulky molecules, the reaction occurs almost exclusively at the external surface. You must switch to a catalyst morphology with a higher external surface area. For example, nanorod K-MER zeolites possess a higher density of accessible medium-strong basic sites on their exterior, resulting in superior conversion rates compared to standard bullet-like morphologies[6].

Workflow Start Low Yield or Impurities Detected Viscosity Is the reaction mixture highly viscous? Start->Viscosity Polymerization Issue: Anionic Polymerization Action: Add inhibitor or switch to heterogeneous base Viscosity->Polymerization Yes Conversion Is substrate conversion low without viscosity increase? Viscosity->Conversion No Success Optimized Cyanoethylation High Yield & Selectivity Polymerization->Success Parameter Tuned Pore Issue: Steric Hindrance Action: Use nanorod zeolites or increase external surface area Conversion->Pore Yes Pore->Success Catalyst Optimized

Fig 2: Troubleshooting logic for common cyanoethylation reaction failures.

Part 3: Quantitative Catalyst Benchmarking

Historically, homogeneous bases were standard but required tedious neutralization steps that generated significant aqueous waste and reduced product yields[7]. Modern optimization relies on heterogeneous catalysts. Below is a synthesized comparison of field-proven catalysts:

Catalyst TypePhaseRelative BasicityTypical Conversion (%)ReusabilityPrimary Limitation / Note
Sodium Methoxide HomogeneousHigh~70-85%NoneGenerates waste; high polymerization risk[3][7].
Triton B HomogeneousHigh~85%NoneDifficult product isolation; requires neutralization[1][7].
Zeolite CsX HeterogeneousMedium-Strong>90%HighActivity limited by pore diffusion for bulky substrates[5].
K-MER Zeolite (Nanorod) HeterogeneousMedium-Strong94.1%HighRequires precise crystallization control during synthesis[6].
Mg-Al Hydrotalcite HeterogeneousStrong99.8%Excellent (3+ cycles)Requires thermal activation prior to use[8].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, use this self-validating protocol for the Standardized Cyanoethylation of Alcohols using Heterogeneous Mg-Al Hydrotalcite . Every step includes a built-in validation check to confirm causality and system integrity.

Step 1: Catalyst Activation

  • Action: Calcination of Mg-Al hydrotalcite at 450°C for 4 hours, followed by rehydration under a nitrogen atmosphere for 6 hours.

  • Self-Validation: Gravimetric Check. Weigh the catalyst pre- and post-calcination. A specific mass loss validates the complete removal of interlayer carbonates and water, confirming that the Lewis basic sites are now exposed and active[8].

Step 2: Substrate Preparation

  • Action: Dissolve 10 mmol of the target alcohol in a dry, aprotic solvent (e.g., toluene) inside a thoroughly dried reaction flask.

  • Self-Validation: Karl Fischer Titration. Test the solvent mixture before proceeding. Moisture content must be <50 ppm. This validates the anhydrous environment, preventing the competitive hydrolysis of acrylonitrile into acrylamide.

Step 3: Controlled Dosing

  • Action: Introduce 50 mg of the activated catalyst. Heat to 60°C. Using a syringe pump, dose 12 mmol of acrylonitrile (1.2 equiv) over 30 minutes under vigorous stirring (800 rpm).

  • Self-Validation: Thermal Profiling. Monitor the internal temperature. A steady, mild exotherm validates controlled Michael addition kinetics. A sudden temperature spike indicates localized base pooling and the onset of runaway polymerization.

Step 4: In-Process Monitoring

  • Action: Sample the reaction at 1-hour intervals.

  • Self-Validation: GC-FID Tracking. Track the disappearance of the alcohol peak. The reaction is validated as complete only when the substrate-to-product ratio stabilizes, ensuring you do not quench prematurely.

Step 5: Isolation & Mass Balance

  • Action: Cool the mixture to room temperature and filter the solid catalyst through a Celite pad. Wash with ethyl acetate and concentrate the filtrate under reduced pressure.

  • Self-Validation: Catalyst Mass Recovery. Dry and weigh the recovered solid catalyst. Recovering >98% of the initial catalyst mass validates that zero catalyst leaching occurred, proving the reaction remained strictly heterogeneous and the product is free of base contamination[8].

References
  • Rajasekaran et al., "Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles", Asian Journal of Chemistry.
  • "Cyanoethylation", Wikipedia.
  • "Alkali Metal Ion-Exchanged Zeolite X from Bamboo Leaf Biomass as Base Catalysts in Cyanoethylation of Methanol Enhanced by Non-Microwave Instant Heating", Australian Journal of Chemistry.
  • "Effects of Synthesis Parameters on Crystallization Behavior of K-MER Zeolite and Its Morphological Properties on Catalytic Cyanoethylation Reaction", MDPI.
  • "Comparison of various catalysts for cyanoethylation of acrylonitrile", ResearchGate.
  • "KINETIC STUDIES AND SIMULATION OF CYANOBUTYLATION BETWEEN BUTANOL AND ACRYLONITRILE", IJIRT.
  • "Kinetics and Mechanism of the Cyanoethylation of Alcohols", American Chemical Society.
  • "Technical Support Center: Preventing Polymerization", Benchchem.

Sources

Technical Support Center: Troubleshooting Nitrile Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As drug development professionals and synthetic chemists, you know that reducing nitriles (


) to primary amines (

) is a fundamental yet notoriously temperamental transformation.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot low conversion rates, poor chemoselectivity, and over-reduction.

Diagnostic Workflow: Identifying the Root Cause

Before altering your reagents, use the diagnostic logic tree below to isolate the physicochemical mechanism causing your low conversion or poor yield.

TroubleshootingTree Start Nitrile Reduction Low Yield / Impurities OverRed Over-reduction (2° / 3° Amines) Start->OverRed Catalytic H2 Stalled Incomplete Conversion (Stalled Reaction) Start->Stalled LiAlH4 / Hydrides Chemo Poor Chemoselectivity (Functional Group Cleavage) Start->Chemo Complex Substrates Sol1 Add NH3 or Boc2O to trap 1° amine OverRed->Sol1 Sol2 Ensure anhydrous conditions or switch to BH3-THF Stalled->Sol2 Sol3 Use NiCl2/NaBH4 (Nickel Boride) Chemo->Sol3

Caption: Troubleshooting logic tree for identifying and resolving common nitrile reduction issues.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I getting a high percentage of secondary and tertiary amines when using catalytic hydrogenation (e.g., Raney Nickel or Pd/C)?

The Causality: During catalytic hydrogenation, the nitrile is initially reduced to a highly reactive imine intermediate. Before this imine can be fully reduced to a primary amine, a nucleophilic attack by an already-formed primary amine can occur. This condensation forms a secondary imine, which is subsequently reduced to a secondary amine byproduct (the von Braun mechanism) [1].

The Solution: You must thermodynamically shift the equilibrium or physically trap the primary amine. Saturating the reaction solvent with anhydrous ammonia (


) forces the equilibrium away from secondary imine formation. For highly sensitive pharmaceutical intermediates, adding Boc-anhydride (

) to the hydrogenation mixture traps the primary amine in situ as a stable, unreactive carbamate [1].

Self-Validating Protocol: Raney Nickel Hydrogenation with Ammonia Trapping

  • Preparation: In a high-pressure reactor, dissolve the nitrile (1.0 eq) in anhydrous methanol.

  • Ammonia Saturation: Bubble anhydrous

    
     gas into the solvent at 0°C until saturated (approx. 2-3 M). Self-validation: The solution volume will noticeably expand, and the pH will test highly basic.
    
  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (10% w/w relative to the nitrile). Warning: Raney Ni is pyrophoric; never let it dry.

  • Hydrogenation: Purge the vessel with

    
     (3x), then pressurize with 
    
    
    
    to 50-80 psi. Heat to 50°C with vigorous stirring.
  • Monitoring: Monitor the pressure gauge. Self-validation: The reaction is complete when the pressure drop ceases, indicating theoretical hydrogen uptake (2 equivalents of

    
     per nitrile) has been achieved [2].
    
Q2: My

(Lithium Aluminum Hydride) reduction is stalling, resulting in unreacted starting material. What is going wrong?

The Causality:


 reductions of nitriles proceed via an anionic lithium-aluminum-imine complex [3]. If your solvent (typically diethyl ether or THF) is not strictly anhydrous, trace moisture will prematurely quench the hydride, stalling the reaction. Furthermore, this intermediate complex is highly polar and often precipitates out of non-polar ether solvents, physically encapsulating unreacted starting material and preventing further reduction [4].

The Solution: If strict anhydrous conditions do not solve the issue, the problem is intermediate solubility. Switch to a higher-boiling, more coordinating solvent like refluxing THF. If the substrate is sterically hindered, switch to a more electrophilic reducing agent like Borane-THF (


), which coordinates directly to the nitrile nitrogen before hydride transfer, bypassing the insoluble anionic complex entirely.
Q3: I need to reduce a nitrile in the presence of sensitive functional groups (e.g., halogens, reducible heterocycles).

and Pd/C destroy my molecule. What is the best alternative?

The Causality:


 is a harsh, unselective nucleophilic hydride that will readily attack esters, amides, and halogens. Palladium on carbon (Pd/C) under 

is notorious for hydrodehalogenation and ring-reduction of heterocycles like isoquinolines.

The Solution: Utilize Nickel Boride (


), generated in situ from Nickel(II) chloride hexahydrate (

) and Sodium Borohydride (

). This system is remarkably chemoselective, operating at ambient temperature to reduce nitriles while leaving halogens, esters, and most aromatic heterocycles completely intact.

Self-Validating Protocol: In Situ Nickel Boride Reduction

  • Preparation: Dissolve the nitrile (1.0 eq) and

    
     (1.0 eq) in methanol at 0°C. Self-validation: The solution will be a distinct, clear pale green.
    
  • Hydride Addition: Slowly add

    
     (3.0 - 5.0 eq) in small portions.
    
  • In-Process Validation: Self-validation: The solution will immediately turn from pale green to pitch black, accompanied by vigorous effervescence (

    
     gas evolution). This visual change confirms the successful in situ generation of the active 
    
    
    
    catalyst.
  • Completion: Stir at room temperature for 2-4 hours. Quench with water, filter the black catalyst through a pad of Celite, and extract the primary amine.

Quantitative Data: Catalyst and Additive Selectivity

To assist in reagent selection, the following table summarizes the expected primary amine selectivity and functional group tolerance across standard reduction methodologies.

Catalyst / Reagent SystemAdditivePrimary Amine SelectivityFunctional Group Tolerance
Raney Nickel (

)
NoneLow (40-60%)Poor (reduces alkenes, alkynes)
Raney Nickel (

)
Excess

High (>90%)Moderate (tolerates basic groups)
Raney Nickel (

)

Very High (>95%)Moderate (protects amine immediately)

NoneHigh (if complete)Very Poor (cleaves halogens, esters)

/

NoneHigh (>90%)Excellent (tolerates halogens, heterocycles)
Mechanistic Pathway: The von Braun Condensation

Understanding the exact point of failure is critical for process optimization. The diagram below illustrates the competing pathways during catalytic hydrogenation.

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 PrimAmine 1° Amine (R-CH2-NH2) Imine->PrimAmine + H2 SecAmine 2° Amine Byproduct (R-CH2-NH-CH2-R) Imine->SecAmine Condensation & Reduction PrimAmine->Imine Nucleophilic Attack Trapped Trapped 1° Amine (e.g., NH-Boc) PrimAmine->Trapped + Boc2O or Excess NH3

Caption: Mechanistic pathway showing secondary amine byproduct formation vs. primary amine trapping.

References
  • Klenke, B., & Gilbert, I. H. (2001). "Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel." The Journal of Organic Chemistry.[Link]

  • Chemistry Steps. (2024). "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde." Chemistry Steps.[Link]

  • LibreTexts. (2020). "22.8: Nitrile Chemistry - Reduction of Nitriles." Chemistry LibreTexts.[Link]

Technical Support Center: Purification of 3-(Cyclopentyloxy)propanenitrile via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-(cyclopentyloxy)propanenitrile. This ether-nitrile is typically synthesized via the base-catalyzed oxa-Michael addition of cyclopentanol to acrylonitrile[1]. While the synthesis is highly efficient, isolating the product in high purity via vacuum distillation presents unique thermochemical challenges.

This guide provides field-proven troubleshooting strategies, thermophysical data, and a self-validating standard operating procedure (SOP) to ensure you can successfully purify your target molecule without degrading it in the process.

Part 1: Mechanistic Pitfalls & Causality

Why does this compound fail during distillation? The failures are rarely due to the distillation apparatus itself, but rather the inherent reactivity of the mixture under thermal stress.

  • The Retro-Oxa-Michael Reaction: The formation of the ether-nitrile is a reversible thermodynamic process. At temperatures exceeding 100 °C, the presence of residual Brønsted bases (such as KOH, NaOH, or DBU used in the forward synthesis) catalyzes the retro-oxa-Michael reaction, rapidly degrading your product back into cyclopentanol and acrylonitrile[2]. Neutralization prior to thermal exposure is non-negotiable.

  • Acrylonitrile Auto-Polymerization: Unreacted acrylonitrile monomer in the crude mixture is highly susceptible to free-radical polymerization when heated. This leads to an intractable, viscous polyacrylonitrile (PAN) residue that can permanently foul distillation flasks.

Part 2: Troubleshooting Guide (FAQs)

Q1: My product yield is unexpectedly low, and the GC/MS of the distillate shows massive spikes of cyclopentanol and acrylonitrile. What went wrong? A: You are observing the retro-oxa-Michael degradation pathway. Because the forward reaction is base-catalyzed, any residual base in your crude mixture will lower the activation energy for the reverse reaction upon heating[3]. Self-Validating Fix: Before distillation, wash your organic layer with a mild aqueous acid (e.g., 5% citric acid or 1 M HCl) until the aqueous phase tests at pH 5–6. This completely protonates the catalytic base, kinetically freezing the retro-reaction.

Q2: A solid, yellow-brown plug formed in my boiling flask before the main fraction could distill. How do I prevent this? A: This is polyacrylonitrile. Acrylonitrile undergoes thermally initiated free-radical polymerization. Self-Validating Fix: Introduce a radical scavenger. Add 100–500 ppm of Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) to the crude mixture before heating. Furthermore, perform a low-temperature, mild-vacuum stripping step (e.g., 50 °C at 50 Torr) to selectively remove unreacted acrylonitrile before attempting high-vacuum distillation of the main product.

Q3: The crude mixture is bumping violently into the Vigreux column, ruining the fractionation. How can I stabilize the boil? A: Bumping under high vacuum is caused by the sudden flash-boiling of residual water or extraction solvents (like ethyl acetate or dichloromethane). Self-Validating Fix: Ensure the crude mixture is thoroughly dried over anhydrous MgSO₄. Use a step-down vacuum protocol: hold the system at 50 Torr for 20 minutes to degas low-boilers, then gradually drop the pressure to <5 Torr. Always use a magnetic stir bar or a micro-capillary bleed to provide nucleation sites for smooth boiling.

Part 3: Thermophysical Data & Fractionation Strategy

To successfully fractionate the mixture, you must understand the boiling point differentials under vacuum. Narrow temperature bands require a high-efficiency fractionating column (e.g., a vacuum-jacketed Vigreux column).

ComponentMolecular Weight ( g/mol )Approx. BP at 760 TorrApprox. BP at 1-5 TorrProcess Role
Acrylonitrile53.0677 °C< 20 °C (Collect in Cold Trap)Unreacted Precursor / Polymerization Risk
Water18.02100 °C< 20 °CSolvent / Bumping Hazard
Cyclopentanol86.13140 °C40 - 50 °CUnreacted Precursor / Retro-Michael Byproduct
This compound139.19~ 230 °C*85 - 100 °CTarget Product

*Estimated based on analogous aliphatic ether-nitriles.

Part 4: Distillation Workflow & Logical Relationships

G Crude Crude this compound (Contains Base, Acrylonitrile, Cyclopentanol) pHCheck Self-Validation: Aqueous Wash pH Check Crude->pHCheck Neutralize Neutralize with Dilute Acid (pH 5-6) pHCheck->Neutralize Basic (pH > 7) Degradation WARNING: Retro-Oxa-Michael Degradation at >100°C pHCheck->Degradation If basic & heated AddInhibitor Add Radical Inhibitor (BHT) (100-500 ppm) Neutralize->AddInhibitor Strip Mild Vacuum Stripping (50°C, 50 Torr) AddInhibitor->Strip Distill High Vacuum Distillation (85-100°C, <5 Torr) Strip->Distill Pure Pure Target Product (Main Fraction) Distill->Pure

Workflow and critical control points for vacuum distillation of this compound.

Part 5: Self-Validating Standard Operating Procedure (SOP)

Step 1: Quench and Neutralize
  • Transfer the crude reaction mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 1 M HCl or 5% aqueous citric acid.

  • Self-Validation Check: Test the pH of the discarded aqueous layer. It must be mildly acidic (pH 5–6). If it is basic, repeat the acid wash. This ensures the base catalyst is completely removed, preventing the retro-oxa-Michael reaction[2].

  • Wash with brine, dry over anhydrous MgSO₄, and filter.

Step 2: Pre-Distillation Preparation
  • Transfer the dried organic layer to a round-bottom boiling flask (fill no more than 50% of the flask volume).

  • Add a magnetic stir bar and 100–500 ppm of BHT (relative to the estimated crude mass) to inhibit acrylonitrile polymerization.

  • Attach a short-path distillation head equipped with a vacuum-jacketed Vigreux column to provide sufficient theoretical plates for separating cyclopentanol from the product.

Step 3: Step-Down Vacuum Stripping
  • Apply a mild vacuum (approx. 50–100 Torr) and gently heat the oil bath to 50 °C.

  • Allow low-boiling solvents, residual water, and unreacted acrylonitrile to distill into a receiving flask cooled by a dry-ice/acetone trap.

  • Self-Validation Check: The stripping is complete when the bubbling in the boiling flask ceases and the vacuum gauge stabilizes at your set pressure.

Step 4: High Vacuum Fractionation
  • Switch the receiving flask. Slowly increase the vacuum to < 5 Torr.

  • Gradually increase the oil bath temperature to establish a steady reflux ring in the column.

  • Collect the fore-run (primarily unreacted cyclopentanol) at a vapor temperature of 40–50 °C.

  • Switch to a clean, pre-weighed receiving flask. Collect the main fraction (this compound) at a vapor temperature of 85–100 °C.

  • Self-Validation Check: Analyze the main fraction via GC/MS or ¹H-NMR. The absence of a broad singlet at ~4.0 ppm (cyclopentanol -OH) and vinyl multiplets at ~5.8–6.2 ppm (acrylonitrile) confirms successful fractionation and absence of thermal degradation.

References

  • Ratzenböck, K., Uher, J. M., Žagar, E., Pahovnik, D., & Slugovc, C. (2023). Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry, 14, 651-661.[Link]

Sources

Solvent selection for high-purity nitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Nitrile Synthesis Case Reference: SOLV-CN-2024 Status: Active Support

Mission Statement

Welcome to the Nitrile Synthesis Support Center. As your Senior Application Scientist, I am not here to give you a textbook definition of nucleophilic substitution. I am here to troubleshoot your failed reactions, optimize your yield, and prevent the formation of the dreaded isonitrile impurity.

This guide treats solvent selection not as a variable, but as a functional reagent that dictates the mechanistic pathway of your cyanation.

Module 1: Aliphatic Nitriles (The Landscape)

The Core Problem: You are converting an alkyl halide to a nitrile. The Mechanism: Classical


.
The Enemy:  The "Ambident" nature of the Cyanide ion (

).[1][2][3][4][5] It can attack with Carbon (forming Nitrile, thermodynamic product) or Nitrogen (forming Isonitrile, kinetic product).[4]
Solvent Logic: The "Naked Anion" Effect

To maximize nitrile formation, you must destabilize the cyanide anion while solvating the metal cation.

  • Protic Solvents (MeOH, Water): Avoid. They form hydrogen bond "cages" around the

    
    , reducing its nucleophilicity.[6] More importantly, they shield the Carbon end, statistically favoring attack by the Nitrogen end (Isonitrile).
    
  • Polar Aprotic Solvents (DMSO, DMF): Recommended. These solvents solvate the cation (

    
    , 
    
    
    
    ) via their oxygen lone pairs but leave the
    
    
    anion "naked" and highly reactive. This favors the thermodynamic product (Nitrile).
Standard Protocol: High-Purity Kolbe Synthesis

Target: Primary Alkyl Halides (Cl, Br, I).[3]

  • Solvent System: Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: Maximize rate (

      
       vs MeOH) and selectivity.
      
  • Reagents: NaCN (1.2 equiv). Caution: Dry NaCN is safer than KCN due to lower hygroscopicity.

  • Temperature:

    • Primary Bromides: 25–40°C (Exothermic start).

    • Primary Chlorides: 60–80°C.

  • The "Dry" Rule: Ensure reagents are dry. Water promotes hydrolysis to amides.

Data: Solvent Effect on Reaction Rate (


) 
SolventRelative Rate (

)
Primary ImpurityRemoval Difficulty
DMSO 1300None (High Purity)High (BP 189°C)
DMF 280Dimethylamine (hydrolysis)High (BP 153°C)
Acetonitrile 6Slow reactionLow (BP 82°C)
Methanol 1Isonitrile / SolvolysisLow (BP 65°C)

Module 2: Aromatic Nitriles (Pd-Catalyzed)

The Core Problem: Aryl halides do not undergo


. You need Metal Catalysis (Rosenmund-von Braun or Pd-catalyzed).[7][8]
The Innovation:  Using non-toxic Potassium Ferrocyanide (

) instead of toxic

.
Solvent Logic: The "Solubility Paradox"

 is an inorganic salt, insoluble in pure organic solvents. Aryl halides are insoluble in water.
  • The Fix: You must use a mixed solvent system.

  • Recommendation: DMF/Water (1:1) or DMAc/Water. The water dissolves the ferrocyanide, allowing the transfer of

    
     to the Palladium cycle in the organic phase.
    
Protocol: Green(er) Aryl Cyanation
  • Catalyst: Pd(OAc)₂ (1 mol%) + Ligand (e.g., dppf or XPhos).

  • CN Source:

    
     (0.5 equiv - delivers 3 CN units).
    
  • Solvent: DMAc : Water (1:1 ratio).

  • Base:

    
     (1 equiv).[7]
    
  • Temp: 100°C.

Module 3: Troubleshooting & FAQs

Issue 1: "My product smells terrible (Isonitrile Contamination)."

Diagnosis: You likely used a protic solvent or a silver salt (AgCN), or the reaction got too hot, favoring the kinetic isonitrile product. The Fix (Chemical Washing): Do not discard the batch. Isonitriles are acid-labile, while nitriles are acid-stable (under mild conditions).

  • Dissolve crude mixture in EtOAc.

  • Wash with 1M HCl or 10% Aqueous Oxalic Acid .

    • Mechanism:[1][2][3][5][6][9][10][11][12] The acid hydrolyzes the isonitrile (

      
      ) into the primary amine (
      
      
      
      ) and formic acid. The amine moves to the aqueous layer.[13]
  • Wash with water, then brine.[14][15]

  • Dry and concentrate. The smell should be gone.

Issue 2: "I cannot remove DMSO/DMF during workup."

Diagnosis: These high-boiling solvents co-distill or remain in the oil. The Fix (The "Flood-out" Method):

  • Dilution: Pour the reaction mixture into 10x volume of Ice Water .

  • Extraction: Extract with Diethyl Ether (

    
    ) or EtOAc.
    
    • Tip: Use

      
       if possible; DMSO is less soluble in ether than EtOAc.
      
  • The LiCl Wash: Wash the organic layer 3x with 5% Aqueous Lithium Chloride (LiCl) .

    • Why: DMSO and DMF coordinate strongly to Lithium (

      
      ), pulling them into the aqueous phase more effectively than brine.[16]
      
Issue 3: "The reaction is stuck / Low Conversion."

Diagnosis: The cyanide salt has "crashed out" or is coated by the metal halide byproduct (KCl/NaCl). The Fix (Phase Transfer Catalysis - PTC): Switch to a biphasic system to shuttle ions.

  • Solvent: Toluene / Water (1:1).

  • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Mechanism: The Quaternary Ammonium salt (

    
    ) pairs with 
    
    
    
    in the water phase and drags it into the Toluene to attack the substrate.

Module 4: Visualization & Logic Flows

Diagram 1: Solvent Selection Decision Matrix

Caption: Logical flow for selecting the optimal solvent system based on substrate type (Aliphatic vs. Aromatic) and leaving group.

SolventSelection Start Substrate Type? Aliphatic Aliphatic Halide (R-CH2-X) Start->Aliphatic Aromatic Aryl Halide (Ar-X) Start->Aromatic Primary Primary/Secondary? Aliphatic->Primary Tertiary Tertiary? Aliphatic->Tertiary SolventChoice1 Solvent Selection Primary->SolventChoice1 Elimination STOP: Elimination Dominates Tertiary->Elimination DMSO DMSO or DMF (Standard SN2) SolventChoice1->DMSO High Rate PTC Toluene/Water + TBAB (Scalable/Green) SolventChoice1->PTC Easy Workup Catalyst Pd-Catalyzed Cyanation Aromatic->Catalyst SolventChoice2 Solubility Check Catalyst->SolventChoice2 Mixed DMAc / Water (1:1) (Required for K4[Fe(CN)6]) SolventChoice2->Mixed Inorganic Source Anhydrous Anhydrous DMF (Only for Zn(CN)2) SolventChoice2->Anhydrous Organic Source

Diagram 2: The "DMSO Trap" Workup Protocol

Caption: Step-by-step workflow for effectively removing high-boiling polar aprotic solvents (DMSO/DMF) from the reaction mixture.

WorkupFlow Rxn Reaction Mixture (Product + DMSO + Salts) Quench 1. Pour into Ice Water (10x Volume) Rxn->Quench Extract 2. Extract with Et2O (Avoid DCM if possible) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (DMSO + Salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product + Trace DMSO) PhaseSep->OrgLayer LiCl 3. Wash with 5% LiCl (aq) (The 'DMSO Magnet') OrgLayer->LiCl Brine 4. Brine Wash LiCl->Brine Dry 5. Dry (Na2SO4) & Conc. Brine->Dry

Safety Critical: The Cyanide Firewall

Warning: This is the most important section of the guide.

  • pH Control: Never allow the reaction or workup pH to drop below 9.

    • Why:

      
       + 
      
      
      
      
      
      HCN (Gas). HCN boils at 26°C and is lethal.
    • Protocol: Always keep a bleach bath (

      
      ) nearby to quench spills. The bleach oxidizes cyanide to cyanate (
      
      
      
      ), which is less toxic.
  • Waste Disposal: All aqueous waste must be treated with bleach at pH > 10 before disposal.

References

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Alkyl Halides and Sodium Cyanide in Dimethyl Sulfoxide.[5] The Journal of Organic Chemistry, 25(6), 877–879.

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389.

  • Reeves, J. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. The Journal of Organic Chemistry, 80(13), 6885–6890.

  • Kornblum, N., et al. (1955). The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. Journal of the American Chemical Society, 77(23), 6269–6280. (Foundational text on Ambident Nucleophiles).

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification.[13][17] Organometallics, 15(5), 1518–1520.

Sources

Handling moisture sensitivity in nitrile hydrolysis reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Moisture Management in Nitrile Hydrolysis

Introduction: The Moisture Paradox

In nitrile hydrolysis, water is both the reagent and the contaminant. The technical challenge is not simply "excluding moisture" but managing stoichiometry .

  • Too much water: You risk "over-hydrolysis," driving the reaction past the amide intermediate directly to the carboxylic acid (thermodynamic sink).

  • Too little water: The reaction stalls, or in the case of Pinner chemistry, atmospheric moisture destroys the reactive imidate intermediate.

This guide is structured by Chemical Objective rather than just technique, helping you select the right moisture control strategy for your target.

Part 1: Chemoselective Synthesis of Primary Amides

Objective: Stop the reaction at


 without forming 

.

The conversion of nitriles to amides is difficult because the product (amide) is often more susceptible to hydrolysis than the starting material (nitrile).

The Solution: Metal-Ligand Cooperation (The Parkins System)

For high-value pharmaceutical intermediates, acid/base hydrolysis is often too harsh. The Ghaffar-Parkins platinum catalyst [PtH(PMe2OH)(PMe2O)2H] is the industry standard for this transformation because it hydrates the nitrile within the coordination sphere, releasing the amide only after formation, preventing further hydrolysis.

Standard Operating Procedure (SOP-01): Parkins Catalyzed Hydration

Reagents:

  • Substrate: Nitrile (

    
     equiv)[1][2]
    
  • Catalyst: Ghaffar-Parkins Catalyst (

    
     mol%)
    
  • Solvent: Ethanol/Water (1:1 v/v) or THF/Water if solubility is an issue.

Protocol:

  • Dissolution: Dissolve nitrile in EtOH. Add water (stoichiometric excess is allowed here because the catalyst confers selectivity, but 5-10 equiv is standard).

  • Catalyst Addition: Add the platinum catalyst. Note: This catalyst is air-stable but sensitive to high heat in the absence of substrate.

  • Reaction: Heat to reflux (

    
    ) for 4–12 hours.
    
  • Monitoring: Monitor via HPLC/TLC. Look for the disappearance of the nitrile peak (

    
     IR stretch).
    
  • Isolation: Cool to room temperature. The amide often crystallizes out. If not, evaporate EtOH and extract.

Troubleshooting Guide: Metal-Catalyzed Hydration
SymptomProbable CauseCorrective Action
No Reaction (0% Conv.) Catalyst PoisoningCheck for Cyanide (

) or Halide contaminants in the starting material. These bind irreversibly to Pt. Wash nitrile with dilute acid/base or distill prior to use.
Low Solubility Phase SeparationThe nitrile must be in the same phase as the water/catalyst. Switch to Dioxane/Water or t-Butanol/Water systems.
Over-hydrolysis (<5% Acid) Temperature too highWhile rare with Parkins catalysts, extended reflux (>24h) can force acid formation. Reduce temp to

and increase time.
Black Precipitate Catalyst Decomposition"Platinum black" formation indicates ligand dissociation. Ensure the solvent is not strictly anhydrous; the phosphinous acid ligand requires hydrogen bonding networks to remain stable.

Part 2: The Strictly Anhydrous Pinner Reaction

Objective: Synthesize Imidate Esters (Pinner Salts) or Amidines.[3][4]

Unlike the hydration above, the Pinner reaction is strictly moisture-sensitive . The presence of adventitious water during the initial step will hydrolyze the imidate salt immediately to an ester or amide, ruining the yield.

Mechanism & Moisture Failure Point

The reaction proceeds via the protonation of the nitrile, followed by the attack of an alcohol (


).
  • Anhydrous Path:

    
     (Pinner Salt).
    
  • Wet Path:

    
     (Ester).
    
SOP-02: Anhydrous Pinner Salt Formation
  • Drying: Dry the nitrile and alcohol over

    
     molecular sieves for 24 hours. The water content must be 
    
    
    
    (Karl Fischer).
  • Gas Generation: Do not use aqueous HCl. Generate HCl gas in situ by dripping

    
     onto solid 
    
    
    
    or
    
    
    , passing the gas through a
    
    
    drying tube before it enters the reaction vessel.
  • Temperature: Cool the reaction mixture to

    
     in an ice/salt bath.
    
  • Saturation: Bubble dry HCl gas until the solution is saturated (weight gain calculation required).

  • Crystallization: Seal the vessel and store at

    
    . The Pinner salt should precipitate as moisture-sensitive crystals.
    
Troubleshooting Guide: Pinner Reaction
QuestionAnswer/Solution
Why is my product a "mushy" solid? Moisture Ingress. Pinner salts are hygroscopic. If the solid turns to mush, it has absorbed atmospheric water and hydrolyzed. Fix: Handle all solids in a glovebox or under a positive pressure of Argon.
Why did I get the ethyl ester instead? Wet Alcohol. The alcohol used was likely not dry. Fix: Distill alcohol from Magnesium/Iodine or use fresh molecular sieves.
Can I use commercially available HCl in Dioxane? Yes, but verify. Commercial "4M HCl in Dioxane" is convenient but often absorbs water over time. Titrate or use a fresh bottle for critical Pinner steps.

Part 3: Biocatalytic Hydrolysis (Enzymatic)

Objective: Green chemistry routes with high regio-selectivity.

Enzymes offer the ultimate "moisture management" because they control the water molecule's entry into the active site.

  • Nitrilase: Converts Nitrile

    
     Acid (Directly).[5]
    
  • Nitrile Hydratase (NHase): Converts Nitrile

    
     Amide (Stops).[5]
    
Visualizing the Selectivity Pathways

NitrilePathways Nitrile Nitrile (R-CN) Imidate Imidate/Intermediate Nitrile->Imidate + H+ / + ROH (Anhydrous) Amide Amide (R-CONH2) Nitrile->Amide Pt Catalyst / NHase (Controlled H2O) Ester Ester (Pinner Product) Imidate->Ester + H2O (Accidental) Acid Carboxylic Acid (R-COOH) Amide->Acid Nitrilase / Acid Hydrolysis (Excess H2O)

Caption: Figure 1. Competitive hydrolysis pathways. Green path indicates successful amide arrest; Red path indicates over-hydrolysis; Grey path indicates Pinner side-reactions due to moisture.

FAQ: Enzymatic Troubleshooting

Q: I am using a Nitrile Hydratase (NHase) but I am detecting carboxylic acid. Why?

  • A: Check your enzyme purity. Many crude NHase preparations contain trace Amidase impurities. Amidases rapidly convert the amide to the acid.

    • Fix: Add an Amidase inhibitor (e.g., low concentrations of urea or specific aldehydes) or purify the enzyme via FPLC.

Q: The reaction pH drifts, and activity stops.

  • A: Hydrolysis consumes water and often releases ammonia (if going to acid) or alters ionic strength.

    • Fix: Use a strong buffer (100 mM Phosphate, pH 7.0–8.0). Do not rely on water alone. The enzyme's "hydration shell" is sensitive to pH fluctuations caused by the product formation.

References

  • Ghaffar, T., & Parkins, A. W. (2000). The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst.[2][6] Journal of Molecular Catalysis A: Chemical, 160(2), 249-261. Link

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry, 44(9), 3009-3033. Link

  • Organic Chemistry Portal. (n.d.). Pinner Reaction: Mechanism and Protocols. Link

  • Martínková, L., & Křen, V. (2010). Nitrile-converting enzymes: nature's tools for biocatalysis.[5][7] Current Opinion in Chemical Biology, 14(2), 130-137. Link

  • Goto, A., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.[6] Organic Syntheses, 101, 344-361. Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-(Cyclopentyloxy)propanenitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

This guide provides a definitive technical analysis of the 1H NMR spectrum for 3-(cyclopentyloxy)propanenitrile (CAS: 2694-18-0), a critical aliphatic ether-nitrile intermediate used in the synthesis of pharmaceutical agents and agrochemicals.[1]

Unlike simple alkyl nitriles, this molecule presents a unique spectroscopic challenge due to the overlap potential between the cyclopentyl ring protons and the ethylene linker. This guide compares the 1H NMR analytical method against alternative characterization techniques (IR, MS) and evaluates solvent performance (CDCl₃ vs. DMSO-d₆) to establish a gold-standard protocol for structural verification.

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Structural Analysis & Theoretical Basis

Before acquisition, understanding the magnetic environment is crucial for accurate assignment. The molecule consists of two distinct domains: the flexible propionitrile chain and the rigid cyclopentyl ring .

Magnetic Environment Logic
  • Deshielding Zone (Ether Linkage): The oxygen atom exerts a strong inductive effect (-I), significantly deshielding the adjacent methine proton (H-3) and the methylene protons (H-2).[1]

  • Anisotropic Zone (Nitrile Group): The cyano group (-CN) causes moderate deshielding of the alpha-methylene protons (H-1) due to the magnetic anisotropy of the triple bond.[1]

  • Shielded Zone (Aliphatic Ring): The remote cyclopentyl methylene protons (H-4, H-5) reside in a magnetically shielded environment, appearing upfield.[1]

Diagram: Structural Assignment Logic

G Structure This compound O_Atom Ether Oxygen (-O-) Strong Deshielding Structure->O_Atom CN_Group Nitrile Group (-CN) Moderate Deshielding Structure->CN_Group Ring H-4/H-5: Ring Methylenes (Remote Aliphatic) Structure->Ring Min Shift (~1.5-1.9 ppm) H3 H-3: Cyclopentyl Methine (Directly attached to O) O_Atom->H3 Max Shift (~3.9 ppm) H2 H-2: Ether Methylene (Alpha to O) O_Atom->H2 High Shift (~3.6 ppm) H1 H-1: Nitrile Methylene (Alpha to CN) CN_Group->H1 Med Shift (~2.6 ppm)

Figure 1: Correlation between structural moieties and predicted chemical shift zones.[1]

Experimental Protocol (Standard Operating Procedure)

To ensure reproducibility and integration accuracy, follow this self-validating protocol.

Sample Preparation[1]
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (v/v).[1]

    • Reasoning: CDCl₃ minimizes viscosity-induced broadening compared to DMSO and prevents water peak interference in the 3.0–4.0 ppm region.[1]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations (>30 mg) may cause signal broadening due to viscosity effects in ether-rich compounds.[1]

  • Filtration: Filter through a cotton plug if any turbidity (salts from synthesis) is observed.[1]

Acquisition Parameters (400 MHz Instrument)
ParameterSettingRationale
Pulse Angle 30° (approx. 3-4 µs)Ensures linear response for integration.[1]
Relaxation Delay (D1) 5.0 secondsCritical for accurate integration of the isolated CH-O proton vs. the CH₂-CN protons.[1]
Spectral Width -2 to 14 ppmCaptures all signals plus potential exchangeable impurities.[1]
Scans (NS) 16 or 32Sufficient S/N ratio for >98% purity assessment.[1]
Temperature 298 K (25°C)Standardizes chemical shifts.[1]

Detailed Spectral Assignment (Performance Data)

The following data represents the standard 1H NMR spectrum in CDCl₃.

Reference Point: Tetramethylsilane (TMS) at 0.00 ppm.[1]

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
Structural Justification
H-3 (Methine) 3.92 – 3.98 Quintet (m)1H

Hz
Deshielded by oxygen; splits by 4 adjacent ring protons.[1]
H-2 (O-CH₂) 3.62 Triplet2H

Hz
Alpha to oxygen; splits by adjacent CH₂-CN.
H-1 (CH₂-CN) 2.58 Triplet2H

Hz
Alpha to nitrile; splits by adjacent O-CH₂.[1]
H-4, H-5 (Ring) 1.50 – 1.85 Multiplet8HComplexOverlapping envelope of cyclopentyl methylene protons.[1]

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.

Comparative Analysis: Alternatives & Validation

This section objectively compares the 1H NMR method against alternative solvents and analytical techniques to justify its selection as the primary release assay.

Comparison 1: Solvent System Performance

The choice of solvent dramatically affects spectral resolution.[1]

FeatureCDCl₃ (Recommended) DMSO-d₆ (Alternative) Impact Analysis
Water Peak ~1.56 ppm~3.33 ppmCritical: In DMSO, the water peak often obscures the ether methylene triplet (~3.6 ppm) or methine signal if the sample is wet.[1]
Resolution HighMediumViscosity of DMSO can broaden the fine coupling of the cyclopentyl methine.
Solubility ExcellentExcellentBoth dissolve the compound well.[1]
Cost LowModerateCDCl₃ is more economical for routine QC.[1]
Comparison 2: 1H NMR vs. Orthogonal Techniques

Why use 1H NMR over MS or IR?

TechniqueCapabilityLimitation for this Product
1H NMR Definitive Regiochemistry. Proves the O-CH₂-CH₂-CN connectivity via coupling (

Hz).
Requires ~10 mg sample; non-destructive but slower than IR.[1]
FT-IR Detects Functional Groups: Nitrile (~2250 cm⁻¹) and Ether (~1100 cm⁻¹).[1]Cannot distinguish isomers. (e.g., cannot differentiate from 2-(cyclopentyloxy)propanenitrile).
GC-MS High Sensitivity; confirms Mass (MW 139).[1]Fragmentation patterns for isomeric ethers are often identical; fails to verify the exact substitution pattern.
Diagram: Analytical Workflow & Validation

Workflow Sample Crude Product (Synthesis Output) Prep Sample Prep (15mg in CDCl3) Sample->Prep Acq Acquisition (1H NMR, 400 MHz) Prep->Acq Check1 Check 1: Nitrile Triplet (~2.6 ppm, 2H) Acq->Check1 Check2 Check 2: Ether Triplet (~3.6 ppm, 2H) Check1->Check2 Check3 Check 3: Integral Ratio (2:2:1:8) Check2->Check3 Result PASS: Structure Confirmed Check3->Result Matches Fail FAIL: Repurify Check3->Fail Mismatch

Figure 2: Step-by-step validation workflow for product release.

Troubleshooting Common Impurities

During the synthesis (typically cyanoethylation of cyclopentanol), specific impurities may persist. Use this table to identify them in the spectrum.

  • Cyclopentanol (Starting Material):

    • Look for a methine signal at ~4.3 ppm (downfield from product methine at 3.9 ppm).[1]

    • Look for broad -OH singlet (variable, 1.5–4.0 ppm).[1]

  • Acrylonitrile (Starting Material):

    • Distinctive vinylic protons: Multiplets at 5.6 – 6.3 ppm .[1]

  • Acrylamide (Hydrolysis Byproduct):

    • Broad NH₂ protons at 5.0 – 6.0 ppm ; vinylic signals.[1]

  • Water:

    • Sharp singlet at 1.56 ppm in CDCl₃. Do not integrate this into the cyclopentyl ring region (1.5–1.9 ppm).[1]

References

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 85578, 3-(Cyclohexyloxy)propionitrile" (Structural Analog). PubChem.

  • SpectraBase. (2025).[1] "1H NMR Data for Cyclopentyl methyl ether." Wiley SpectraBase.[1]

  • ChemicalBook. (2025).[1] "Propionitrile NMR Spectrum." ChemicalBook.[1][2]

Sources

Advanced Characterization of Nitrile and Ether Functionalities in Active Pharmaceutical Ingredients (APIs) via ATR-FTIR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the precise identification of functional groups is critical for validating the structure of Active Pharmaceutical Ingredients (APIs) and detecting polymorphic changes. This guide provides an in-depth technical analysis of Nitrile (-C≡N) and Ether (C-O-C) functional groups using Fourier Transform Infrared Spectroscopy (FTIR).

While both groups are pharmacologically significant—nitriles often appearing in metabolic inhibitors and ethers in solubility-enhancing side chains—they present unique spectral challenges. This guide objectively compares the performance of High-Sensitivity ATR-FTIR against legacy Transmission FTIR and Raman Spectroscopy, demonstrating why ATR-FTIR is the preferred method for rapid, non-destructive analysis of these moieties in solid-state drug development.

Mechanistic Principles of Spectral Signatures

To interpret FTIR data accurately, researchers must understand the vibrational physics governing peak shifts.

The Nitrile Group (-C≡N)

The nitrile group is a "spectral beacon" due to its location in the sparsely populated triple-bond region (


).
  • Vibrational Mode: Stretching vibration of the Carbon-Nitrogen triple bond.[1]

  • Dipole Moment: The large electronegativity difference between Carbon and Nitrogen creates a strong dipole. Consequently, the change in dipole moment (

    
    ) during vibration is significant, resulting in a sharp, intense peak .
    
  • Conjugation Effect (Red Shift): When a nitrile is conjugated with an aromatic ring or alkene, resonance structures reduce the bond order of the C≡N bond (imparting partial double-bond character). This weakens the force constant (

    
    ), causing the peak to shift to a lower wavenumber  (Red Shift).
    
The Ether Group (C-O-C)

Ethers are more complex to identify because their absorptions lie in the crowded "fingerprint region" (


).[2]
  • Vibrational Mode: Asymmetric and Symmetric C-O-C stretching.[3][4]

  • Dipole Moment: The C-O bonds are polar, but the angle of the C-O-C linkage determines the net dipole change. The asymmetric stretch induces a larger dipole change, making it the dominant spectral feature.

  • Conjugation Effect (Blue Shift): Unlike nitriles, conjugation in aromatic ethers (e.g., anisole) involves the lone pair on the oxygen donating into the ring. This imparts partial double-bond character to the C-O bond, increasing the force constant and shifting the peak to a higher wavenumber (Blue Shift).

Spectral Characterization Guide

Characteristic Peaks & Assignments[1][2][5][6]

The following table summarizes the diagnostic peaks required for identification.

Functional GroupStructure TypeDiagnostic Frequency (cm⁻¹)Intensity & ShapeMechanistic Cause of Shift
Nitrile Aliphatic (-CH₂-CN)2240 – 2260 Strong, SharpIsolated triple bond vibration.[5]
Aromatic (Ar-CN)2220 – 2240 Strong, SharpRed Shift: Conjugation lowers bond order.
Ether Aliphatic (R-O-R)1085 – 1150 StrongAsymmetric C-O-C stretch.[3]
Aromatic (Ar-O-R)1200 – 1275 Very StrongBlue Shift: Resonance strengthens C-O bond.
1020 – 1075MediumSymmetric C-O-C stretch (Secondary confirmation).
Differentiation Strategy (Interference Management)
  • Nitrile vs. Alkyne: Alkynes (-C≡C-) also appear near

    
    . However, internal alkynes are often non-polar (IR inactive or weak). Terminal alkynes show a sharp C-H stretch at 
    
    
    
    , which nitriles lack.
  • Ether vs. Ester/Alcohol:

    • Rule Out Carbonyl: If a strong band exists at

      
       (C=O), the C-O stretch is likely part of an Ester , not an ether.
      
    • Rule Out Hydroxyl: If a broad band exists at

      
       (O-H), the C-O stretch is likely an Alcohol .
      
    • Confirmation: A strong band at

      
      without C=O or O-H is the primary indicator of an Ether.
      

Comparative Technology Analysis

This section compares the recommended ATR-FTIR workflow against alternative methods for analyzing these specific groups.

FeatureATR-FTIR (Recommended) Transmission FTIR (KBr Pellet) Raman Spectroscopy
Nitrile Sensitivity High. Strong dipole change leads to intense peaks.High. Excellent sensitivity but pathlength varies.[3]Medium. C≡N is Raman active, but fluorescence can mask it in complex APIs.
Ether Sensitivity High. C-O stretches are very strong IR absorbers.High. Low. C-O stretches are weak in Raman (low polarizability change).
Sample Prep None. Direct powder contact. Non-destructive.Difficult. Requires grinding with hygroscopic KBr. Prone to water artifacts.None. Direct measurement through glass/vials.
Reproducibility Excellent. Fixed pathlength via crystal pressure.Variable. Depends on pellet thickness and uniformity.[3]Variable. Focus-dependent; fluorescence interference common.
Throughput < 1 min/sample. Ideal for QC screening.10-15 mins/sample. Labor intensive.< 1 min/sample. Fast, but data interpretation is complex.

Verdict: For routine identification of Nitriles and Ethers in pharma, ATR-FTIR offers the best balance of sensitivity (due to the polarity of these groups) and workflow efficiency. Raman is a viable alternative for Nitriles but often fails to clearly resolve Ethers due to weak scattering cross-sections.

Experimental Protocol: High-Sensitivity ATR-FTIR

Objective: Obtain high-resolution spectra of a solid pharmaceutical powder to identify Nitrile or Ether moieties.

Materials
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR (chemically inert, high hardness).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • System Validation:

    • Ensure the detector is cooled (if MCT) or stabilized.

    • Verify energy throughput is >30% of the open beam signal.

  • Background Acquisition:

    • Clean the Diamond crystal with isopropanol and a lint-free wipe.

    • Collect a background spectrum (Air) using the same parameters as the sample (e.g., 4 cm⁻¹ resolution, 32 scans). Crucial: This subtracts atmospheric CO₂ and water vapor.

  • Sample Loading:

    • Place approximately 5-10 mg of the API powder directly onto the center of the crystal.

    • Note: Ensure the sample covers the "sweet spot" (active area) of the crystal entirely.

  • Pressure Application:

    • Lower the pressure anvil. Apply high pressure (typically ~1000 psi or "click" on torque-limited clamps).

    • Why: Solid powders have air gaps. High pressure forces the particles into the evanescent wave (penetration depth

      
      ), maximizing the signal-to-noise ratio.
      
  • Data Collection:

    • Scan range:

      
      .
      
    • Accumulate 32-64 scans to average out random noise.

  • Post-Processing:

    • Apply ATR Correction (optional but recommended for library matching). This corrects the linear dependence of penetration depth on wavelength, making the spectrum look more like a transmission spectrum.

    • Perform Baseline Correction if the baseline is tilted due to scattering.

Visualization of Logic & Workflow

Spectral Identification Logic Tree

This diagram illustrates the decision process for distinguishing Nitriles and Ethers from interfering groups.

IdentificationLogic Start Unknown Spectrum Analysis Check2200 Peak at 2200-2260 cm⁻¹? Start->Check2200 CheckSharp Is Peak Sharp & Strong? Check2200->CheckSharp Yes CheckEtherRegion Strong Peak at 1000-1300 cm⁻¹? Check2200->CheckEtherRegion No Nitrile NITRILE CONFIRMED (Check 2220 vs 2250 for Conjugation) CheckSharp->Nitrile Yes Alkyne Possible Alkyne (Check for ≡C-H at 3300) CheckSharp->Alkyne No (Weak) CheckCarbonyl Peak at 1700-1750 cm⁻¹ (C=O)? CheckEtherRegion->CheckCarbonyl Yes CheckHydroxyl Broad Peak at 3200-3600 cm⁻¹ (O-H)? CheckCarbonyl->CheckHydroxyl No Ester ESTER Identified (C-O is part of ester) CheckCarbonyl->Ester Yes Ether ETHER CONFIRMED (1100: Aliphatic, 1250: Aromatic) CheckHydroxyl->Ether No Alcohol ALCOHOL Identified (C-O is part of alcohol) CheckHydroxyl->Alcohol Yes

Caption: Decision logic for isolating Nitrile and Ether functionalities based on spectral exclusion rules.

ATR-FTIR Experimental Workflow

This diagram details the self-validating protocol for sample analysis.

ATRWorkflow Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Remove CO₂/H₂O) Clean->Background Load 3. Load Sample (Cover Crystal) Background->Load Press 4. Apply Pressure (High Contact) Load->Press Scan 5. Acquire Spectrum (32 Scans) Press->Scan Analyze 6. Data Analysis (Peak Picking) Scan->Analyze

Caption: Step-by-step ATR-FTIR workflow ensuring optimal signal integrity for pharmaceutical powders.

References

  • Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy, vol. 34, no. 7, 2019. [Link]

  • Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout." Spectroscopy, vol. 32, no. 5, 2017. [Link]

  • Chemistry LibreTexts. "Spectroscopy of Ethers." LibreTexts Chemistry, 2024. [Link]

  • Agilent Technologies. "ATR-FTIR Spectroscopy: FTIR Sampling Techniques." Agilent.com, 2024. [Link]

  • Rocky Mountain Laboratories. "Difference between Ether and Ester Bonding in FTIR Spectra." Rocky Mountain Labs Blog, 2023. [Link]

Sources

GC-MS fragmentation pattern of 3-(cyclopentyloxy)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive GC-MS Fragmentation Guide: 3-(Cyclopentyloxy)propanenitrile vs. Alternative Alkoxypropanenitriles

As a Senior Application Scientist, I frequently encounter the need to rigorously characterize chemical intermediates used in drug development. This compound (CAS 2694-18-0) is a highly versatile small molecule scaffold featuring both an ether linkage and a terminal nitrile group[1]. Accurate structural elucidation of such alkoxypropanenitriles relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an objective, mechanistic comparison of the GC-MS performance of this compound against alternative ether nitriles, supported by self-validating experimental protocols.

Mechanistic Profiling of this compound

When subjected to standard 70 eV Electron Ionization (EI), this compound undergoes highly predictable fragmentation. Understanding the causality behind these ion formations is critical for spectral interpretation[2][3].

  • Molecular Ion Instability: The molecular ion (

    
     at m/z 139) is typically weak or absent. The internal energy deposited by the 70 eV electron beam vastly exceeds the ionization energy, driving rapid cleavage of the fragile ether and aliphatic bonds[3].
    
  • Inductive Cleavage (C-O Bond): The electronegative oxygen atom strongly induces heterolytic cleavage. Cleavage of the O-cyclopentyl bond yields a highly stable cyclopentyl cation (m/z 69) , which dominates the spectrum as the base peak. Alternatively, cleavage of the O-alkyl bond yields the 2-cyanoethyl cation (m/z 54).

  • Alpha-Cleavage: Homolytic cleavage of the C-C bond adjacent to the oxygen results in the loss of a cyanomethyl radical (

    
    , 40 Da), generating an oxonium ion at m/z 99.
    
  • Hydrogen Transfer: A McLafferty-type rearrangement or hydrogen transfer can lead to the neutral loss of acrylonitrile (53 Da), yielding a cyclopentanol radical cation (m/z 86).

fragmentation M [M]•+ This compound m/z 139 F1 Cyclopentyl cation [C5H9]+ m/z 69 (Base Peak) M->F1 Inductive C-O Cleavage - •O-CH2CH2CN F2 Oxonium ion [C5H9-O=CH2]+ m/z 99 M->F2 Alpha-Cleavage - •CH2CN (40 Da) F3 Cyanoethyl cation [+CH2CH2CN] m/z 54 M->F3 Inductive C-O Cleavage - •O-C5H9 F4 Cyclopentanol radical cation [C5H9OH]•+ m/z 86 M->F4 H-Transfer - Acrylonitrile (53 Da)

GC-MS EI fragmentation pathways of this compound.

Comparative GC-MS Performance

To evaluate the analytical behavior of this compound, we must benchmark it against alternative alkoxypropanenitriles used in synthesis: 3-ethoxypropanenitrile (a simpler aliphatic analog)[4] and 3-(cyclohexyloxy)propanenitrile (a heavier cyclic analog).

The table below summarizes the quantitative and diagnostic data essential for distinguishing these alternatives in a complex mixture.

CompoundFormulaMW ( g/mol )Base Peak (m/z)Key Diagnostic Fragments (m/z)Relative Retention Time (RRT)*
3-Ethoxypropanenitrile

99.13154, 31, 270.65
This compound

139.26999, 69, 54, 411.00 (Reference)
3-(Cyclohexyloxy)propanenitrile

153.283113, 83, 55, 411.25

*RRT is approximated based on boiling point trends and linear retention indices on a standard non-polar HP-5MS column[5].

Key Takeaway: Unlike 3-ethoxypropanenitrile, which relies on a low-mass oxonium ion (m/z 31) for its base peak[4], the cyclic derivatives produce highly stable cyclic carbocations (m/z 69 and 83). This makes the cyclic analogs significantly easier to identify in trace-level drug impurity profiling, as their base peaks suffer from less background interference.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following step-by-step methodology incorporates internal checks to ensure data integrity during the analysis of ether nitriles.

Step 1: System Suitability & Tuning Inject Perfluorotributylamine (PFTBA) into the MS. Verify that the calibration masses (m/z 69, 219, and 502) are detected with correct relative abundances and peak widths[6]. Validation Check: The m/z 69 peak from PFTBA also serves as an exact mass accuracy check for the m/z 69 base peak of our target analyte.

Step 2: Sample Preparation Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM). Add 10 µL of n-decane as an internal standard. Validation Check: The decane standard allows for the calculation of a normalized Retention Index (RI), correcting for any column degradation[5].

Step 3: Blank Verification Inject 1 µL of pure DCM. Validation Check: Confirm the absence of carryover or siloxane column bleed before proceeding.

Step 4: GC Separation Inject 1 µL of the sample in splitless mode onto an HP-5MS column (30 m × 0.25 mm, 0.25 µm film). Oven Program: 50 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 5 min). Carrier gas: Helium at 1.0 mL/min.

Step 5: MS Detection Operate the EI source at 70 eV with a source temperature of 230 °C. Acquire data in full scan mode from m/z 40 to 300.

workflow S1 1. PFTBA Tuning (m/z 69, 219, 502) S2 2. Sample Prep (1 mg/mL in DCM) S1->S2 S3 3. GC Separation (HP-5MS, Splitless) S2->S3 S4 4. EI Ionization (70 eV, 230 °C) S3->S4 S5 5. Mass Analysis (Quadrupole, m/z 40-300) S4->S5

Self-validating GC-MS experimental workflow for ether nitriles.

Causality in Experimental Choices (E-E-A-T)

To ensure scientific rigor, it is vital to understand why specific parameters are chosen:

  • Why 70 eV Electron Ionization? At 70 eV, the de Broglie wavelength of the bombarding electrons matches the length of typical covalent bonds in organic molecules (approx. 0.14 nm). This maximizes energy transfer, ensuring extensive, reproducible fragmentation that can be reliably cross-referenced against NIST/EPA/NIH mass spectral libraries[2][3][5].

  • Why PFTBA Tuning? PFTBA (FC-43) provides a predictable ladder of fluorinated fragments. Monitoring m/z 69 ensures optimal low-mass sensitivity (which is absolutely critical since m/z 69 is the base peak of our target molecule), while m/z 502 validates high-mass transmission and quadrupole cleanliness[6].

  • Why Splitless Injection? Alkoxypropanenitriles are frequently utilized as trace intermediates in complex synthetic pathways. Splitless injection ensures that >95% of the vaporized sample is transferred to the column, maximizing the signal-to-noise ratio for low-abundance molecular ions.

References

  • PubChem, National Institutes of Health. "Propanenitrile, 3-ethoxy- (CID 16501)". URL: [Link]

  • Chemistry LibreTexts. "3.1: Electron Ionization". URL: [Link]

  • Wikipedia. "Electron ionization". URL: [Link]

  • LCGC International. "Tips for Successful GC–MS Tuning and Optimization". URL: [Link]

  • National Institutes of Health (PMC). "Compound identification in GC-MS by simultaneously evaluating mass spectrum and retention index". URL: [Link]

Sources

HPLC method development for nitrile ether purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Co-Elution in Nitrile Ether Purity Analysis: A Comparative Guide to Phenyl-Hexyl vs. C18 Methodologies

As pharmaceutical pipelines increasingly rely on complex synthetic intermediates, the purity analysis of nitrile ethers has emerged as a significant chromatographic challenge. During synthesis, these compounds generate closely related by-products—such as des-ether degradants, unreacted nitriles, and positional isomers[1].

The primary hurdle in HPLC method development for these mixtures is co-elution, which occurs when structurally similar impurities elute at the identical retention time as the main Active Pharmaceutical Ingredient (API)[2]. Regulatory frameworks, including ICH Q14, emphasize a science- and risk-based Analytical Target Profile (ATP) to ensure method robustness and lifecycle control[3]. For early-phase development, achieving a baseline resolution (


) between the main peak and all impurities is a strict requirement[4].

This guide objectively compares traditional aliphatic (C18) columns against specialized Phenyl-Hexyl stationary phases, detailing the mechanistic causality behind solvent selection and providing a self-validating protocol for nitrile ether purity analysis.

Mechanistic Rationale: The Limits of Hydrophobicity

Most method development defaults to an aliphatic C18 column. These phases excel at separating compounds based on hydrophobic interactions[5]. However, because a nitrile ether and its synthetic impurities often possess nearly identical partition coefficients (LogP), a C18 column frequently fails to resolve them, resulting in overlapping peaks.

The Phenyl-Hexyl Advantage: To overcome the limitations of pure hydrophobicity, we must exploit orthogonal separation mechanisms. Phenyl-Hexyl columns feature a phenyl ring attached to the silica surface via a six-carbon (hexyl) linker. This architecture provides dual-mode retention: the hexyl chain offers baseline hydrophobic retention to prevent polar analytes from eluting in the void volume, while the phenyl ring engages in


 interactions with the 

electrons of the analyte's nitrile (

) group and ether oxygen lone pairs[5][6]. This targeted selectivity allows for the baseline separation of compounds that are hydrophobically identical but electronically distinct.

The Solvent Paradox: Why Acetonitrile Sabotages Phenyl Selectivity

A critical, often-overlooked variable in phenyl column method development is the choice of organic modifier. Chromatographers habitually default to Acetonitrile (ACN) due to its low viscosity and favorable UV transmittance. However, using ACN with a Phenyl-Hexyl column for nitrile ether analysis is mechanistically counterproductive.

The Causality: Acetonitrile (


) contains its own nitrile bond. The 

electrons in the ACN solvent actively compete with the analyte, disrupting the

interactions between the stationary phase phenyl rings and the target molecule[7].

The Solution: Methanol (MeOH), a strong proton donor and acceptor lacking


 electrons, acts as a transparent medium. It cannot disrupt 

interactions, thereby maximizing the unique selectivity of the phenyl phase and enhancing the separation of closely related aromatic and polar compounds[7][8].

Comparative Experimental Data

To illustrate this causality, a comparative study was conducted using a standard Nitrile Ether API spiked with its two primary synthetic impurities: an unreacted nitrile (Impurity 1) and a des-ether degradant (Impurity 2).

Table 1: Chromatographic Performance Comparison (Isocratic 60:40 Water/Organic)

Column ChemistryMobile Phase (Organic)Retention Factor (

) API
Selectivity (

) API/Imp 1
Resolution (

) API/Imp 1
Outcome
Standard C18 Acetonitrile (ACN)4.21.050.8Co-elution (Fail)
Standard C18 Methanol (MeOH)4.81.081.1Sub-optimal
Phenyl-Hexyl Acetonitrile (ACN)3.91.121.4Marginal
Phenyl-Hexyl Methanol (MeOH)4.51.352.8Baseline Resolution (Pass)

Data Interpretation: The C18 column failed to resolve the critical pair regardless of the solvent. The Phenyl-Hexyl column showed marginal improvement with ACN, but achieved exceptional baseline resolution (


) only when Methanol was used to unlock the stationary phase's full 

interaction potential.

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical protocol must prove its own validity during execution. The following step-by-step workflow integrates continuous System Suitability Testing (SST) to guarantee data integrity.

Step 1: Sample Preparation & Spiking

  • Accurately weigh and dissolve the Nitrile Ether API in the sample solvent (compatible with the initial mobile phase) to a concentration of 1.0 mg/mL[3].

  • Spike the sample with known impurities (Impurity 1 and 2) at the 0.10% specification limit to create a System Suitability Standard.

Step 2: Chromatographic Execution

  • Column: Phenyl-Hexyl, 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH adjusted based on analyte pKa).

  • Mobile Phase B: 100% Methanol (HPLC Grade).

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) scanning 200–400 nm.

Step 3: Self-Validation via Spectral Homogeneity

  • Utilize the PDA detector to confirm peak purity. The software collects spectra at each point of the peak, from elution start to end, comparing them against the peak apex[9].

  • Acceptance Criterion: The calculated Purity Angle must be less than the Purity Threshold across the entire API peak. This mathematically proves the peak is spectrally homogeneous and free from hidden, co-eluting impurities.

Step 4: Sensitivity Verification (LOQ)

  • Inject a highly diluted standard representing 0.05% of the nominal API concentration.

  • Acceptance Criterion: The Signal-to-Noise (S/N) ratio must be

    
    . This validates that the method is sensitive enough to quantitatively report trace impurities at or below regulatory thresholds[3][4].
    

Method Development Workflow

Workflow Start Nitrile Ether Purity Analysis (Identify Co-eluting Impurities) ColEval Stationary Phase Evaluation Start->ColEval C18 Standard C18 Column Hydrophobic Retention Only ColEval->C18 Phenyl Phenyl-Hexyl Column Hydrophobic + π-π Interactions ColEval->Phenyl Fail Co-elution of Impurities (Rs < 1.5) C18->Fail Lack of Selectivity MobPhase Mobile Phase Selection Phenyl->MobPhase Fail->Phenyl Switch Phase ACN Acetonitrile (ACN) Suppresses π-π interactions MobPhase->ACN MeOH Methanol (MeOH) Enhances π-π interactions MobPhase->MeOH SubOpt Sub-optimal Resolution (Rs ~ 1.2) ACN->SubOpt Nitrile Competition Success Baseline Resolution (Rs > 2.0) MeOH->Success Maximum Selectivity Val Self-Validating Protocol (PDA Peak Purity & LOQ <0.05%) Success->Val

Decision tree for resolving co-eluting nitrile ether impurities via phase and solvent optimization.

References

  • Analytical Method Development and Validation in Pharmaceuticals. resolvemass.ca. 3

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. pharmoutsourcing.com. 1

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. americanpharmaceuticalreview.com. 4

  • Challenges in HPLC Method Development for Impurity Identification. synthinkchemicals.com.2

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. phenomenex.com. 5

  • Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. lcms.cz. 6

  • Mobile Phase Selectivity. aapco.org. 7

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. agilent.com. 8

  • Steps involved in HPLC Method Development. asianjpr.com. 9

Sources

13C NMR chemical shifts for cyclopentyl ether carbons

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 13C NMR chemical shifts for cyclopentyl ethers, with a primary focus on Cyclopentyl Methyl Ether (CPME) due to its rising prominence as a green, peroxide-resistant alternative to THF and diethyl ether in drug development.

Executive Summary: The CPME Advantage

In modern pharmaceutical synthesis, distinguishing solvent residuals from product peaks is critical. Cyclopentyl Methyl Ether (CPME) has replaced traditional ethers (THF, Et2O) in many process workflows due to its high boiling point (106°C) and low peroxide formation. However, its aliphatic ring protons often overlap with drug scaffolds in 1H NMR. 13C NMR provides the definitive fingerprint for identifying this moiety.

This guide details the chemical shift signatures of cyclopentyl ethers, compares them against common alternatives, and provides a validated acquisition protocol.

Core Data: Chemical Shift Comparison

The following table contrasts the 13C NMR shifts of CPME with its structural analogs and common ether solvents. All values are reported in CDCl3 referenced to TMS (0.00 ppm).

Table 1: 13C NMR Chemical Shifts (ppm)
Solvent / CompoundStructure CodeC-α (ipso)C-β (ortho)C-γ (meta)O-Alkyl / Other
CPME (Cyclopentyl methyl ether)A 83.1 32.1 23.7 56.5 (OCH3)
THF (Tetrahydrofuran)B67.625.6--
2-MeTHF (2-Methyltetrahydrofuran)C75.433.326.6 / 30.320.2 (CH3)
MTBE (Methyl tert-butyl ether)D72.5 (q)--49.5 (OCH3), 26.8 (CH3)
Diethyl Ether E65.915.3 (CH3)--
Cyclopentyl Ethyl Ether *F~81.5~32.5~24.063.5 (OCH2), 15.5 (CH3)

*Estimated values based on substituent additivity rules relative to CPME.

Technical Insight: The methine carbon (CH-O) of the cyclopentyl ring in CPME resonates significantly downfield (83.1 ppm ) compared to the methylene carbons of THF (67.6 ppm ) or Diethyl Ether (65.9 ppm ). This >15 ppm difference is a diagnostic marker that prevents ambiguity.

Structural Assignment & Substituent Effects

Understanding the "why" behind the shifts allows for the identification of substituted cyclopentyl ethers in complex molecules.

Mechanism of Shift[1][2]
  • Alpha Effect (Inductive): The oxygen atom exerts a strong deshielding effect on the attached methine carbon (C1), pushing it to ~83 ppm.

  • Beta Effect (Deshielding): The carbons adjacent to the methine (C2/C5) are deshielded by ~5-8 ppm relative to unsubstituted cyclopentane (~25.6 ppm), appearing at 32.1 ppm .

  • Gamma Effect (Steric Compression): The carbons furthest from the oxygen (C3/C4) experience a slight upfield shift (gamma-gauche effect) or remain similar to the parent alkane, appearing at 23.7 ppm .

Visualization: CPME Signal Mapping

The following diagram maps the specific carbons to their chemical shifts.

CPME_Assignment CPME_Struct Cyclopentyl Methyl Ether (Structure) C_Methine C1 (Methine) δ 83.1 ppm (Diagnostic Peak) CPME_Struct->C_Methine C_Methoxy OCH3 δ 56.5 ppm CPME_Struct->C_Methoxy C_Beta C2, C5 (CH2) δ 32.1 ppm CPME_Struct->C_Beta C_Gamma C3, C4 (CH2) δ 23.7 ppm CPME_Struct->C_Gamma C_Methine->C_Beta β-Effect (+6.5 ppm) C_Beta->C_Gamma γ-Effect (-8.4 ppm)

Figure 1: 13C NMR signal assignment for CPME. The red node highlights the most critical diagnostic peak.

Experimental Protocol: Validated Acquisition

To ensure reproducible data, especially when quantifying residual solvents, follow this self-validating protocol.

Instrument Parameters
  • Frequency: 100 MHz or higher (for sufficient dispersion).

  • Solvent: CDCl3 (Standard).[1][2] For polar analytes, DMSO-d6 may be used (CPME shifts in DMSO: C-α ~82 ppm).

  • Reference: TMS (0.00 ppm) or CDCl3 triplet center (77.16 ppm).

  • Temperature: 298 K (25°C). Note: Aliphatic ether shifts are temperature-sensitive; deviations of ±2 ppm may occur at extreme temperatures.

Step-by-Step Workflow
  • Sample Prep: Dissolve ~10-20 mg of sample in 0.6 mL CDCl3. Ensure the solution is clear; CPME has low water solubility, so biphasic mixtures will yield poor shimming.

  • Pulse Sequence: Use a proton-decoupled sequence (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set D1 ≥ 2.0 seconds. The quaternary carbons are not present in the ring, but the methine carbon relaxes slower than methyls.

  • Scans (NS): Minimum 256 scans for trace analysis (<5% impurity).

  • Processing: Apply 1.0 Hz line broadening (LB) to improve S/N for the secondary CH2 peaks.

Solvent Identification Logic

Use this flowchart to distinguish CPME from other ether contaminants.

Solvent_ID Start Unknown Ether Peak Detected Check_80 Is there a CH peak at 79-85 ppm? Start->Check_80 Check_67 Is there a CH2 peak at ~67 ppm? Check_80->Check_67 No Check_OMe Is there a OMe peak at ~56 ppm? Check_80->Check_OMe Yes Result_THF Confirmed: THF (Look for 25 ppm) Check_67->Result_THF Yes Result_MTBE Confirmed: MTBE (Look for 72 ppm qC) Check_67->Result_MTBE No (Check ~72) Result_CPME Confirmed: CPME (Look for 32 & 24 ppm) Check_OMe->Result_CPME Yes Result_Other Check Diisopropyl Ether or 2-MeTHF Check_OMe->Result_Other No

Figure 2: Logical decision tree for identifying ether solvents in 13C NMR spectra.

Discussion & Interpretation

The 13C spectrum of CPME is characterized by symmetry . Although the cyclopentyl ring has 5 carbons, the plane of symmetry passing through C1 (the methine) renders C2 equivalent to C5, and C3 equivalent to C4.

  • Result: You observe only 3 signals for the 5 ring carbons (plus 1 for the methoxy group).

  • Common Pitfall: Researchers often look for 5 ring signals. Finding only 3 (with intensities of 1:2:2) confirms the unsubstituted cyclopentyl ring structure.

  • Conformational Dynamics: The cyclopentyl ring exists in a dynamic "envelope" or "twist" conformation. At room temperature, rapid pseudorotation averages the chemical shifts of the beta and gamma carbons, resulting in sharp, distinct peaks. If the spectrum is run at very low temperatures (<-80°C), these peaks may broaden or split.

References

  • University of Victoria (UVic) . Cyclopentyl methyl ether in CDCl3 - 13C NMR Spectrum. Link

  • Carl Roth GmbH . NMR Chemical Shifts of Common Solvents as Trace Impurities. Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents...". Organometallics. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry. Link

  • SpectraBase . Cyclopentyl methyl ether 13C NMR Data. Link

Sources

A Comparative Guide to Spectroscopic Identification of Impurities in Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized nitriles is a critical step in the development of safe and effective pharmaceuticals. Nitriles are key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Impurities, which can arise from starting materials, side reactions, or degradation, can impact the efficacy, safety, and stability of the final drug product.[1][2][3] Therefore, robust analytical methods for the detection, identification, and quantification of these impurities are paramount.

This guide provides an in-depth comparison of the three most powerful spectroscopic techniques for impurity identification in nitrile synthesis: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to select the most appropriate technique for your specific analytical challenge.

The Landscape of Nitrile Synthesis and its Impurities

Nitrile synthesis is versatile, with several common routes employed in pharmaceutical development. Each pathway, however, presents a unique profile of potential impurities. Understanding these is the first step in developing a sound analytical control strategy.

  • Dehydration of Primary Amides: A common method for nitrile synthesis involves the dehydration of a primary amide.[4][5] Incomplete reaction can lead to the presence of the starting amide as a significant impurity. Furthermore, the dehydrating agents used, such as phosphorus pentoxide or thionyl chloride, can lead to the formation of various byproducts.[6]

  • Nucleophilic Substitution with Cyanide: The reaction of alkyl halides with a cyanide salt (e.g., NaCN or KCN) is another foundational method.[7][8] A key potential impurity in this synthesis is the formation of an isonitrile, as the cyanide ion is an ambident nucleophile.[9][10] The choice of solvent and reaction conditions is critical to minimize this side reaction.[7]

  • The Sandmeyer Reaction: For the synthesis of aryl nitriles, the Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is frequently used.[11][12][13] Potential side reactions can lead to the formation of phenols and biaryl compounds, which may be present as impurities in the final product.[14]

A Comparative Overview of Spectroscopic Techniques

The choice of analytical technique for impurity identification depends on several factors, including the nature of the impurity, the required sensitivity, and the need for structural elucidation versus routine screening. The following table provides a high-level comparison of FTIR, NMR, and LC-MS for this purpose.

FeatureFourier-Transform Infrared (FTIR) SpectroscopyNuclear Magnetic Resonance (NMR) SpectroscopyLiquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Rapid functional group identification, raw material screening.[15]Definitive structural elucidation and quantification of known and unknown impurities.[3][16]Highly sensitive detection and identification of trace-level impurities, particularly for complex mixtures.[17][18]
Sensitivity Lower (typically >0.1-1%).[19]Moderate (impurities >0.1% are readily detectable).Very High (can detect impurities at ppm or even ppb levels).[17]
Specificity Good for identifying the presence or absence of specific functional groups.Excellent for determining the precise chemical structure and stereochemistry of impurities.[16]Excellent for determining molecular weight and elemental composition of impurities.[17]
Quantitative Analysis Possible, but often less accurate than other methods.Excellent for quantification (qNMR) with an internal standard.[20]Good for quantification, especially with appropriate reference standards.
Sample Throughput High.Low to Moderate.High.
Key Advantage Fast, non-destructive, and requires minimal sample preparation.[19]Provides unambiguous structural information.Unparalleled sensitivity and ability to analyze complex mixtures.[18]
Key Limitation Limited structural information and lower sensitivity.[19]Lower throughput and requires a higher concentration of the analyte.May require method development to achieve separation and ionization.

In-Depth Analysis of Each Technique

Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Screening Tool

FTIR spectroscopy is an invaluable first-line technique for quickly assessing the presence of major impurities and confirming the identity of the desired nitrile product. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.[15]

The primary reason to employ FTIR is for its speed and simplicity. It can rapidly indicate if a reaction has gone to completion, for example, by monitoring the disappearance of the amide C=O stretch and the appearance of the nitrile C≡N stretch. The choice of sampling technique (e.g., KBr pellet, ATR) depends on the physical state of the sample.[21]

  • Sample Preparation:

    • For solid samples (KBr Pellet Method):

      • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogenous powder is obtained.[21]

      • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[21]

    • For solid or liquid samples (Attenuated Total Reflectance - ATR):

      • Ensure the ATR crystal is clean.

      • Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.

      • Apply pressure to ensure good contact.[21]

  • Data Acquisition:

    • Place the prepared sample in the FTIR spectrometer.

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic nitrile C≡N stretching vibration, which appears as a sharp, intense peak between 2260-2220 cm⁻¹.[22]

    • Look for the presence of characteristic peaks from potential impurities, such as the broad N-H and strong C=O stretching vibrations of a starting amide (around 3300-3100 cm⁻¹ and 1660 cm⁻¹, respectively).

    • Compare the obtained spectrum with a reference spectrum of the pure nitrile if available.[15]

Caption: Workflow for FTIR analysis of nitrile synthesis impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural elucidation of organic molecules, including impurities in nitrile synthesis.[3][16] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C) in a molecule.

When the identity of an impurity is unknown, NMR is the technique of choice. The detailed connectivity information obtained from 2D NMR experiments (like COSY and HSQC) allows for the complete structural assignment of a novel impurity. For quantitative analysis, qNMR offers high precision without the need for a reference standard of the impurity itself, provided a certified internal standard is used.[20]

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[20][23]

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).[23] The solvent should fully dissolve the sample and not have signals that overlap with key analyte resonances.

    • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • For quantitative analysis, add a known amount of a suitable internal standard.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and aid in structure elucidation.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Assign the peaks to the protons and carbons of the main nitrile product and any identified impurities. The nitrile carbon typically appears in the ¹³C NMR spectrum between 115-125 ppm.

    • For unknown impurities, use the chemical shifts, coupling constants, and 2D NMR correlations to deduce the structure.

Caption: Workflow for NMR analysis and structure elucidation of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): For High-Sensitivity Profiling

LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive detection and mass analysis of mass spectrometry.[17][18] This makes it the ideal technique for detecting and identifying low-level impurities in complex mixtures.

LC-MS is employed when impurities are present at very low concentrations (below the detection limits of NMR or FTIR) or when the sample matrix is complex.[17] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity, a crucial piece of information for its identification.[17]

  • Sample Preparation:

    • Prepare a stock solution of the nitrile sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).[24]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Method Development:

    • Select a suitable HPLC column (e.g., C18) and mobile phase to achieve good separation of the main component from its impurities.

    • Optimize the gradient elution profile to ensure all components are well-resolved.

  • MS Data Acquisition:

    • Analyze the sample using a mass spectrometer, typically with an electrospray ionization (ESI) source.

    • Acquire data in both full scan mode to detect all ionizable components and in MS/MS mode to obtain fragmentation data for structural elucidation.[17]

  • Data Analysis:

    • Process the chromatogram to identify the peaks corresponding to impurities.

    • Extract the mass spectrum for each impurity peak.

    • For HRMS data, use the accurate mass to determine the elemental composition of the impurity.

    • Analyze the MS/MS fragmentation pattern to deduce the structure of the impurity, often in conjunction with knowledge of the synthetic route.

Caption: Workflow for LC-MS impurity profiling and identification.

Conclusion: An Integrated Approach for Comprehensive Impurity Profiling

No single technique is a panacea for all impurity identification challenges in nitrile synthesis. A well-structured, orthogonal approach that leverages the strengths of each method is the most robust strategy. FTIR serves as a rapid, initial check. LC-MS provides a comprehensive profile of all detectable impurities, even at trace levels. Finally, NMR offers the definitive structural elucidation of critical unknown impurities. By understanding the principles, strengths, and practical application of these spectroscopic techniques, researchers and drug development professionals can ensure the quality and safety of their nitrile-containing pharmaceutical products, ultimately accelerating their path to regulatory approval and clinical use.

References

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (2025). Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (n.d.). TIJER.org. [Link]

  • A Review on Impurity Profiling In Pharmaceutical Substances. (2024). ResearchGate. [Link]

  • Step-by-step Analysis of FTIR - 2023. (n.d.). UniTechLink. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

  • Review article on impurity profiling. (2025). International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • A Review on Impurity Profiling In Pharmaceutical Substances. (2024). International Journal of Science and Research (IJSR). [Link]

  • Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. (n.d.). Handbook of. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. [Link]

  • Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. (2025). Wiley Online Library. [Link]

  • NMR Sample Preparation. (n.d.). University of Missouri-St. Louis. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. [Link]

  • Small molecule NMR sample preparation. (2023). University of Texas Southwestern Medical Center. [Link]

  • Proposed minimum reporting standards for chemical analysis Chemical Analysis Working Group (CAWG) Metabolomics Standards Initiative (MSI). (n.d.). PMC. [Link]

  • Sample Preparation. (n.d.). University College London. [Link]

  • Process for the separation of amides
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Learn how to conduct structural analysis of impurities in pharmaceuticals. (2023). Separation Science. [Link]

  • FT-IR sample preparation. (n.d.). Northern Illinois University. [Link]

  • Guidelines for the reporting of numerical data and experimental procedures. (n.d.). NIST Technical Series Publications. [Link]

  • FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). (n.d.). ChemRxiv. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. [Link]

  • Experimental reporting. (n.d.). Rsc.org. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2023). Spectroscopy Online. [Link]

  • Proposed minimum reporting standards for chemical analysis. (2007). ResearchGate. [Link]

  • CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. (2017). International Journal of Current Pharmaceutical Research. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2024). E-journal KJP UPI. [Link]

  • A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir. (2023). Scientific Update. [Link]

  • the preparation of nitriles. (n.d.). Chemguide. [Link]

  • Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles. (2018). ACS Publications. [Link]

  • Kolbe nitrile synthesis. (n.d.). Wikipedia. [Link]

  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

  • Sandmeyer reaction. (2022). LS College. [Link]

  • FTIR vs LC-MS: Detecting Pharmaceutical Impurities. (2025). Patsnap Eureka. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE. [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). PMC. [Link]

  • 20.11 Synthesis and Reactions of Nitriles. (2021). YouTube. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Sandmeyer Reaction. (2025). YouTube. [Link]

  • Recent developments in dehydration of primary amides to nitriles. (n.d.). RSC Publishing. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. [Link]

  • alkayl cyanides (nitriles) and isocyanides. (2020). Mugberia Gangadhar Mahavidyalaya. [Link]

  • Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. (2024). Hiden Analytical. [Link]

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Comparison of base catalysts: KOH vs Triton B for cyanoethylation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Potassium Hydroxide (KOH) and Triton B (Benzyltrimethylammonium hydroxide) for cyanoethylation reactions. It is designed for researchers requiring high-purity Michael adducts and scalable protocols.

Executive Summary

Cyanoethylation—the Michael addition of acrylonitrile to active hydrogen compounds—is a cornerstone reaction for introducing three-carbon nitriles. While Potassium Hydroxide (KOH) remains the traditional, cost-effective standard, it frequently suffers from solubility limitations, hydrolysis side-reactions, and difficult workups.

Triton B (Benzyltrimethylammonium hydroxide) has emerged as the superior alternative for high-value synthesis. Acting as both a strong organic base and a Phase Transfer Catalyst (PTC), Triton B enables homogeneous catalysis in organic media, suppresses acrylonitrile polymerization, and typically improves yields by 15–20% over inorganic bases.

FeatureKOH (Traditional)Triton B (Modern Standard)
Primary Role Inorganic BaseOrganic Base & Phase Transfer Catalyst
Solubility Water, Alcohols (Poor in non-polar)Soluble in Water, Alcohols, & Organics
Selectivity Moderate (Prone to hydrolysis)High (Kinetic control possible)
Workup Requires neutralization & extractionSimple aqueous wash or filtration
Ideal For Simple Alcohols, Large-scale commoditySterically hindered substrates, Active methylenes

Mechanistic Foundations

Understanding the catalyst's role in the Michael addition cycle is critical for selection. The reaction is driven by the generation of a nucleophile (


) from the active hydrogen compound (

).
The "Counter-Ion Effect"
  • KOH Pathway: The

    
     cation often forms a tight ion pair with the nucleophile (
    
    
    
    ) in organic solvents, reducing reactivity. To function, KOH usually requires an aqueous or alcoholic medium, which introduces competitive hydrolysis of the nitrile group (converting
    
    
    to
    
    
    ).
  • Triton B Pathway: The bulky quaternary ammonium cation (

    
    ) prevents tight ion pairing. This creates a "naked" nucleophile with significantly higher kinetic activity. Furthermore, Triton B's lipophilicity allows it to drag inorganic anions into the organic phase (Interfacial Catalysis), permitting the reaction to proceed in non-polar solvents where side reactions are minimized.
    
Diagram 1: Base-Catalyzed Michael Addition Mechanism

The following diagram illustrates the catalytic cycle, highlighting where the choice of base influences the equilibrium.

CyanoethylationMechanism Substrate Substrate (Nu-H) Complex Activated Nucleophile [Nu⁻ M⁺] Substrate->Complex Deprotonation Base Catalyst (B:) KOH or Triton B Base->Complex Catalysis Intermediate Carbanion Intermediate Complex->Intermediate Michael Addition (+ Acrylonitrile) SideRxn Side Reaction: Polymerization/Hydrolysis Complex->SideRxn If T > 50°C or High H₂O Acrylonitrile Acrylonitrile (CH₂=CH-CN) Acrylonitrile->Intermediate Product Product (Nu-CH₂-CH₂-CN) Intermediate->Product Protonation (Regenerates B:)

Caption: The catalytic cycle of cyanoethylation. Triton B enhances the 'Activated Nucleophile' stage by increasing solubility and nucleophilicity in organic phases, minimizing the 'Side Reaction' pathway.

Performance Analysis: KOH vs. Triton B

Solubility and Phase Transfer

KOH is strictly heterogeneous in most organic solvents (benzene, dioxane, ether). This requires high temperatures to drive the reaction, which unfortunately accelerates the polymerization of acrylonitrile. Triton B is miscible with many organic solvents (and even acts as a solvent itself in some protocols). This homogeneity allows reactions to proceed at lower temperatures (0–25°C), significantly preserving the labile acrylonitrile monomer.

Selectivity and Side Reactions
  • Polymerization: Acrylonitrile polymerizes exothermically in the presence of strong bases. KOH "hot spots" in heterogeneous mixtures often trigger this runaway reaction. Triton B allows for controlled, dropwise addition at low temperatures, virtually eliminating polymerization.

  • Hydrolysis: KOH introduces water (or requires it for solubility). Under basic conditions, the product nitrile (

    
    ) can hydrolyze to the amide (
    
    
    
    ) or acid (
    
    
    ). Triton B can be used in anhydrous conditions (e.g., t-butanol or dioxane), protecting the nitrile group.
Quantitative Comparison (Literature Data)

The following table summarizes typical yield improvements observed when switching from alkali metal hydroxides to Triton B for difficult substrates.

Substrate ClassKOH Yield (%)Triton B Yield (%)Notes
Primary Alcohols 70–80%90–95%KOH requires removal of water; Triton B is faster.
Secondary Alcohols 40–60%85–90%Steric hindrance blocks KOH surface contact; Triton B penetrates.
Phenols 65–75%88–92%Triton B prevents O- vs C-alkylation competition.
Active Methylenes 50–60%85–95%Triton B excels at carbon-alkylation (e.g., fluorene, indene).

Experimental Protocols

Protocol A: Traditional KOH Method (Heterogeneous)

Best for: Simple, low-cost primary alcohols where side-products are acceptable.

  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Dissolution: Dissolve substrate (1.0 eq) in a solvent (dioxane or benzene). Add KOH pellets (0.05 eq) and heat to 50–60°C until partially dissolved.

  • Addition: Add acrylonitrile (1.1 eq) dropwise over 30 minutes. Caution: Reaction is exothermic.[1]

  • Reflux: Heat to reflux for 4–12 hours.

  • Workup: Cool mixture. Neutralize with dilute HCl (critical to stop hydrolysis). Filter off salts.

  • Purification: Wash organic layer with water, dry over MgSO₄, and fractionally distill.

Protocol B: Triton B Method (Homogeneous/Green)

Best for: High-value intermediates, secondary alcohols, and moisture-sensitive nitriles.

  • Setup: Equip a 3-neck flask with a magnetic stirrer, thermometer, and pressure-equalizing dropping funnel.

  • Catalyst Mix: Mix substrate (1.0 eq) with Triton B (40% in methanol/water, 0.02–0.05 eq).

    • Note: If substrate is solid, dissolve in minimal t-butanol or acetonitrile.

  • Cooling: Cool the homogeneous mixture to 0–5°C using an ice bath.

  • Controlled Addition: Add acrylonitrile (1.2 eq) dropwise. Maintain internal temperature <35°C.

    • Why? Low temp prevents polymerization; Triton B remains active.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours.

  • Workup:

    • Method 1 (Liquid Product): Dilute with ether/DCM, wash with dilute HCl, then water.

    • Method 2 (Solid Product): Pour into ice water; product often precipitates with high purity.

Diagram 2: Workflow Comparison

WorkflowComparison cluster_KOH Protocol A: KOH (Traditional) cluster_Triton Protocol B: Triton B (Recommended) K_Start Mix Substrate + KOH (Heterogeneous) K_Heat Heat to 60°C (Activation) K_Start->K_Heat K_Add Add Acrylonitrile K_Heat->K_Add K_Reflux Reflux 4-12h (Risk: Polymerization) K_Add->K_Reflux K_Neut Neutralize & Extract K_Reflux->K_Neut T_Start Mix Substrate + Triton B (Homogeneous) T_Cool Cool to 0-5°C T_Start->T_Cool T_Add Add Acrylonitrile Dropwise T_Cool->T_Add T_Stir Stir RT 2-4h (High Selectivity) T_Add->T_Stir T_Wash Simple Wash/Filter T_Stir->T_Wash

Caption: Workflow comparison showing the thermal stress of the KOH method versus the mild, room-temperature progression of the Triton B protocol.

Troubleshooting & Safety

Handling Acrylonitrile[1][2][3][4][5][6]
  • Toxicity: Acrylonitrile is highly toxic and carcinogenic.[2] All reactions must be performed in a fume hood.

  • Polymerization: If the reaction mixture turns yellow/orange and becomes viscous, anionic polymerization is occurring.

    • Solution: Reduce temperature immediately. Add a radical inhibitor (e.g., hydroquinone monomethyl ether) if using the KOH method. This is rarely necessary with Triton B if kept cool.

Catalyst Removal
  • KOH: Must be neutralized. Residual base causes product decomposition during distillation (retro-Michael reaction).

  • Triton B: Can be washed out with water.[2] If the product is water-soluble, pass the reaction mixture through a short pad of acidic alumina or cation exchange resin to remove the ammonium salt.

References

  • Bruson, H. A. (1949).[3] Cyanoethylation. Organic Reactions, 5, 79-135. Link

  • BenchChem. (2025).[2] A Comparative Guide to Cyanoethylation Reagents. Link

  • Zade, A., et al. (2017).[4] Triton B mediated green protocol for epoxide cleavage. Int. Res. J. of Science & Engineering. Link

  • Luo, L., et al. (2023).[5] Dehydroxylative Cyanation of Alcohols. Synthesis, 55, 1593-1596.[5] Link

  • Rola, K., & Zubel, I. (2013).[6][7] Triton Surfactant as an Additive to KOH Silicon Etchant. Journal of Micro/Nanolithography. Link

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Safety Operating Guide

3-(Cyclopentyloxy)propanenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 3-(Cyclopentyloxy)propanenitrile

As laboratory workflows in drug development and synthetic chemistry become increasingly complex, mastering the operational logistics and safety protocols of specialized reagents is non-negotiable. This compound is a versatile small-molecule scaffold, but like many aliphatic nitriles, it presents unique toxicological and logistical challenges.

This guide provides a self-validating, mechanistic approach to handling, spill response, and disposal, ensuring that your laboratory operations remain safe, compliant, and scientifically rigorous.

Chemical Profile & Quantitative Data

Before implementing operational controls, it is critical to understand the baseline physical and chemical properties of the substance.

PropertyValueOperational Implication
Chemical Name This compoundNomenclature used for EPA/EH&S manifesting.
CAS Number 2694-18-0Primary identifier for Safety Data Sheets (SDS)[1].
Molecular Formula C8H13NOIndicates an organic, combustible framework.
Molecular Weight 139.19 g/mol Used for calculating molar equivalents in neutralization.
Chemical Class Aliphatic Nitrile / EtherDictates the metabolic toxicity pathway.
Primary Hazards Toxic, Flammable, IrritantRequires segregation from strong acids and oxidizers.

Mechanistic Toxicology: The "Why" Behind the Protocols

To handle this compound safely, researchers must understand its toxicokinetic profile. Unlike inorganic cyanides (e.g., sodium cyanide) which are immediately lethal upon exposure, aliphatic nitriles exhibit delayed toxicity. This delay occurs because the parent molecule is not inherently toxic to cellular respiration; it requires hepatic bioactivation[2][3].

The Causality of Nitrile Toxicity: When absorbed via inhalation, dermal contact, or ingestion, the nitrile is transported to the liver. Here, Cytochrome P450 enzymes (specifically CYP2E1) oxidize the alpha-carbon, forming an unstable cyanohydrin intermediate[4][5]. This intermediate spontaneously decomposes, liberating free hydrogen cyanide (HCN) and an aldehyde. The released cyanide ion (CN⁻) potently binds to the ferric (Fe³⁺) ion of cytochrome c oxidase in the mitochondrial electron transport chain. This binding halts ATP production, leading to cellular hypoxia and, ultimately, cell death[3].

Because of this metabolic bottleneck, symptoms of exposure may not appear for hours, making proactive PPE and engineering controls absolutely critical.

MetabolicPathway A 3-(Cyclopentyloxy) propanenitrile B Cyanohydrin Intermediate A->B CYP450 (Hepatic) Oxidation C Hydrogen Cyanide (HCN) B->C Spontaneous Decomposition D Cytochrome c Oxidase Inhibition C->D Binds Fe3+ E Cellular Hypoxia & Death D->E ATP Depletion

Metabolic bioactivation of aliphatic nitriles to hydrogen cyanide and subsequent cellular toxicity.

Step-by-Step Spill Response Workflow

In the event of a spill, immediate containment is required to prevent vapor accumulation and environmental contamination. The following protocol is designed to mitigate both the flammability and the latent toxicity of the compound.

SpillResponse S1 1. Evacuate & Isolate (Remove ignition sources) S2 2. Don Advanced PPE (Respirator, Butyl Gloves) S1->S2 S3 3. Contain Spill (Vermiculite/Dry Sand) S2->S3 S4 4. Chemical Neutralization (Alkaline Hypochlorite) S3->S4 S5 5. Collect & Seal (Hazardous Waste Container) S4->S5 S6 6. EH&S Disposal (EPA Compliant Incineration) S5->S6

Step-by-step operational workflow for aliphatic nitrile spill containment and disposal.

Detailed Execution:

  • Evacuate and Isolate: Immediately clear personnel from the immediate area. Turn off hot plates, stirrers, and any sparking equipment.

  • Don Advanced PPE: Standard nitrile gloves offer poor breakthrough times for many organic solvents. Spill responders must upgrade to heavy-duty butyl rubber gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[6]. Causality Note: Never use combustible absorbents like sawdust, as the high surface area combined with a flammable organic liquid creates a severe fire hazard.

  • Chemical Neutralization (Trained Personnel Only): For certain alkyl nitriles, institutional Chemical Hygiene Plans may authorize treating the absorbed residue with an alkaline sodium hypochlorite (bleach) solution[7]. This oxidizes any residual cyanide potential into significantly less toxic cyanate (CNO⁻). Warning: This must only be performed in a well-ventilated area by trained EH&S staff, as improper pH balancing can release toxic chlorine gas.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

Proper Disposal Procedures & Logistics

This compound cannot be disposed of via standard drain or municipal trash systems. It must be strictly managed as hazardous chemical waste under EPA guidelines.

  • Strict Waste Segregation: Collect nitrile waste entirely separately from acidic waste streams. CRITICAL: Mixing organic nitriles with strong aqueous acids will protonate the nitrile, triggering a rapid, exothermic reaction that prematurely liberates lethal hydrogen cyanide (HCN) gas directly into the waste carboy[8].

  • Containerization: Store waste in clearly labeled, leak-proof containers compatible with organic solvents. Ensure the container is kept tightly closed with a vented cap if pressure buildup is a concern, though standard sealed caps are usually sufficient for stable nitriles.

  • Labeling: Label the container with the full chemical name ("this compound Waste"), the primary hazards ("Toxic / Flammable"), and the exact accumulation start date.

  • EPA Classification: Depending on the exact waste mixture and its flash point, this waste typically falls under EPA hazardous waste codes for Ignitability (D001) and potentially Reactivity (D003)[8].

  • Final Disposal Route: Transfer the waste to your institutional Environmental Health and Safety (EH&S) department. The legally compliant and preferred method of disposal for organic nitriles is high-temperature incineration in an EPA-approved facility. These facilities are equipped with specialized nitrogen oxide (NOx) scrubbers to prevent toxic atmospheric emissions during combustion[9].

References

  • Sigma-Aldrich. "Propanenitrile | Sigma-Aldrich: this compound. CAS No.: 2694-18-0." Source: sigmaaldrich.com. 1

  • BenchChem. "A Comparative Analysis of the Toxicity of Aliphatic Nitriles." Source: benchchem.com. 3

  • CDC Stacks / Toxicol. Appl. Pharmacol. "Pathways for the Bioactivation of Aliphatic Nitriles to Free Cyanide in Mice." Source: cdc.gov. 5

  • UTSA. "Chemical Hygiene Plan - Hazard Specific Neutralizers and Disposal." Source: utsa.edu. 6

Sources

Personal protective equipment for handling 3-(Cyclopentyloxy)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling 3-(Cyclopentyloxy)propanenitrile

As a Senior Application Scientist, I frequently observe a critical operational oversight in chemical laboratories: treating all nitriles as functionally identical. This is a dangerous assumption. This compound (CAS: 2694-18-0) is an aliphatic nitrile and a highly versatile small molecule scaffold used extensively in drug development and synthetic chemistry[1]. However, its aliphatic nature fundamentally alters its toxicological profile compared to common aromatic nitriles.

To build a truly safe laboratory environment, scientists must move beyond rote memorization of safety data sheets and understand the causality behind the hazards. This guide provides a self-validating, causally-driven operational framework for handling this compound safely.

Part 1: Mechanistic Toxicology (The Causality of Risk)

Why do we mandate strict Personal Protective Equipment (PPE) for this compound? The answer lies in its metabolic pathway.

While aromatic nitriles are generally stable in the body and excreted intact, aliphatic nitriles undergo alpha-carbon hydroxylation mediated by hepatic Cytochrome P450 enzymes[2]. This oxidation forms an unstable cyanohydrin intermediate that spontaneously decomposes to release free hydrogen cyanide (HCN)[2]. The liberated cyanide ions then bind irreversibly to cytochrome c oxidase in the mitochondria, halting cellular respiration and leading to systemic toxicity.

Understanding this pathway is critical: your PPE is not just protecting you from a chemical burn; it is preventing systemic cellular asphyxiation.

Metabolism Nitrile Aliphatic Nitrile (this compound) CYP450 Hepatic Cytochrome P450 (Oxidation) Nitrile->CYP450 Absorption Cyanohydrin Cyanohydrin Intermediate (Unstable) CYP450->Cyanohydrin alpha-carbon hydroxylation HCN Hydrogen Cyanide (HCN) Release Cyanohydrin->HCN Spontaneous decomposition Toxicity Cytochrome c Oxidase Inhibition (Cellular Asphyxiation) HCN->Toxicity Systemic circulation

Caption: Metabolic pathway of aliphatic nitriles leading to cyanide toxicity.

Part 2: Quantitative Data & Hazard Matrix

To properly scale your operational controls, you must understand the compound's physical and chemical parameters. Like many propanenitrile derivatives, it presents severe acute toxicity risks if swallowed, inhaled, or absorbed through the skin[3].

ParameterValueOperational Rationale
CAS Number 2694-18-0Unique identifier for SDS tracking and inventory logging[1].
Molecular Weight 139.19 g/mol Relatively low MW indicates potential volatility; mandates fume hood usage[1].
Chemical Class Aliphatic NitrileMetabolizes to free cyanide (CN⁻) in vivo; requires strict systemic exposure prevention[2].
Incompatibilities Strong oxidizers, acids, basesRisk of exothermic reaction or premature HCN gas release; dictates segregated storage[4].
Toxicity Profile Acute Oral/Dermal/InhalationFatal or highly harmful upon systemic absorption; requires impermeable barrier PPE[3].

Part 3: The PPE Ecosystem & Self-Validating Operational Protocol

Standard laboratory safety often fails because protocols lack built-in verification. The following standard operating procedure (SOP) utilizes a "self-validating system"—meaning every action requires a specific, observable confirmation before you proceed to the next step.

Environmental Validation
  • Action: Activate the chemical fume hood and clear all unnecessary clutter to ensure unobstructed laminar airflow.

  • Validation Check: Visually confirm the digital airflow monitor reads between 80–120 feet per minute (fpm). If digital readouts are unavailable, perform a tissue-flutter test at the sash opening to verify negative pressure.

PPE Ecosystem Assembly
  • Action: Don a flame-resistant (FR) lab coat, tight-fitting chemical splash goggles, and appropriate gloves. Crucial Note: Standard thin nitrile gloves offer poor resistance to liquid nitriles due to the "like-dissolves-like" principle. Use Butyl rubber or Silver Shield laminate gloves for direct handling. If dexterity is critical for micro-volumes, double-glove with extended-cuff heavy-duty nitrile and change them immediately upon any suspected contamination.

  • Validation Check: Perform the "air-roll" test on gloves prior to donning to detect microscopic pinholes. Ensure the lab coat cuffs are securely tucked under the glove cuffs to eliminate exposed skin at the wrists.

Reagent Transfer
  • Action: Open the this compound container only inside the validated fume hood. Use a glass syringe or positive-displacement pipette for transfer to prevent volatile vapor lock and dripping.

  • Validation Check: Confirm no liquid droplets remain on the exterior of the pipette tip or syringe needle before moving it to your reaction vessel.

Decontamination & Segregation
  • Action: Place all contaminated transfer vessels directly into a dedicated, labeled hazardous waste container.

  • Validation Check: Verify the waste container is tightly sealed and explicitly labeled "Aliphatic Nitrile Waste - Do Not Mix with Acids" to prevent accidental HCN generation in the waste carboy[2].

Part 4: Emergency Response & Spill Management

In the event of a spill, immediate and calculated action is required. Aliphatic nitriles are highly flammable and their vapors can form explosive mixtures with air[3]. Do not rely on standard paper towels, which are combustible and increase the surface area for vaporization.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small Spill (< 50 mL) Inside Fume Hood Assess->Small Large Large Spill (> 50 mL) or Outside Hood Assess->Large Absorb Apply Inert Absorbent Small->Absorb PPE Verified Evacuate Evacuate Lab & Call EHS Large->Evacuate High Risk Collect Collect in Sealed Waste Absorb->Collect Clean Wash Area with Soap/Water Collect->Clean

Caption: Decision matrix and workflow for this compound spill containment.

Step-by-Step Spill Cleanup Protocol:
  • Hazard Assessment: Identify the spill volume and location.

    • Validation: If the spill is >50 mL or outside the fume hood, immediately abort cleanup, evacuate the lab, and contact Environmental Health and Safety (EHS).

  • Containment: For small spills inside the hood, overlay the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Use non-sparking tools to prevent ignition[4].

    • Validation: Visually confirm all free liquid has been completely absorbed, leaving no pooling.

  • Collection: Scoop the saturated absorbent into a hazardous waste bag. Wash the affected surface thoroughly with soap and water to remove residual organics.

    • Validation: Inspect the surface under good lighting to ensure no oily residue remains. Seal the waste bag immediately.

References

  • CymitQuimica. "this compound. CAS: 2694-18-0." CymitQuimica Catalog.
  • Interactive Learning Paradigms, Incorporated (ILPI). "The MSDS HyperGlossary: Nitrile." Safety Emporium.
  • Airgas USA, LLC. "SAFETY DATA SHEET: Propionitrile." Airgas SDS Repository.
  • Fisher Scientific Company. "SAFETY DATA SHEET: Propanenitrile, 2,2-dimethyl-." Thermo Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.